Burixafor
Descripción
Structure
3D Structure
Propiedades
Número CAS |
1191448-17-5 |
|---|---|
Fórmula molecular |
C27H51N8O3P |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid |
InChI |
InChI=1S/C27H51N8O3P/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33) |
Clave InChI |
QLVSJMZJSABWRX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N |
Origen del producto |
United States |
Foundational & Exploratory
Burixafor's Mechanism of Action in Stem Cell Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Burixafor (formerly GPC-100 or TG-0054) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] Its primary mechanism of action in hematopoietic stem cell (HSC) mobilization lies in its ability to disrupt the crucial interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[2][4] This axis is fundamental for retaining HSCs within the protective bone marrow niche.[5][6] By competitively inhibiting this interaction, this compound induces the rapid egress of HSCs from the bone marrow into the peripheral bloodstream, making them available for collection and subsequent autologous stem cell transplantation (ASCT).[1][3][7] Clinical studies have demonstrated this compound's efficacy in mobilizing a significant number of CD34+ stem cells, with a favorable safety profile and rapid kinetics, allowing for same-day administration and leukapheresis.[8][9][10] Preclinical evidence also suggests a synergistic effect when combined with a β-adrenergic receptor blocker, propranolol, and granulocyte-colony stimulating factor (G-CSF), potentially enhancing mobilization efficiency and offering a therapeutic option for patients who respond poorly to existing mobilization regimens.[11][12]
The CXCR4/SDF-1α Axis: The Gatekeeper of Stem Cell Retention
The CXCR4/SDF-1α signaling pathway is a critical regulator of HSC trafficking, homing, and retention within the bone marrow.[5][13][14] SDF-1α is constitutively expressed by various stromal cells in the bone marrow, creating a chemokine gradient that retains CXCR4-expressing HSCs in their niche.[6][15] This interaction is not only vital for normal hematopoiesis but is also implicated in the retention of leukemic cells, protecting them from chemotherapeutic agents.[5]
Disruption of this axis is a key strategy for stem cell mobilization.[5][15] this compound, as a CXCR4 antagonist, directly interferes with this retention signal, leading to the mobilization of HSCs into the peripheral circulation.[2][3][4]
Core Mechanism of Action of this compound
This compound's therapeutic effect is achieved through competitive antagonism of the CXCR4 receptor. As an orally bioavailable small molecule, it binds to CXCR4, preventing the binding of SDF-1α.[2][3] This blockade disrupts the downstream signaling cascades that promote cell adhesion and retention within the bone marrow. The abrogation of the CXCR4/SDF-1α interaction effectively "unlocks the gate," allowing HSCs to be released into the peripheral blood.[4]
The following diagram illustrates the signaling pathway and this compound's point of intervention:
References
- 1. leukemia-net.org [leukemia-net.org]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 3. 2.4. Quantification of Total Peripheral CD34+ Positive Cells by Flow Cytometry: CD34+ Is a Marker of Hematopoietic Stem Cells (HSC) Mobilization in Patients [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. A New Protocol for Quantifying CD34+ Cells in Peripheral Blood of Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. usp.org [usp.org]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Detection of Receptor Heteromerization Using In Situ Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. youtube.com [youtube.com]
- 14. bu.edu [bu.edu]
- 15. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the CXCR4/CXCL12 Axis in Burixafor's Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Burixafor (formerly TG-0054) is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Its primary mechanism of action involves the disruption of the interaction between CXCR4 and its cognate ligand, C-X-C motif chemokine ligand 12 (CXCL12), also known as Stromal Cell-Derived Factor-1 (SDF-1). This guide provides a comprehensive technical overview of the critical role the CXCR4/CXCL12 axis plays in the therapeutic activity of this compound, with a focus on its application in hematopoietic stem cell mobilization. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.
Introduction to the CXCR4/CXCL12 Axis
The CXCR4/CXCL12 signaling axis is a crucial pathway involved in a multitude of physiological and pathological processes. CXCR4 is a G-protein coupled receptor (GPCR) expressed on a variety of cells, including hematopoietic stem cells (HSCs), lymphocytes, endothelial cells, and various cancer cells.[1] Its sole endogenous ligand, CXCL12, is a chemokine constitutively expressed in several organs, most notably the bone marrow.[2] The interaction between CXCL12 and CXCR4 is fundamental for:
-
Hematopoietic Stem Cell Homing and Retention: The CXCL12 gradient in the bone marrow microenvironment is essential for retaining HSCs and hematopoietic progenitor cells (HPCs) within their niche.[3][4]
-
Cancer Progression: In oncology, the CXCR4/CXCL12 axis is implicated in tumor growth, angiogenesis, metastasis, and the development of therapeutic resistance.[1][2] Cancer cells can hijack this axis to metastasize to organs with high CXCL12 expression, such as the bone marrow, lungs, and liver.[2]
This compound: A Selective CXCR4 Antagonist
This compound is an orally bioavailable inhibitor of CXCR4 that effectively blocks the binding of CXCL12.[3][5] This antagonism disrupts the retention signals within the bone marrow, leading to the rapid mobilization of HSCs and HPCs into the peripheral bloodstream.[5] This mechanism of action forms the basis of its clinical development for autologous stem cell transplantation in patients with hematological malignancies.[6] Beyond stem cell mobilization, this compound is also being investigated for its potential to sensitize cancer cells to chemotherapy by mobilizing them from the protective bone marrow niche.[6]
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data demonstrating the potency and clinical efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Cell Line/System | Reference |
| IC₅₀ | 10 nM | CXCL12 Competition Binding Assay | Human CXCR4 | [7] |
| Kᵢ | ~0.1 nM | Antibody Competition Assay (APC-12G5) | Not Specified | [8] |
Table 2: Pharmacodynamics of this compound in Healthy Subjects
| Parameter | Result | Dose Range | Study Population | Reference |
| Peak CD34⁺ Cell Increase | 3- to 14-fold from baseline | 0.10 to 3.14 mg/kg (IV) | 64 healthy subjects | [9][10] |
| Time to Maximum Concentration (Tₘₐₓ) | 5 minutes (in mice) | Single intravenous dose | Mice | [9] |
Table 3: Clinical Efficacy of this compound in Multiple Myeloma (Phase 2 Trial NCT05561751)
| Parameter | Result | Treatment Regimen | Number of Patients | Reference |
| Primary Endpoint Achievement | ~90% (17 of 19) | This compound + G-CSF + Propranolol (B1214883) | 19 | [11][12][13] |
| (≥2 x 10⁶ CD34⁺ cells/kg in ≤2 apheresis sessions) | ||||
| Median Time to Neutrophil Engraftment | 13 days | Post-transplant | 18 (transplanted) | [11] |
| Median Time to Platelet Engraftment | 17.5 days | Post-transplant | 18 (transplanted) | [11] |
| Primary Endpoint Achievement in Daratumumab-treated patients | 85% | This compound + G-CSF + Propranolol | Subgroup of 19 | [14][12] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the study of this compound and the CXCR4/CXCL12 axis.
CXCR4 Competition Binding Assay
This assay is used to determine the binding affinity (IC₅₀ or Kᵢ) of a test compound like this compound to the CXCR4 receptor.
-
Principle: The assay measures the ability of an unlabeled compound (this compound) to compete with a labeled ligand (e.g., radiolabeled CXCL12 or a fluorescently-labeled anti-CXCR4 antibody) for binding to cells or membranes expressing CXCR4.
-
Protocol Outline:
-
Cell/Membrane Preparation: Use a cell line with high CXCR4 expression (e.g., Jurkat cells) or membrane preparations from these cells.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., HBSS with HEPES and 0.1% BSA).
-
Competition Reaction: In a 96-well plate, incubate the CXCR4-expressing cells/membranes with a fixed concentration of the labeled ligand and varying concentrations of this compound. Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand with a saturating concentration of an unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: For radioligand binding, use vacuum filtration to separate the cell-bound radioactivity from the unbound. For fluorescently-labeled ligands, this step may not be necessary if using flow cytometry for detection.
-
Detection: Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a flow cytometer (for fluorescent labels).
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC₅₀ value is the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vitro Chemotaxis Assay (Transwell Migration Assay)
This assay assesses the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.
-
Principle: A two-chamber system separated by a porous membrane (Transwell insert) is used. CXCR4-expressing cells are placed in the upper chamber, and a solution containing CXCL12 is placed in the lower chamber. The ability of the cells to migrate through the pores towards the chemoattractant is quantified.
-
Protocol Outline:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells (e.g., T-lymphocytes or cancer cell lines). Resuspend the cells in a serum-free medium.
-
Assay Setup:
-
Place Transwell inserts (e.g., 5 µm pore size for lymphocytes) into the wells of a 24-well plate.
-
Add medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber.
-
In the upper chamber, add the cell suspension pre-incubated with varying concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
Quantification of Migrated Cells:
-
Remove the Transwell inserts.
-
The migrated cells in the lower chamber can be counted using a cell counter, a plate reader after staining with a fluorescent dye (e.g., Calcein AM), or by flow cytometry.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Flow Cytometry for CD34⁺ Hematopoietic Stem Cell Enumeration
This is a critical assay for evaluating the efficacy of this compound in mobilizing HSCs. The International Society of Hematotherapy and Graft Engineering (ISHAGE) has established a standardized protocol.[1][3][5][7][11]
-
Principle: A multi-parameter flow cytometry assay is used to identify and quantify the rare population of CD34⁺ cells in peripheral blood or apheresis products. The protocol uses a sequential gating strategy to accurately identify viable CD34⁺ cells.
-
Protocol Outline (based on ISHAGE Guidelines):
-
Sample Preparation: Collect peripheral blood in EDTA-containing tubes.
-
Antibody Staining: Incubate the whole blood sample with a cocktail of fluorescently labeled monoclonal antibodies, typically including:
-
CD45 (a pan-leukocyte marker)
-
CD34 (a hematopoietic stem and progenitor cell marker)
-
A viability dye (e.g., 7-AAD) to exclude dead cells.
-
An isotype control is used to set the gates for non-specific staining.
-
-
Red Blood Cell Lysis: After incubation, lyse the red blood cells using a gentle lysing solution. A "no-wash" procedure is often recommended to minimize cell loss.
-
Data Acquisition: Acquire the stained sample on a flow cytometer. A sufficient number of events (e.g., at least 75,000 CD45⁺ events) should be collected to ensure statistical significance for the rare CD34⁺ population.
-
Gating Strategy (Sequential):
-
Gate 1: Identify the total leukocyte population based on CD45 expression versus side scatter (SSC).
-
Gate 2: From the leukocyte gate, identify cells with low side scatter and dim CD45 expression, which is characteristic of hematopoietic progenitors.
-
Gate 3: Within this "blast" gate, identify the cells that are positive for CD34.
-
Gate 4: Apply a viability gate to exclude dead cells from the final CD34⁺ count.
-
-
Data Analysis: The absolute count of CD34⁺ cells per microliter of blood is calculated using counting beads (single-platform method) or by correlating with the total white blood cell count from a hematology analyzer (dual-platform method).
-
Animal Models for Hematopoietic Stem Cell Mobilization
In vivo studies in animal models, typically mice, are essential for evaluating the preclinical efficacy and pharmacodynamics of mobilizing agents like this compound.[15]
-
Principle: A CXCR4 antagonist is administered to the animals, and the number of circulating hematopoietic stem and progenitor cells is measured at different time points.
-
Protocol Outline:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenous or subcutaneous injection). Include a vehicle control group. In some studies, this compound may be co-administered with G-CSF to assess synergistic effects.
-
Blood Sampling: Collect peripheral blood samples at various time points after drug administration (e.g., 30 minutes, 1, 2, 4, and 8 hours) to determine the kinetics of mobilization.
-
Cellular Analysis:
-
Perform a complete blood count (CBC) to measure total white blood cells.
-
Quantify hematopoietic progenitor cells using a colony-forming cell (CFC) assay.
-
Enumerate specific stem and progenitor cell populations (e.g., LSK cells in mice, equivalent to human CD34⁺ cells) using flow cytometry.
-
-
Data Analysis: Compare the number of mobilized cells in the this compound-treated groups to the control group at each time point.
-
Mandatory Visualizations
Signaling Pathways
Caption: CXCR4/CXCL12 signaling and its inhibition by this compound.
Experimental Workflows
References
- 1. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beckman.com [beckman.com]
- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytometry.org.au [cytometry.org.au]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ISHAGE guidelines for CD34+ cell determination by flow cytometry. International Society of Hematotherapy and Graft Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bcf.technion.ac.il [bcf.technion.ac.il]
- 13. youtube.com [youtube.com]
- 14. Phase II study of this compound + propranolol + G-CSF for stem cell mobilization in myeloma | VJHemOnc [vjhemonc.com]
- 15. Increased hematopoietic stem cell mobilization in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Preclinical Profile of Burixafor
For Immediate Release
This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of Burixafor (also known as TG-0054 or GPC-100), a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Designed for researchers, scientists, and drug development professionals, this document consolidates key findings on this compound's mechanism of action, in vitro and in vivo efficacy, and preliminary safety profile. The information presented herein underscores this compound's promise primarily in the field of hematopoietic stem cell mobilization and its potential as a chemosensitizing agent in oncology.
Core Mechanism of Action: Targeting the CXCL12/CXCR4 Axis
This compound exerts its therapeutic effects by disrupting the interaction between the CXCR4 receptor and its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1] This interaction is crucial for the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1] By competitively binding to CXCR4, this compound blocks CXCL12-mediated signaling, leading to the mobilization of HSPCs from the bone marrow into the peripheral bloodstream.[1] This mechanism forms the basis of its application in stem cell transplantation. Furthermore, the CXCL12/CXCR4 axis is implicated in tumor progression, including metastasis and the protection of cancer cells within the bone marrow microenvironment, highlighting this compound's potential in oncology.
Caption: this compound competitively antagonizes the CXCR4 receptor, inhibiting downstream signaling.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Receptor Binding | ||||
| SDF-1 Binding Inhibition | IC50 | 10 nM | CXCR4-expressing cells | [2] |
| 12G5 Antibody Competition | IC50 | 0.3 nM | CXCR4-expressing cells | [3] |
| Ki | ~0.1 nM | CXCR4-expressing cells | [3] | |
| Functional Assays | ||||
| GTP-binding Inhibition | IC50 | 6 nM | CEM cell membranes | [2] |
| Calcium Mobilization | IC50 | 59 nM | CXCR4-expressing cells | [2] |
| Chemotaxis Inhibition | IC50 | 43 nM | CXCR4-expressing cells | [2] |
| Chemotaxis Inhibition | IC50 | 1401 nM | SupT1 T cells | [3] |
| HIV-1 Inhibition | ||||
| X4-tropic HIV-1 Infection | IC50 | 78 nM | TZM-bl reporter cells | [3] |
| Selectivity | ||||
| hERG Potassium Channel | IC50 | >1000 µM | HEK cells | [2] |
| Other Chemokine Receptors | Selectivity | >3000-fold | Panel of chemokine receptors | [2] |
Table 2: In Vivo Hematopoietic Stem and Progenitor Cell Mobilization in Mice
| Treatment Group | Cell Type | Fold Increase Over Baseline | Mouse Strain | Reference |
| This compound (MTD) | CXCR4+ cells | 28.7-fold | Not Specified | [2] |
| CD34+ cells | 14.5-fold | Not Specified | [2] | |
| CD133+ cells | 7.9-fold | Not Specified | [2] | |
| This compound (50 mg/kg) + G-CSF | Total WBC | 23.0-fold | BALB/c | [2] |
| CXCR4+ cells | 29.0-fold | BALB/c | [2] | |
| CD34+ cells | 37.1-fold | BALB/c | [2] | |
| CD133+ cells | 110.8-fold | BALB/c | [2] |
Table 3: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Route of Administration | Mouse Strain | Reference |
| Time to Maximum Concentration (Tmax) | 5 minutes | Intravenous | Not Specified | [4] |
| Onset of Action (WBC increase) | Within 30 minutes | Intravenous | Not Specified | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key assays used to characterize this compound.
In Vitro Assays
3.1.1. Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of CXCR4-expressing cells towards an SDF-1 gradient.
-
Cells: A human T-cell line, such as CCRF-CEM or SupT1, which endogenously expresses CXCR4.
-
Apparatus: A multi-well chamber with a porous membrane (e.g., Transwell®).
-
Procedure:
-
Cells are harvested and resuspended in assay medium.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The lower chamber is filled with assay medium containing SDF-1 as the chemoattractant.
-
The cell suspension (containing this compound or vehicle) is added to the upper chamber.
-
The chamber is incubated to allow for cell migration.
-
Migrated cells in the lower chamber are quantified using a cell viability assay (e.g., CellTiter-Glo®) or by direct cell counting.
-
The IC50 value is calculated from the dose-response curve.
-
3.1.2. Calcium Mobilization Assay
This assay measures this compound's ability to block SDF-1-induced intracellular calcium release, a key downstream event in CXCR4 signaling.
-
Cells: CXCR4-expressing cells (e.g., CCRF-CEM).
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Apparatus: A fluorescence plate reader with automated liquid handling (e.g., FLIPR® or FlexStation®).
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
Cells are plated into a multi-well plate and pre-incubated with various concentrations of this compound or vehicle control.
-
The plate is placed in the fluorescence reader, and a baseline fluorescence reading is established.
-
SDF-1 is added to the wells to stimulate the cells.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
The IC50 value is determined by the reduction in the SDF-1-induced fluorescence peak in the presence of this compound.
-
3.1.3. GTP-binding Assay
This assay assesses the inhibitory effect of this compound on SDF-1-induced G-protein activation.
-
Preparation: Cell membranes from a CXCR4-expressing cell line (e.g., CEM).
-
Reagents: Non-hydrolyzable, radiolabeled GTP analog (e.g., [³⁵S]GTPγS).
-
Procedure:
-
Cell membranes are incubated with varying concentrations of this compound in the presence of GDP.
-
SDF-1 is added to stimulate CXCR4.
-
[³⁵S]GTPγS is added to the reaction. Activated G-proteins will exchange GDP for [³⁵S]GTPγS.
-
The reaction is terminated, and the membrane-bound radioactivity is separated from the unbound [³⁵S]GTPγS by filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The IC50 value is calculated from the inhibition of SDF-1-stimulated [³⁵S]GTPγS binding.
-
In Vivo Assays
3.2.1. Hematopoietic Stem and Progenitor Cell Mobilization in Mice
This model evaluates the in vivo efficacy of this compound in mobilizing HSPCs.
-
Animal Model: BALB/c mice (or other relevant strains).
-
Treatment Regimen:
-
Single Agent: A single intravenous injection of this compound at various doses.
-
Combination Therapy: Daily subcutaneous injections of G-CSF for several days, followed by a single intravenous injection of this compound.
-
-
Sample Collection: Peripheral blood is collected at various time points post-Burixafor administration.
-
Analysis:
-
A complete blood count (CBC) is performed to determine the total white blood cell (WBC) count.
-
Red blood cells are lysed, and the remaining cells are stained with a cocktail of fluorescently-labeled antibodies against specific cell surface markers (e.g., CD34, CD133, CXCR4, and lineage markers).
-
The stained cells are analyzed by flow cytometry to quantify the populations of HSPCs (e.g., Lin⁻c-Kit⁺Sca-1⁺ cells) and other relevant cell types.
-
The fold-increase in cell numbers compared to baseline or vehicle-treated controls is calculated.
-
Caption: A streamlined workflow for assessing this compound's in vivo HSPC mobilization efficacy.
Preclinical Safety and Toxicology
A study in 64 healthy human subjects evaluated single intravenous doses of this compound ranging from 0.10 to 4.40 mg/kg. The treatment was generally safe and well-tolerated. Gastrointestinal events were the most commonly reported adverse effects at doses of 2.24 mg/kg or greater.[4]
In vitro studies showed that this compound has a low potential for off-target effects. It did not inhibit the activities of major human liver microsomal cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and showed no significant activity against a panel of 68 other cellular receptors.[5] The IC50 for the hERG potassium channel was greater than 1000 µM, suggesting a low risk of cardiac-related adverse effects.[2]
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a therapeutic agent. Its potent and selective antagonism of CXCR4 translates to robust in vivo activity in mobilizing hematopoietic stem and progenitor cells, a key process for successful stem cell transplantation. The synergistic effect observed with G-CSF suggests a potential for improved mobilization regimens. Furthermore, its mechanism of action provides a strong rationale for its investigation as a chemosensitizing agent to mobilize malignant cells from the protective bone marrow niche. The favorable preliminary safety profile encourages further clinical investigation. Future preclinical studies could further explore its efficacy in various cancer models and its potential in other indications where the CXCL12/CXCR4 axis plays a pathological role.
References
- 1. Facebook [cancer.gov]
- 2. Small Molecule Inhibitors of CXCR4 [thno.org]
- 3. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taigenbiotech.com [taigenbiotech.com]
Investigating Burixafor as a Chemosensitizing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of resistance to chemotherapy remains a significant hurdle in oncology. A promising strategy to overcome this challenge is the use of chemosensitizing agents that can render cancer cells more susceptible to conventional cytotoxic therapies. This technical guide provides an in-depth examination of Burixafor, a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4), as a potential chemosensitizing agent. We delve into the molecular mechanisms of CXCR4-mediated chemoresistance, present available quantitative data from preclinical and clinical studies of this compound in combination with chemotherapy, and provide detailed experimental protocols for investigating its chemosensitizing effects. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the CXCR4/CXCL12 axis to enhance the efficacy of cancer treatment.
Introduction: The Role of the CXCR4/CXCL12 Axis in Chemoresistance
The C-X-C chemokine receptor 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role in tumor progression, metastasis, and the development of therapeutic resistance.[1] Overexpressed in numerous cancers, the CXCR4/CXCL12 signaling axis contributes to chemoresistance through several mechanisms:
-
Adhesion-Mediated Drug Resistance: The interaction between CXCL12, secreted by stromal cells in the bone marrow, and CXCR4 on cancer cells promotes the adhesion of tumor cells to the bone marrow microenvironment. This protective niche shields cancer cells from the cytotoxic effects of chemotherapy.[1]
-
Activation of Pro-Survival Pathways: The binding of CXCL12 to CXCR4 triggers a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways promote cell survival, proliferation, and inhibit apoptosis, thereby counteracting the effects of chemotherapeutic agents.[2][3]
-
Cancer Stem Cell Maintenance: The CXCR4/CXCL12 axis is implicated in the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, progression, and relapse. CSCs are often inherently resistant to chemotherapy.[4]
By blocking the interaction between CXCL12 and CXCR4, antagonists like this compound can disrupt these protective mechanisms, mobilize cancer cells from the bone marrow niche into peripheral circulation, and sensitize them to the effects of chemotherapy.[5][6]
This compound: A CXCR4 Antagonist for Chemosensitization
This compound (formerly GPC-100 or TG-0054) is a small molecule antagonist of CXCR4.[7] It binds to the CXCR4 receptor, preventing its interaction with CXCL12 and thereby inhibiting downstream signaling.[8] This mechanism of action forms the basis for its investigation as a chemosensitizing agent. Preclinical and clinical studies have explored its potential in various hematological malignancies, where the bone marrow microenvironment plays a crucial role in disease progression and drug resistance.[6][9]
Quantitative Data on this compound and Other CXCR4 Antagonists
The following tables summarize available quantitative data from preclinical and clinical studies investigating this compound and other CXCR4 antagonists as chemosensitizing agents or for their mobilizing effects.
Table 1: Preclinical Data on CXCR4 Antagonists
| Compound | Cancer Type | Combination Agent | Key Findings | Reference |
| This compound (GPC-100) & Propranolol | Preclinical models | - | 7-fold increase in circulating CD8+ T cells compared to a 2-fold increase with plerixafor (B1678892). | [10] |
| Plerixafor | Murine model of AML | Cytarabine | 2-fold mobilization of leukemic blasts into the peripheral circulation. | [11] |
| Plerixafor | Relapsed/Refractory Multiple Myeloma | Bortezomib (B1684674) | Overall response rate (ORR) of 48.5% and clinical benefit rate of 60.6% in the Phase II part of the study. | [12] |
Table 2: Clinical Data on this compound in Multiple Myeloma (NCT05561751)
| Parameter | Value | Reference |
| Primary Endpoint | ||
| Patients achieving ≥2 x 10⁶ CD34+ cells/kg within two leukapheresis sessions | 89.5% (17 out of 19 participants) | [13] |
| Engraftment Data (in patients who proceeded to transplant) | ||
| Median time to neutrophil engraftment | 13 days | [13] |
| Median time to platelet engraftment | 17.5 days | [13] |
| Safety | ||
| This compound-related adverse events higher than Grade 2 | None reported | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the chemosensitizing potential of this compound.
In Vitro Chemosensitivity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9][14]
Objective: To determine the effect of this compound in combination with a chemotherapeutic agent on the viability of cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., AML or multiple myeloma cell lines)
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent (e.g., cytarabine, bortezomib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in culture medium.
-
Treat the cells with:
-
Vehicle control (medium only)
-
Chemotherapeutic agent alone (at various concentrations)
-
This compound alone (at various concentrations)
-
Combination of the chemotherapeutic agent and this compound (at various concentrations)
-
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for the chemotherapeutic agent alone and in combination with this compound. A significant reduction in the IC₅₀ in the combination group indicates chemosensitization.
In Vitro Cell Migration Assay (Transwell Assay)
This protocol is based on standard transwell migration assay procedures.[1][11][15][16]
Objective: To assess the effect of this compound on the migration of cancer cells towards a chemoattractant (CXCL12).
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium
-
Recombinant human CXCL12
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal violet solution
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation:
-
Starve the cancer cells in serum-free medium for 12-24 hours prior to the assay.
-
Add 600 µL of complete medium containing CXCL12 (chemoattractant) to the lower chamber of the 24-well plate.
-
In a separate set of wells, add medium without CXCL12 as a negative control.
-
-
Cell Seeding:
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-treat the cells with this compound at the desired concentration for 30 minutes. A vehicle-treated group should be included.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period that allows for migration (e.g., 4-24 hours), depending on the cell type.
-
-
Staining and Visualization:
-
Carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 70% ethanol (B145695) for 10 minutes.
-
Stain the cells with crystal violet solution for 5-10 minutes.
-
Gently wash the inserts with distilled water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Quantification:
-
Count the number of migrated cells in several random fields of view under an inverted microscope.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a microplate reader.
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated group to the vehicle-treated group. A significant reduction in cell migration towards CXCL12 indicates effective CXCR4 blockade by this compound.
In Vivo Chemosensitization Study in a Murine AML Model
This protocol is a generalized framework based on established methods for in vivo cancer studies.[7][17][18][19]
Objective: To evaluate the efficacy of this compound in combination with chemotherapy in a mouse xenograft model of Acute Myeloid Leukemia (AML).
Materials:
-
Immunodeficient mice (e.g., NOD/SCID/IL-2rγnull or NSG)
-
Human AML cell line (e.g., OCI-AML3)
-
This compound formulated for intravenous or subcutaneous administration
-
Chemotherapeutic agent (e.g., cytarabine) formulated for administration
-
Calipers for tumor measurement
-
Flow cytometry reagents for analyzing human AML cells in mouse peripheral blood
Procedure:
-
AML Model Establishment:
-
Inject human AML cells intravenously into the tail vein of the immunodeficient mice.
-
Monitor the mice for signs of disease engraftment, which can be confirmed by analyzing peripheral blood for the presence of human AML cells (e.g., using flow cytometry for human CD45 and CD33 markers).
-
-
Treatment:
-
Once the AML is established, randomize the mice into the following treatment groups:
-
Vehicle control
-
Chemotherapy alone
-
This compound alone
-
Chemotherapy in combination with this compound
-
-
Administer the treatments according to a predetermined schedule and dosage. This compound is typically administered prior to the chemotherapeutic agent to mobilize the AML cells.
-
-
Monitoring and Endpoints:
-
Monitor the mice regularly for tumor burden (e.g., by measuring spleen size or through bioluminescence imaging if the cells are engineered to express luciferase), body weight, and overall health.
-
Collect peripheral blood samples at various time points to quantify the mobilization of AML cells.
-
The primary endpoint is typically overall survival. Other endpoints can include reduction in tumor burden and the percentage of AML blasts in the bone marrow and peripheral blood at the end of the study.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare the survival rates between the different treatment groups using a log-rank test.
-
Compare the tumor burden and AML cell counts between the groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in survival and reduction in tumor burden in the combination therapy group compared to the single-agent groups would demonstrate the chemosensitizing effect of this compound.
-
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon CXCL12 binding to CXCR4, which are involved in promoting cell survival and proliferation, and how this compound can inhibit these pathways.
Caption: CXCR4 signaling pathway and its inhibition by this compound.
Experimental Workflow for Evaluating Chemosensitization
The following diagram outlines a typical experimental workflow for investigating the chemosensitizing effects of this compound, from in vitro characterization to in vivo validation.
Caption: A typical experimental workflow for chemosensitization studies.
Conclusion and Future Directions
The available preclinical and clinical data suggest that this compound, by targeting the CXCR4/CXCL12 axis, holds significant promise as a chemosensitizing agent. The mobilization of cancer cells from the protective bone marrow microenvironment and the inhibition of pro-survival signaling pathways are key mechanisms through which this compound can enhance the efficacy of conventional chemotherapy. The positive results from the Phase 2 trial in multiple myeloma for hematopoietic stem cell mobilization further support the biological activity of this compound in targeting the CXCR4 pathway.
Future research should focus on:
-
Conducting robust preclinical studies to determine the optimal dosing and scheduling of this compound in combination with a wider range of chemotherapeutic agents for various cancer types.
-
Initiating clinical trials specifically designed to evaluate the chemosensitizing effects of this compound in patients with relapsed or refractory cancers.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from a this compound-based chemosensitization strategy.
The continued investigation of this compound and other CXCR4 antagonists will be crucial in advancing this therapeutic approach and potentially improving outcomes for cancer patients who have developed resistance to standard treatments.
References
- 1. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. rarecancernews.com [rarecancernews.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Antileukemia activity of the novel peptidic CXCR4 antagonist LY2510924 as monotherapy and in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Phase I/II trial of the CXCR4 inhibitor plerixafor in combination with bortezomib as a chemosensitization strategy in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bone marrow mesenchymal stromal cells support translation in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Burixafor: A Technical Guide to its Impact on Hematopoietic Stem and Progenitor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor (formerly GPC-100) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It functions by disrupting the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), a key signaling pathway responsible for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1][3] By inhibiting this axis, this compound induces the rapid mobilization of HSPCs from the bone marrow into the peripheral blood, making them available for collection and subsequent autologous stem cell transplantation (ASCT).[1][4] This technical guide provides a comprehensive overview of this compound's effects on HSPCs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological mechanisms.
Core Mechanism of Action
The CXCL12/CXCR4 axis is crucial for the homing and retention of HSPCs in the bone marrow.[3] CXCL12, constitutively produced by bone marrow stromal cells, binds to the CXCR4 receptor on HSPCs, promoting their adhesion and survival within the marrow microenvironment.[3] this compound, as a CXCR4 antagonist, competitively binds to the CXCR4 receptor, thereby preventing CXCL12 from binding and initiating downstream signaling.[1][5] This disruption of the retention signal leads to the egress of HSPCs into the peripheral circulation.[4]
Caption: Mechanism of this compound-induced HSPC mobilization.
Quantitative Data on HSPC Mobilization
This compound has demonstrated significant efficacy in mobilizing HSPCs in both preclinical and clinical settings. The following tables summarize the key quantitative findings from these studies.
Table 1: Preclinical HSPC Mobilization in Mice
| Treatment Group | Fold Increase in LinnegSca1+cKit+ (LSK) cells | Fold Increase in LinnegCD34+ Progenitor Cells | Fold Increase in Circulating CD8+ T cells | Reference |
| This compound (single injection) | 2 | 4 | 3 | [6][7] |
| This compound + Propranolol (B1214883) | - | - | 7 | [6][7] |
| Plerixafor | - | - | 2 | [6][7] |
Data presented as fold increase over baseline.
Table 2: Phase 1 Study in Healthy Subjects - Single Ascending Dose
| This compound Dose (mg/kg) | Peak Fold Increase in CD34+ Cells from Baseline | Reference |
| 0.10 - 3.14 | 3 - 14 | [4][8] |
Table 3: Phase 2 Study in Multiple Myeloma Patients (this compound + Propranolol + G-CSF)
| Endpoint | Result | Reference |
| Patients achieving ≥2 x 106 CD34+ cells/kg in 2 leukapheresis sessions | ~90% | [9][10][11] |
| Patients previously treated with daratumumab and lenalidomide (B1683929) achieving primary endpoint | 85% | [9][12] |
| Peak mobilization of CD34+ cells | Within 1 hour post-administration | [9][10][11] |
| Median time to neutrophil engraftment | 13 days | [11] |
| Median time to platelet engraftment | 17.5 days | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Murine Model of HSPC Mobilization
-
Animal Model: Standard laboratory mouse strains such as C57BL/6 or BALB/c are commonly used.[13][14]
-
Mobilization Regimen:
-
Sample Collection: Peripheral blood is collected at various time points post-injection to assess peak mobilization.[14]
-
Cellular Analysis:
Caption: Workflow for assessing HSPC mobilization in mice.
Phase 2 Clinical Trial Protocol (NCT05561751)
-
Study Population: Patients with multiple myeloma eligible for autologous stem cell transplant.[16][17]
-
Treatment Regimen:
-
Leukapheresis: Performed 45 minutes to 2 hours after this compound administration.[9][16]
-
Primary Endpoint: Proportion of patients achieving ≥2 x 106 CD34+ cells/kg in 2 leukapheresis sessions.[16][17]
-
Secondary Endpoints: Safety and tolerability, pharmacodynamics (circulating CD34+ cell counts and CXCL12 levels), and time to engraftment post-transplant.[15]
Caption: Overview of the Phase 2 clinical trial protocol.
Signaling Pathway Considerations
The interaction between CXCR4 and the β2-adrenergic receptor (β2AR) presents a further layer of complexity and a rationale for the combination therapy with propranolol. Preclinical evidence suggests that CXCR4 and β2AR can form heteromers, leading to altered signaling pathways.[6][7] Co-activation of both receptors with their respective ligands, CXCL12 and epinephrine, results in a synergistic increase in intracellular calcium flux.[6][7] This enhanced signaling can be completely blocked by the co-administration of both a CXCR4 antagonist (like this compound) and a β-blocker (like propranolol).[6][7] Propranolol may also contribute to an increase in stem cells in the bone marrow by shifting the phenotype of progenitor cells.[9]
Caption: CXCR4 and β2AR heteromerization signaling.
Conclusion
This compound is a promising CXCR4 antagonist with a rapid onset of action that effectively mobilizes hematopoietic stem and progenitor cells. Clinical data, particularly from the Phase 2 trial in combination with propranolol and G-CSF, demonstrate its potential to be a valuable agent in the context of autologous stem cell transplantation, even in patient populations that are historically difficult to mobilize. Its favorable safety profile and the convenience of same-day administration and leukapheresis offer significant advantages over existing therapies.[17] Further research and clinical development will continue to elucidate the full potential of this compound in various hematological and oncological settings.
References
- 1. Facebook [cancer.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. CXCR4 and mobilization of hematopoietic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel CXCR4 antagonist for hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmiweb.com [pharmiweb.com]
- 9. youtube.com [youtube.com]
- 10. Exicure Reports Positive Phase 2 Results for this compound in Multiple Myeloma Stem Cell Mobilization [longbridge.com]
- 11. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]
- 12. Phase II study of this compound + propranolol + G-CSF for stem cell mobilization in myeloma | VJHemOnc [vjhemonc.com]
- 13. The use of experimental murine models to assess novel agents of hematopoietic stem and progenitor cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hematopoietic stem and progenitor cell mobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
In Vivo Efficacy of Burixafor in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Burixafor (formerly GPC-100 or TG-0054), a potent and selective antagonist of the CXCR4 receptor. This compound disrupts the interaction between CXCR4 and its ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), a key signaling axis involved in hematopoietic stem cell (HSC) retention in the bone marrow and cancer cell metastasis. This guide summarizes key findings from animal studies, detailing experimental methodologies, presenting quantitative data, and visualizing the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound competitively binds to the CXCR4 receptor, preventing its activation by CXCL12.[1] This disruption of the CXCL12/CXCR4 axis leads to the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the peripheral bloodstream.[1][2] This mechanism is central to its application in stem cell transplantation and is also being explored for its potential to sensitize cancer cells to chemotherapy by mobilizing them from the protective bone marrow niche.[3][4]
Signaling Pathway
The primary signaling pathway affected by this compound is the CXCL12/CXCR4 axis. Upon binding of CXCL12, CXCR4, a G protein-coupled receptor (GPCR), initiates downstream signaling cascades that promote cell migration and adhesion, retaining stem cells within the bone marrow. This compound acts as a direct inhibitor of this process. Furthermore, research indicates a functional interplay between CXCR4 and the beta-2-adrenergic receptor (β2AR), which can be targeted to enhance mobilization.[5][6]
Caption: this compound's mechanism of action via CXCR4 antagonism.
Summary of In Vivo Efficacy Data
This compound has demonstrated significant efficacy in various animal models, primarily focusing on hematopoietic stem cell mobilization and potential applications in oncology and ischemic tissue repair.
Hematopoietic Cell Mobilization in Murine Models
| Parameter | Animal Model | Treatment | Key Result | Citation |
| White Blood Cell (WBC) Count | Mice | Single intravenous dose of this compound | Rapid increase in peripheral WBC counts within 30 minutes. | [2] |
| WBC Mobilization | Mice | This compound vs. Plerixafor | This compound mobilized more WBCs into peripheral blood compared to Plerixafor. | [5] |
| WBC & Stem Cell Mobilization | Mice | This compound + Propranolol | Potent mobilization of WBCs and mouse stem cells. | [7] |
| Augmented Mobilization | Mice | This compound + Propranolol + G-CSF | Mobilization was further augmented with the addition of G-CSF. | [7][8] |
Other Preclinical Applications
| Application | Animal Model | Key Finding | Citation |
| Ischemic Tissue Repair | Animal models of stroke, myocardial infarction, and ischemic limb claudication | This compound demonstrated efficacy in these models. | [3] |
| Chemosensitization (Leukemia) | Preclinical models | Suggests this compound can mobilize Acute Myeloid Leukemia (AML) cells from the protective bone marrow environment. | [4] |
Experimental Protocols and Methodologies
Detailed experimental design is crucial for the evaluation of pharmacologic agents. Below are generalized protocols based on the available literature for studying this compound in vivo.
Murine Model for Hematopoietic Stem Cell Mobilization
This protocol outlines a typical experiment to assess the stem cell mobilizing activity of this compound in mice.
-
Animal Model: C3H/HEJ or similar murine strains are commonly used in hematopoiesis research.[9]
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions.
-
Treatment Groups:
-
Vehicle Control (e.g., saline)
-
This compound (dose-ranging studies)
-
This compound + G-CSF
-
This compound + Propranolol
-
This compound + Propranolol + G-CSF
-
-
Drug Administration:
-
Sample Collection:
-
Endpoint Analysis:
-
Complete Blood Count (CBC): To quantify total WBCs.
-
Flow Cytometry: To enumerate specific hematopoietic stem and progenitor cell populations (e.g., CD34+ or c-Kit+/Sca-1+/Lin- cells in mice).
-
Colony-Forming Unit (CFU) Assays: To assess the functional capacity of mobilized progenitor cells.[11]
-
Caption: General experimental workflow for in vivo mobilization studies.
Xenograft Models for Chemosensitization Studies
To evaluate this compound's potential to sensitize cancer cells to chemotherapy, xenograft models are employed.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID, NSG) are required to prevent rejection of human tumor cells.[12]
-
Cell Lines: Human cancer cell lines (e.g., AML cell lines) are cultured and prepared for injection.
-
Implantation:
-
Subcutaneous: Cells are injected subcutaneously for ease of tumor measurement.
-
Orthotopic: Cells are injected into the relevant tissue (e.g., intravenously to seed the bone marrow for leukemia models) to better recapitulate the tumor microenvironment.[12]
-
-
Treatment Protocol:
-
Once tumors are established, animals are treated with:
-
Vehicle Control
-
Chemotherapy alone
-
This compound alone
-
This compound followed by Chemotherapy
-
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly.
-
Survival Analysis: The overall survival of the different treatment groups is monitored.
-
Flow Cytometry: Analysis of peripheral blood or bone marrow to quantify the mobilization of cancer cells.
-
Conclusion
The in vivo data from animal models strongly support the efficacy of this compound as a rapid and potent hematopoietic stem cell mobilizing agent. Its mechanism of action, centered on the antagonism of the CXCR4/CXCL12 axis, is well-defined. Preclinical studies have demonstrated its superiority in mobilizing white blood cells compared to other agents and have shown synergistic effects when combined with G-CSF and propranolol.[5][7] Furthermore, promising results in animal models of ischemic tissue repair and oncology suggest a broader therapeutic potential for this compound, warranting its continued clinical development.[3][4]
References
- 1. Facebook [cancer.gov]
- 2. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 4. rarecancernews.com [rarecancernews.com]
- 5. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Combinatorial stem cell mobilization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Burixafor in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor (formerly known as TG-0054) is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), is crucial for the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[2] By disrupting this axis, this compound induces the rapid mobilization of HSPCs from the bone marrow into the peripheral circulation. This guide provides an in-depth technical overview of the pharmacodynamics of this compound in murine models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action: Disruption of the CXCR4/SDF-1α Axis
This compound competitively binds to the CXCR4 receptor on hematopoietic stem cells, preventing the binding of its natural ligand, SDF-1α. This inhibition of the CXCR4/SDF-1α signaling pathway disrupts the adhesive forces that retain HSPCs in the bone marrow, leading to their egress into the peripheral blood.[1][2] Preclinical studies in murine models have demonstrated that a single intravenous administration of this compound results in a rapid and significant increase in circulating white blood cells and various hematopoietic stem and progenitor cell populations.[1][3]
Quantitative Pharmacodynamic Data in Murine Models
The following tables summarize the quantitative effects of this compound on hematopoietic cell mobilization in BALB/c mice. The data is derived from preclinical studies investigating single-agent this compound and its synergistic effects when combined with Granulocyte-Colony Stimulating Factor (G-CSF).
Table 1: Hematopoietic Cell Mobilization with Single-Agent this compound in BALB/c Mice
| Dose of this compound (IV) | Fold Increase in Total WBCs | Fold Increase in CXCR4+ Cells | Fold Increase in CD34+ Cells | Fold Increase in CD133+ Cells |
| 5 mg/kg | 3.2 | 5.0 | 2.9 | - |
| 50 mg/kg | 8.2 | 24.0 | 12.9 | - |
| Maximum Tolerated Dose | - | 28.7 | 14.5 | 7.9 |
Data represents the fold increase over baseline, measured 1-3 hours post-injection.[1]
Table 2: Synergistic Hematopoietic Cell Mobilization with this compound and G-CSF in BALB/c Mice
| Treatment Regimen | Fold Increase in Total WBCs | Fold Increase in CXCR4+ Cells | Fold Increase in CD34+ Cells | Fold Increase in CD133+ Cells |
| G-CSF (100 µg/kg/day for 4 days) | 10.3 | 7.9 | 14.8 | - |
| G-CSF + this compound (5 mg/kg on Day 5) | 15.4 | 16.9 | 15.4 | - |
| G-CSF + this compound (50 mg/kg on Day 5) | 23.0 | 29.0 | 37.1 | 110.8 |
G-CSF was administered subcutaneously for four consecutive days, followed by a single intravenous injection of this compound on day five. Measurements were taken 1-3 hours after this compound administration.[1]
Key Experimental Protocols
Murine Model for Hematopoietic Stem Cell Mobilization
A common murine model for evaluating the pharmacodynamics of hematopoietic stem cell mobilizing agents like this compound involves the following steps:
-
Animal Model: 8-week-old BALB/c mice are typically used.[1]
-
Drug Administration:
-
Blood Collection: Peripheral blood is collected at various time points post-Burixafor injection, typically peaking between 1 to 3 hours.[1]
-
Cellular Analysis: The collected blood is then analyzed to quantify the number of total white blood cells and specific hematopoietic stem and progenitor cell populations.
Flow Cytometry for Murine Hematopoietic Stem and Progenitor Cell Enumeration
Flow cytometry is the standard method for identifying and quantifying the rare populations of HSPCs mobilized into the peripheral blood. A typical protocol includes:
-
Sample Preparation:
-
Red blood cell lysis is performed on the peripheral blood sample.
-
Cells are washed with a suitable buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining: The cells are incubated with a cocktail of fluorescently-conjugated antibodies to identify specific cell surface markers. A common panel for identifying murine hematopoietic stem and progenitor cells (LSK cells) includes:
-
Lineage Markers (Lin): A cocktail of antibodies against mature hematopoietic cell markers (e.g., CD3e, B220, Gr-1, Mac-1, Ter119). These cells are excluded from the analysis (Lineage-negative).
-
Sca-1 (Stem cell antigen-1): A marker for hematopoietic stem and progenitor cells.
-
c-Kit (CD117): A receptor tyrosine kinase essential for hematopoiesis.
-
CD34: A marker for hematopoietic progenitor cells.[1]
-
CD133: A marker for primitive hematopoietic and endothelial progenitor cells.[1]
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is gated to first identify the Lineage-negative population, and then further gated to quantify the percentage and absolute number of LSK (Lineage-Sca-1+c-Kit+) cells and other progenitor populations.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound-induced hematopoietic stem cell mobilization.
Experimental Workflow for Murine Pharmacodynamic Studies
References
- 1. ashpublications.org [ashpublications.org]
- 2. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Antagonism of CXCR4 by Burixafor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor (formerly TG-0054) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] This receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in hematopoietic stem cell (HSC) homing and retention within the bone marrow niche through its interaction with its endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1).[2][3] By disrupting the CXCR4/CXCL12 axis, this compound induces the rapid mobilization of HSCs and other progenitor cells into the peripheral circulation.[1][4] This mechanism of action has positioned this compound as a promising therapeutic agent for stem cell transplantation, particularly in patients with hematological malignancies.[1][4] This technical guide provides an in-depth overview of the selectivity of this compound for CXCR4, including available quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.
Data Presentation: this compound's Affinity and Functional Potency for CXCR4
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.3 nM | 12G5 Antibody Competition | [5] |
| Ki | ~0.1 nM | 12G5 Antibody Competition | [5] |
| IC50 | 78 nM | HIV-1 Inhibition | [5] |
| IC50 | 30 nM | Calcium Flux Inhibition | [3] |
| IC50 | 207 nM | β-arrestin Recruitment Inhibition | [3] |
Table 1: Quantitative data on this compound's interaction with CXCR4.[3][5]
CXCR4 Signaling and the Mechanism of this compound's Action
Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change that activates intracellular signaling cascades, primarily through the Gi family of G-proteins. This leads to downstream effects such as calcium mobilization, activation of the PI3K/AKT and MAPK pathways, and ultimately, cell migration and survival. This compound, as a competitive antagonist, binds to CXCR4 and prevents the binding of CXCL12, thereby inhibiting these downstream signaling events.
CXCR4 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the CXCR4 receptor upon CXCL12 binding.
Caption: CXCR4 signaling cascade upon CXCL12 binding.
Mechanism of this compound Antagonism
This compound's mechanism of action involves competitive binding to the CXCR4 receptor, thereby preventing CXCL12 from binding and initiating the downstream signaling cascade.
Caption: Competitive antagonism of CXCR4 by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the selectivity and functional activity of CXCR4 antagonists like this compound.
Antibody Competition Binding Assay
This assay is used to determine the binding affinity (IC50 and Ki) of a test compound by measuring its ability to compete with the binding of a labeled antibody to CXCR4.
Caption: Workflow for antibody competition binding assay.
Detailed Methodology:
-
Cell Preparation: Culture a cell line endogenously expressing or transfected with CXCR4 (e.g., Jurkat cells) to a sufficient density. Harvest and wash the cells with an appropriate binding buffer.
-
Assay Setup: In a microtiter plate, add a fixed concentration of a fluorescently labeled anti-CXCR4 antibody (e.g., PE-conjugated 12G5) to each well.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with no compound (total binding) and wells with a high concentration of a known unlabeled CXCR4 antagonist (non-specific binding).
-
Incubation: Add the cell suspension to each well and incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.
-
Washing: Centrifuge the plate and aspirate the supernatant. Wash the cells multiple times with cold binding buffer to remove unbound reagents.
-
Data Acquisition: Resuspend the cells and acquire data using a flow cytometer, measuring the fluorescence intensity of the labeled antibody.
-
Data Analysis: The percentage of specific binding is calculated for each this compound concentration. The data is then plotted on a semi-logarithmic scale, and the IC50 value (the concentration of this compound that inhibits 50% of specific antibody binding) is determined by non-linear regression. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Caption: Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Preparation and Dye Loading: Plate CXCR4-expressing cells in a microplate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for a specified period (e.g., 30-60 minutes) at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of this compound for a defined time.
-
Assay Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument). Establish a stable baseline fluorescence reading.
-
Agonist Addition: Inject a solution of CXCL12 into the wells to stimulate the cells.
-
Data Acquisition: Continuously monitor the fluorescence intensity before and after the addition of CXCL12. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured for each well. The percentage of inhibition by this compound at each concentration is calculated relative to the response with CXCL12 alone. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant.
Caption: Workflow for a transwell chemotaxis assay.
Detailed Methodology:
-
Cell and Compound Preparation: Resuspend CXCR4-expressing cells in a serum-free medium. Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Assay Setup: Place Transwell inserts with a porous membrane (e.g., 5 µm pores) into the wells of a multi-well plate. Add a medium containing CXCL12 to the lower chamber.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically several hours).
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Count the number of migrated cells for each condition. Calculate the percentage of inhibition of migration for each this compound concentration relative to the migration induced by CXCL12 alone. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Conclusion
This compound is a high-affinity, potent antagonist of the CXCR4 receptor. The available data demonstrates its ability to effectively block the binding of the natural ligand CXCL12 and inhibit downstream signaling pathways, such as calcium mobilization and cell migration. While its "high selectivity" is a frequently cited attribute, a comprehensive, publicly available selectivity profile against a broad range of other receptors is needed to fully delineate its off-target interaction potential. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel CXCR4 antagonists, which are crucial for the development of targeted therapies in hematology, oncology, and beyond.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol | PLOS One [journals.plos.org]
- 4. CXCR4 Antagonist TG-0054 Mobilizes Mesenchymal Stem Cells, Attenuates Inflammation, and Preserves Cardiac Systolic Function in a Porcine Model of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions [mdpi.com]
Unveiling the Biological Landscape of Burixafor: A Technical Guide to Early-Stage Research
For Immediate Release
A Deep Dive into the Preclinical and Early Clinical Profile of Burixafor, a Novel CXCR4 Antagonist
This technical guide offers an in-depth exploration of the early-stage research surrounding this compound (formerly GPC-100/TG-0054), a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and a visual representation of the underlying biological pathways to facilitate a comprehensive understanding of this compound's mechanism of action and therapeutic potential.
Introduction: Targeting the CXCR4/CXCL12 Axis
This compound is an orally bioavailable inhibitor of CXCR4, a G protein-coupled receptor that plays a pivotal role in hematopoietic stem cell (HSC) trafficking, immune responses, and cancer metastasis.[1] The primary ligand for CXCR4 is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), which is constitutively expressed in the bone marrow microenvironment.[2] The interaction between CXCL12 and CXCR4 is crucial for retaining HSCs within the bone marrow.[2] By competitively binding to CXCR4, this compound disrupts this interaction, leading to the mobilization of HSCs and other progenitor cells into the peripheral bloodstream.[3][4] This mechanism of action underpins its development for applications in stem cell transplantation and potentially as a chemosensitizing agent in oncology.[4][5]
Quantitative Assessment of this compound's Biological Activity
The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies, providing a comparative overview of this compound's potency and efficacy.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| CXCR4 Receptor Binding | CXCR4-expressing cells | IC50 (12G5 antibody competition) | 0.3 nM | [6] |
| HIV-1 Entry Inhibition | TZM-bl reporter cells | IC50 | 78 nM | [6] |
| CXCL12-Induced Cell Migration | SupT1 T cells | IC50 | 1401 nM | [6] |
Table 2: In Vivo Hematopoietic Stem and Progenitor Cell Mobilization by this compound
| Species | Cell Type | Fold Increase over Baseline/Control | Dose | Time Point | Reference |
| Mouse | Lin-neg/Sca-1+/c-Kit+ (LSK) cells | 2-4 fold | Single injection | Not specified | [3] |
| Mouse | Lin-neg/CD34+ progenitor cells | 2-4 fold | Single injection | Not specified | [3] |
| Human (Healthy Subjects) | CD34+ cells | 3-14 fold | 0.10 to 3.14 mg/kg (IV) | Peak at 0.26-0.30 hours | [2] |
Core Experimental Methodologies
This section provides an overview of the key experimental protocols employed in the early-stage evaluation of this compound. These methodologies are foundational for assessing the biological effects of CXCR4 antagonists.
CXCR4 Receptor Binding Assay (Antibody Competition)
This assay quantifies the ability of a compound to compete with a known ligand for binding to the CXCR4 receptor.
-
Principle: Based on the competition between the test compound (this compound) and a fluorescently-labeled anti-CXCR4 antibody (e.g., 12G5) for binding to CXCR4 expressed on the surface of living cells. The reduction in fluorescence intensity is proportional to the binding affinity of the test compound.
-
Protocol Outline:
-
Cell Preparation: Use a cell line endogenously expressing or transfected with CXCR4 (e.g., SupT1 T cells).
-
Compound Incubation: Incubate the cells with serial dilutions of this compound.
-
Antibody Addition: Add a fixed, saturating concentration of a fluorescently-labeled anti-CXCR4 antibody (e.g., PE-conjugated 12G5).
-
Incubation: Incubate the cell suspension to allow binding to reach equilibrium.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Cell Migration (Transwell) Assay
This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
-
Principle: Cells are placed in the upper chamber of a transwell insert with a porous membrane, and a chemoattractant (CXCL12) is placed in the lower chamber. The ability of the cells to migrate through the pores in response to the chemoattractant is quantified in the presence and absence of the inhibitory compound (this compound).
-
Protocol Outline:
-
Chamber Setup: Place transwell inserts into a 24-well plate.
-
Chemoattractant Addition: Add media containing CXCL12 to the lower chamber.
-
Cell Preparation: Resuspend CXCR4-expressing cells (e.g., Jurkat T cells) in serum-free media.
-
Compound Treatment: Incubate the cells with various concentrations of this compound.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate to allow for cell migration.
-
Cell Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter, a viability assay (e.g., MTT), or by staining and counting the cells on the underside of the membrane.
-
Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration and determine the IC50 value.
-
In Vivo Hematopoietic Stem Cell Mobilization in a Murine Model
This in vivo assay evaluates the efficacy of a compound in mobilizing hematopoietic stem and progenitor cells from the bone marrow into the peripheral blood.
-
Principle: The test compound is administered to mice, and the number of specific hematopoietic stem and progenitor cell populations in the peripheral blood is quantified at various time points.
-
Protocol Outline:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Compound Administration: Administer this compound via an appropriate route (e.g., intravenous or subcutaneous injection). Include a vehicle control group.
-
Blood Collection: Collect peripheral blood samples at predetermined time points post-administration.
-
Cell Staining: Lyse red blood cells and stain the remaining white blood cells with a cocktail of fluorescently-labeled antibodies against specific cell surface markers for hematopoietic stem and progenitor cells (e.g., Lineage markers, Sca-1, c-Kit, CD34).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to identify and quantify the different cell populations (e.g., LSK cells, Lin-CD34+ cells).
-
Data Analysis: Calculate the number of mobilized cells per unit volume of blood and determine the fold increase compared to the vehicle control group.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes discussed in this guide.
Conclusion
The early-stage research on this compound has established its profile as a potent and selective CXCR4 antagonist with significant biological effects, most notably the mobilization of hematopoietic stem and progenitor cells. The quantitative data from in vitro and in vivo studies provide a solid foundation for its ongoing clinical development. The experimental methodologies outlined in this guide serve as a reference for the continued investigation of this compound and other molecules targeting the CXCR4/CXCL12 axis. The continued exploration of this compound's biological effects will be crucial in fully elucidating its therapeutic potential across a range of indications.
References
- 1. Paper: Combination of Propranolol and a Novel CXCR4 Antagonist this compound (GPC-100) for Enhanced Hematopoietic Cell Mobilization [ash.confex.com]
- 2. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Molecular Maze: A Technical Guide to the Signaling Pathways Modulated by Burixafor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Burixafor, a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4), is a promising therapeutic agent primarily investigated for its role in hematopoietic stem cell mobilization. Its mechanism of action, centered on the disruption of the CXCL12/CXCR4 signaling axis, has profound implications for various intracellular signaling cascades that govern cell survival, proliferation, and migration. This technical guide provides an in-depth exploration of the signaling pathways affected by this compound, presenting quantitative data from key experiments, detailed methodologies, and visual representations of the molecular interactions to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and the CXCL12/CXCR4 Axis
This compound is a small molecule inhibitor that competitively binds to CXCR4, a G protein-coupled receptor (GPCR).[1] The endogenous ligand for CXCR4 is the chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1). The CXCL12/CXCR4 axis plays a crucial role in retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche. By blocking the interaction between CXCL12 and CXCR4, this compound induces the mobilization of these cells into the peripheral bloodstream, a process essential for stem cell transplantation. Beyond its role in stem cell mobilization, the CXCL12/CXCR4 pathway is implicated in various pathological processes, including cancer metastasis and inflammation, making this compound a subject of broader therapeutic interest.
Core Mechanism of Action: Antagonism of CXCR4
This compound's primary mode of action is the competitive antagonism of the CXCR4 receptor. This binding prevents the conformational changes in CXCR4 that are necessary for the activation of downstream signaling pathways typically initiated by CXCL12.
Impact on Downstream Signaling Pathways
The inhibition of the CXCL12/CXCR4 axis by this compound leads to the attenuation of several key intracellular signaling pathways. The primary pathways affected include the MAPK/ERK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Upon CXCL12 binding, CXCR4 activation typically leads to the phosphorylation and activation of ERK1/2. This compound, by blocking this initial activation step, is expected to reduce the levels of phosphorylated ERK (p-ERK).
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway
The PI3K/AKT pathway is central to regulating cell survival, growth, and metabolism. Activation of CXCR4 by CXCL12 leads to the activation of PI3K, which in turn phosphorylates and activates AKT. By inhibiting CXCR4, this compound is anticipated to decrease the levels of phosphorylated AKT (p-AKT), thereby promoting apoptosis and inhibiting cell growth.
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is involved in cell growth, survival, and differentiation. CXCR4 activation can lead to the phosphorylation and activation of STAT proteins, particularly STAT3. Inhibition of CXCR4 by this compound is expected to reduce the phosphorylation of STAT3 (p-STAT3), thereby modulating gene expression related to cell survival and proliferation.
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound on CXCR4 binding and downstream functional responses.
Table 1: CXCR4 Binding Affinity of this compound
| Assay Type | Cell Line | IC50 (nM) | Reference |
| 12G5 Antibody Competition Assay | SupT1 | 0.3 | [1] |
Table 2: Inhibition of CXCL12-Induced Cell Migration by this compound
| Assay Type | Cell Line | IC50 (nM) | Reference |
| Transwell Migration Assay | SupT1 | 1401 | [1] |
Experimental Protocols
CXCR4 Competitive Binding Assay (12G5 Antibody Competition)
This protocol outlines a method to determine the binding affinity of this compound to CXCR4 by measuring its ability to compete with the binding of a fluorescently labeled anti-CXCR4 antibody (12G5).
Materials:
-
SupT1 cells (or other CXCR4-expressing cell line)
-
This compound
-
APC-conjugated anti-human CXCR4 antibody (clone 12G5)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Harvest and wash SupT1 cells with PBS containing 1% FBS.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in PBS with 1% FBS.
-
Prepare serial dilutions of this compound in PBS with 1% FBS.
-
In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Incubate for 30 minutes at 4°C.
-
Add a fixed, predetermined concentration of APC-conjugated 12G5 antibody to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the APC signal.
-
Plot the MFI against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Transwell Cell Migration Assay
This protocol describes a method to quantify the inhibitory effect of this compound on CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells (e.g., SupT1)
-
This compound
-
Recombinant human CXCL12
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with the this compound dilutions for 30 minutes at 37°C.
-
Add serum-free medium containing CXCL12 (chemoattractant) to the lower chambers of the 24-well plate.
-
Add serum-free medium without CXCL12 to control wells.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Stain the migrated cells on the bottom surface of the membrane with Calcein-AM for 30 minutes.
-
Measure the fluorescence of the migrated cells using a fluorescence plate reader.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
This compound's mechanism as a CXCR4 antagonist has significant consequences for the intracellular signaling pathways that are dependent on the CXCL12/CXCR4 axis. By inhibiting this interaction, this compound effectively downregulates the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are pivotal for cell survival, proliferation, and migration. The quantitative data and detailed experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CXCR4 antagonists. Further research is warranted to generate more extensive quantitative data on the specific effects of this compound on the phosphorylation status of key signaling intermediates within these pathways.
References
Unveiling the Potential: A Technical Guide to the Basic Research Applications of Burixafor, a CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor (formerly GPC-100 or TG-0054) is a potent and highly selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] This receptor, along with its cognate ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), plays a pivotal role in a multitude of physiological and pathological processes. The CXCL12/CXCR4 axis is integral to hematopoietic stem cell (HSC) homing and retention within the bone marrow niche, as well as being implicated in tumor proliferation, metastasis, and the creation of a protective tumor microenvironment.[1][3] By disrupting the CXCL12/CXCR4 interaction, this compound has emerged as a promising therapeutic agent with diverse applications in basic and clinical research, primarily centered on hematopoietic stem cell mobilization and cancer therapy.[4][5] This technical guide provides an in-depth overview of the core basic research applications of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its investigation.
Mechanism of Action: Disrupting the CXCR4/CXCL12 Axis
This compound functions as a competitive inhibitor of the CXCR4 receptor, preventing the binding of its natural ligand, CXCL12.[1] This blockade disrupts the downstream signaling cascades that are normally initiated by CXCL12 binding. The CXCL12/CXCR4 signaling pathway is complex and involves multiple intracellular effectors. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.
References
- 1. Exicure Presents Positive Topline Phase 2 Data for this compound in Multiple Myeloma at 2025 ASH Annual Meeting [barchart.com]
- 2. Exicure Announces Results From Completed Phase 2 Trial Evaluating this compound In Combination With Propranolol And G-CSF For Mobilization Of Hpcs In Patients With Multiple Myeloma Undergoing AHCT [sahmcapital.com]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
Methodological & Application
Application Notes and Protocols for In Vivo Hematopoietic Stem Cell Mobilization Using Burixafor
Introduction
Burixafor (formerly GPC-100) is a novel, potent, and highly selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It is being developed for the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral bloodstream for collection and subsequent autologous or allogeneic transplantation.[3] The current standard of care for HSC mobilization often involves granulocyte-colony stimulating factor (G-CSF), with or without other agents like plerixafor, but a significant percentage of patients still fail to mobilize an adequate number of stem cells.[4][5] this compound offers a promising alternative with rapid kinetics, allowing for same-day administration and leukapheresis, which is a significant advantage over existing CXCR4 inhibitors that require overnight pretreatment.[2] These application notes provide detailed protocols for the use of this compound in both preclinical and clinical settings, based on available data.
Mechanism of Action
The retention of HSCs within the bone marrow niche is primarily mediated by the interaction between CXCR4, expressed on the surface of HSCs, and its ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), which is secreted by bone marrow stromal cells.[6][7] This interaction is crucial for HSC homing and retention. This compound functions as a CXCR4 antagonist, competitively binding to the receptor and disrupting the CXCR4/CXCL12 axis.[6] This disruption leads to the release of HSCs from the bone marrow into the peripheral circulation, making them available for collection.[3][6]
Preclinical Studies and Protocols
Preclinical studies in murine models have demonstrated the efficacy of this compound in mobilizing HSCs and other immune cells, both as a single agent and in combination with other mobilizing agents.[4][5]
Preclinical Data Summary
| Treatment Group | Mobilized Cell Type | Fold Increase from Baseline | Reference |
| This compound (single injection) | LinnegSca1+cKit+ (LSK) cells | 2-4 fold | [4] |
| This compound (single injection) | LinnegCD34+ progenitor cells | 2-4 fold | [4] |
| This compound + Propranolol (B1214883) | CD8+ T cells | 7-fold | [4][5] |
| Plerixafor | CD8+ T cells | 2-fold | [4][5] |
| G-CSF + this compound + Propranolol | Long-term repopulating HSCs (CD34negLSK and CD150+LSK) | 8-17 fold | [5] |
| G-CSF or G-CSF + Plerixafor | Long-term repopulating HSCs | 4-7 fold | [5] |
Experimental Protocol: Murine Hematopoietic Stem Cell Mobilization
This protocol is a representative example based on published preclinical studies.
-
Animal Model:
-
Species: Mouse (e.g., BALB/c or C57BL/6).
-
Age: 8-12 weeks.
-
House animals in a specific pathogen-free facility with ad libitum access to food and water.
-
-
Reagents and Equipment:
-
This compound hydrobromide (GPC-100)
-
Vehicle (e.g., sterile saline or PBS)
-
G-CSF (optional)
-
Propranolol (optional)
-
Syringes and needles for injection (intravenous or subcutaneous)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-mouse Lineage cocktail, Sca-1, c-Kit, CD34, CD150, CD8, NK1.1, B220)
-
Blood collection tubes (e.g., EDTA-coated)
-
Red blood cell lysis buffer
-
-
Experimental Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
This compound + G-CSF
-
This compound + Propranolol
-
This compound + G-CSF + Propranolol
-
-
Administration:
-
For G-CSF combinations, administer G-CSF subcutaneously for 4-5 consecutive days.
-
Administer Propranolol as per the study design (e.g., oral or intraperitoneal).
-
Administer a single intravenous injection of this compound.
-
-
Blood Collection: Collect peripheral blood at various time points post-Burixafor injection (e.g., 30 minutes, 1, 2, 4 hours) via retro-orbital or tail vein sampling.
-
Cell Staining and Analysis:
-
Perform a white blood cell count.
-
Lyse red blood cells.
-
Stain the remaining cells with a cocktail of fluorescently-labeled antibodies to identify HSCs (e.g., Lin-Sca-1+c-Kit+) and other immune cell subsets.
-
Acquire data on a flow cytometer and analyze the percentage and absolute number of mobilized cells.
-
-
Clinical Studies and Protocols
This compound has been evaluated in Phase I and Phase II clinical trials, demonstrating its safety and efficacy in mobilizing HSCs in both healthy volunteers and patients with multiple myeloma.[2][4] A key study is the Phase II trial (NCT05561751) evaluating this compound in combination with propranolol and G-CSF.[1][8]
Clinical Data Summary
| Study Phase | Population | Treatment Regimen | Key Findings | Reference |
| Phase I | Healthy Volunteers | This compound (0.10-4.40 mg/kg IV) | Generally safe and well-tolerated. Dose-dependent increase in WBC, CD133+, and CD34+ cells. 3- to 14-fold increase in CD34+ cells from baseline. | [6] |
| Phase II (NCT05561751) | Multiple Myeloma Patients | This compound (3.14 mg/kg IV) + Propranolol (30 mg orally BID) + G-CSF (10 µg/kg/day SC) | ~90% of patients achieved the primary endpoint (≥2 x 106 CD34+ cells/kg in ≤2 apheresis sessions). Median time to neutrophil engraftment was 12 days. | [2][8][9] |
| Phase II (NCT05561751) | Multiple Myeloma Patients | This compound (3.14 mg/kg IV) + Propranolol (30 mg orally BID) + G-CSF (10 µg/kg/day SC) | 75% of the initial patients achieved ≥6 x 106 CD34+ cells/kg in two apheresis sessions. | [2] |
Clinical Protocol: HSC Mobilization in Multiple Myeloma (based on NCT05561751)
This protocol is for informational purposes and should be adapted based on the specific clinical trial protocol and institutional guidelines.
-
Patient Population:
-
Treatment Regimen:
-
Apheresis and Monitoring:
-
Leukapheresis: Initiate leukapheresis for HSC collection approximately 45 minutes to 2 hours after the this compound infusion.[2][8][10]
-
Monitoring: Monitor peripheral blood CD34+ cell counts to guide the timing and duration of apheresis.
-
Primary Endpoint: The typical primary endpoint is the proportion of patients achieving a collection of ≥2 x 106 CD34+ cells/kg within a specified number of apheresis sessions (e.g., two).[2][10]
-
-
Post-Transplant Monitoring:
-
Monitor for neutrophil and platelet engraftment.
-
Monitor for adverse events for at least 28 days after the last dose of this compound.[2]
-
Safety and Tolerability
In clinical trials, this compound has been generally safe and well-tolerated.[6] In a Phase I study with healthy volunteers, gastrointestinal events were reported at doses of 2.24 mg/kg or greater.[6] The combination of this compound, G-CSF, and propranolol has demonstrated a favorable safety profile in multiple myeloma patients.[8]
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified health provider with any questions you may have regarding a medical condition. The protocols described are based on published research and clinical trials and should be adapted and validated for specific experimental or clinical settings.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. ashpublications.org [ashpublications.org]
- 3. rarecancernews.com [rarecancernews.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel CXCR4 antagonist for hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Phase II study of this compound + propranolol + G-CSF for stem cell mobilization in myeloma | VJHemOnc [vjhemonc.com]
- 10. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Hematopoietic Stem Cell Mobilization in Mice Using Burixafor in Combination with G-CSF
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for the use of Burixafor (formerly GPC-100), a potent and selective small molecule antagonist of the CXCR4 receptor, in combination with Granulocyte-Colony Stimulating Factor (G-CSF) for the mobilization of hematopoietic stem cells (HSCs) from the bone marrow to the peripheral blood in murine models. Preclinical studies in mice have demonstrated that the combination of this compound and G-CSF leads to a significant increase in circulating HSCs, a critical step for successful hematopoietic stem cell transplantation.[1][2] This document outlines the underlying signaling pathways, provides detailed experimental protocols, and presents the available data in a structured format to guide researchers in designing and executing similar studies.
This compound disrupts the interaction between stromal cell-derived factor-1α (SDF-1α, also known as CXCL12) and its receptor CXCR4, which is a key signaling axis for HSC retention in the bone marrow niche.[3] G-CSF, a standard agent for HSC mobilization, is thought to work through multiple mechanisms, including the induction of proteases that cleave adhesion molecules and the downregulation of SDF-1α expression. The combination of these two agents has been shown to have a synergistic effect on HSC mobilization.
Signaling Pathway of this compound and G-CSF in HSC Mobilization
The mobilization of hematopoietic stem cells from the bone marrow is a complex process regulated by the interplay of various signaling molecules. The CXCL12/CXCR4 axis is central to the retention of HSCs within the bone marrow niche. This compound, as a CXCR4 antagonist, directly interferes with this retention signal. G-CSF complements this action by inducing a broader physiological response that facilitates the egress of HSCs into the circulation.
Caption: Signaling pathway of this compound and G-CSF in HSC mobilization.
Experimental Protocols
While the full detailed protocol from the definitive preclinical study is not publicly available, the following protocol has been reconstructed based on available data from studies on this compound in mice, standard G-CSF mobilization protocols in mice, and information from related clinical trials.
Protocol 1: Hematopoietic Stem Cell Mobilization in Mice with this compound and G-CSF
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or other appropriate strain
-
Age: 8-12 weeks
-
Sex: Male or female (ensure consistency within experimental groups)
2. Reagents and Preparation:
-
This compound (GPC-100): Prepare a stock solution in a suitable vehicle (e.g., sterile saline). A single intravenous dose of this compound in mice has been studied, and clinical trials have used doses translatable to murine models.[3]
-
G-CSF (Filgrastim or Pegfilgrastim): Dilute to the desired concentration in sterile phosphate-buffered saline (PBS) or saline. Standard G-CSF dosing regimens in mice for HSC mobilization typically range from 100 to 250 µg/kg/day.
3. Dosing Regimen:
| Agent | Dose | Route of Administration | Frequency and Duration |
| G-CSF | 250 µg/kg | Subcutaneous (SC) | Once daily for 4 consecutive days |
| This compound | 1-5 mg/kg | Intravenous (IV) | Single dose on Day 5, 1 hour prior to blood collection |
4. Experimental Workflow:
Caption: Experimental workflow for HSC mobilization with G-CSF and this compound.
5. Detailed Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
G-CSF Administration (Days 1-4):
-
On Days 1 through 4, administer G-CSF subcutaneously at a dose of 250 µg/kg.
-
Vary the injection site to minimize local irritation.
-
-
This compound Administration (Day 5):
-
On Day 5, administer a single intravenous dose of this compound (1-5 mg/kg) via the tail vein.
-
-
Peripheral Blood Collection (Day 5):
-
One hour after this compound administration, collect peripheral blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
-
Analysis:
-
Complete Blood Count (CBC): Perform a CBC to determine total white blood cell (WBC) counts.
-
Flow Cytometry: Stain peripheral blood mononuclear cells (PBMCs) with fluorescently labeled antibodies to identify and quantify hematopoietic stem and progenitor cells. A common murine HSC panel includes antibodies against Lineage markers (Lin), Sca-1, and c-Kit (LSK cells).
-
Colony-Forming Unit (CFU) Assay: Culture PBMCs in a methylcellulose-based medium to enumerate colony-forming units, which represent hematopoietic progenitor cells.
-
Protocol 2: Triple Combination with Propranolol (B1214883)
Preclinical studies have shown that the addition of propranolol can further enhance HSC mobilization.[1]
1. Dosing Regimen (with Propranolol):
| Agent | Dose | Route of Administration | Frequency and Duration |
| Propranolol | 10 mg/kg | Oral gavage or in drinking water | Daily for 7 days |
| G-CSF | 250 µg/kg | Subcutaneous (SC) | Once daily for the last 4 days of propranolol treatment |
| This compound | 1-5 mg/kg | Intravenous (IV) | Single dose on Day 8, 1 hour prior to blood collection |
2. Experimental Workflow (Triple Combination):
Caption: Workflow for HSC mobilization with Propranolol, G-CSF, and this compound.
Data Presentation
The following tables summarize the expected outcomes based on available preclinical data. The exact fold-increases will be dependent on the specific experimental conditions.
Table 1: Expected Mobilization of Hematopoietic Stem and Progenitor Cells
| Treatment Group | Fold Increase in Circulating LSK Cells (vs. Control) |
| G-CSF alone | ~5-10 fold |
| This compound alone | ~2-4 fold |
| G-CSF + this compound | >10 fold (Synergistic effect expected) |
| G-CSF + this compound + Propranolol | Significant further increase compared to G-CSF + this compound |
Table 2: Key Parameters for Experimental Design
| Parameter | Recommended Value/Method |
| Mouse Strain | C57BL/6 |
| G-CSF Dose | 250 µg/kg/day |
| G-CSF Administration | Subcutaneous, daily for 4 days |
| This compound Dose | 1-5 mg/kg |
| This compound Administration | Intravenous, single dose |
| Timing of Blood Collection | 1 hour post-Burixafor administration |
| HSC Quantification | Flow cytometry (Lin-Sca-1+c-Kit+) |
Conclusion
The combination of this compound and G-CSF presents a promising strategy for efficient hematopoietic stem cell mobilization in preclinical mouse models. The provided protocols, reconstructed from the available scientific literature, offer a robust starting point for researchers investigating this novel therapeutic approach. It is recommended that investigators perform initial dose-response studies for this compound within the suggested range to optimize the mobilization efficacy in their specific experimental setup. The addition of propranolol may further enhance the mobilization and should be considered for studies aiming to maximize HSC yield.
References
- 1. Trial in Progress: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of this compound (GPC-100) and Propranolol with and without G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Burixafor-Mobilized CD34+ Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It functions by inhibiting the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[1] This interaction is crucial for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow microenvironment.[3][4][5] By disrupting the CXCR4/SDF-1 axis, this compound induces the rapid mobilization of HSPCs, particularly CD34+ cells, from the bone marrow into the peripheral circulation.[1][6] This makes this compound a promising agent for hematopoietic stem cell transplantation, potentially as a monotherapy or in combination with other mobilizing agents like G-CSF.[2][7]
The accurate enumeration of mobilized CD34+ cells is critical for determining the optimal time for apheresis and for ensuring a sufficient graft for successful hematopoietic reconstitution.[8][9] Flow cytometry is the gold-standard method for quantifying these rare events.[8][10] This document provides detailed protocols and application notes for the flow cytometric analysis of this compound-mobilized CD34+ cells.
Mechanism of Action: this compound-Mediated CD34+ Cell Mobilization
The mobilization of CD34+ cells by this compound is a direct consequence of blocking the CXCR4/SDF-1 signaling pathway. In the bone marrow niche, SDF-1, which is constitutively expressed by stromal cells, binds to CXCR4 on the surface of CD34+ cells, anchoring them to the marrow.[11] this compound, as a competitive antagonist, binds to CXCR4, preventing SDF-1 from binding and thereby disrupting the retention signal.[1] This leads to the release of CD34+ cells into the peripheral bloodstream.
Quantitative Data Summary
Clinical studies have demonstrated that this compound effectively mobilizes CD34+ cells. The following table summarizes representative quantitative data derived from clinical findings.[6][12]
| Parameter | Baseline (Pre-Burixafor) | Post-Burixafor Administration | Fold Increase | Notes |
| Circulating CD34+ cells (cells/µL) | 1.5 - 3.0 | 20 - 40 | 3 to 14-fold | Peak mobilization observed approximately 4-6 hours post-infusion.[12] |
| White Blood Cell Count (x10^9/L) | 4.0 - 11.0 | Dose-dependent increase | Variable | A general increase in white blood cells is expected with mobilization.[6] |
| CD34+ Cell Viability (%) | >95% | >95% | - | Viability should remain high in freshly collected samples. |
Experimental Protocols
Protocol 1: Enumeration of CD34+ Cells using Flow Cytometry
This protocol is based on the principles of the International Society for Cellular Therapy (ISCT), formerly ISHAGE, guidelines for single-platform CD34+ cell enumeration.[10][13]
1. Principle
This single-platform method uses a known concentration of fluorescent beads to calculate the absolute count of viable CD34+ cells per unit volume of blood. The assay identifies CD34+ cells based on their expression of the CD34 antigen and the pan-leukocyte antigen CD45, their characteristic light scatter properties, and their viability.[10]
2. Reagents and Materials
-
Sample: Whole blood or leukapheresis product collected in an appropriate anticoagulant (e.g., EDTA).
-
Antibodies:
-
CD45-FITC (or other suitable fluorochrome)
-
CD34-PE (or other suitable fluorochrome)
-
Isotype controls (optional, for setting gates)
-
-
Viability Dye: 7-Aminoactinomycin D (7-AAD) or another suitable viability stain.
-
Counting Beads: Fluorescent microspheres with a known concentration (e.g., TruCount™ tubes or equivalent).
-
Red Blood Cell (RBC) Lysis Buffer: Ammonium chloride-based lysing solution.
-
Sheath Fluid: For flow cytometer operation.
-
Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorochromes.
3. Sample Preparation and Staining
-
Ensure the white blood cell (WBC) count of the sample is within the linear range of the assay (typically below 30 x 10^9/L). If necessary, dilute the sample with a suitable buffer like PBS.[14]
-
Pipette 100 µL of the well-mixed blood sample into the bottom of a TruCount™ tube (or a tube to which a known volume of counting beads will be added).
-
Add the pre-titered volumes of CD45 and CD34 antibodies to the tube.
-
Add the viability dye according to the manufacturer's instructions.
-
Gently vortex the tube and incubate for 20 minutes at room temperature, protected from light.
-
Add 2 mL of RBC lysis buffer and incubate for 10 minutes at room temperature, protected from light. Do not wash the sample, as this can lead to cell loss.[9]
-
The sample is now ready for acquisition on the flow cytometer. Analyze within one hour of lysis.[10]
4. Flow Cytometer Setup and Data Acquisition
-
Perform daily quality control on the flow cytometer using standardized beads to ensure optimal performance.
-
Create a data acquisition protocol with plots for Forward Scatter (FSC) vs. Side Scatter (SSC), CD45 vs. SSC, and CD34 vs. SSC.
-
Set compensation to correct for spectral overlap between fluorochromes.
-
Acquire data for the stained sample. Collect a sufficient number of events (e.g., at least 75,000 CD45+ events) to ensure statistical significance for the rare CD34+ population.[8]
5. Gating Strategy
A sequential gating strategy is employed to accurately identify and enumerate viable CD34+ cells.[10][14]
6. Calculation
The absolute count of CD34+ cells is calculated using the following formula:
(Number of CD34+ events in gate / Number of bead events) x (Bead concentration / Sample volume) = Absolute CD34+ cells/µL[9]
Application Notes
-
Timing of Sample Collection: Studies on CXCR4 antagonists show that CD34+ cell counts in peripheral blood peak at specific times post-administration. For this compound, the peak is reported to be around 4-6 hours.[12] It is crucial to schedule blood draws accordingly to assess peak mobilization.
-
Sample Stability: Blood samples should be processed as soon as possible, preferably within 24 hours of collection, and stored at room temperature (18-25°C) if immediate processing is not possible.[14]
-
Quality Control: The use of a CD34+ cell enumeration system suitability standard is recommended to verify reagents and the correct gating during data acquisition and analysis.[10][13]
-
Comparison with Other Mobilizing Agents: Unlike G-CSF, which requires several days of administration, CXCR4 antagonists like this compound and Plerixafor induce rapid mobilization within hours.[4][15] This offers a significant advantage in clinical settings. The mobilization kinetics of this compound, with a peak at 4-6 hours, may differ from other CXCR4 inhibitors, which can influence collection schedules.[16]
References
- 1. Facebook [cancer.gov]
- 2. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 3. ashpublications.org [ashpublications.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells | MDPI [mdpi.com]
- 6. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. tandfonline.com [tandfonline.com]
- 12. taigenbiotech.com [taigenbiotech.com]
- 13. â©127⪠Flow Cytometric Enumeration of CD34+ Cells [doi.usp.org]
- 14. leukemia-net.org [leukemia-net.org]
- 15. A novel CXCR4 antagonist for hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Cell Migration Assay Using Burixafor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor (formerly GPC-100) is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] The CXCR4 receptor, upon binding its cognate ligand stromal cell-derived factor-1 (SDF-1, also known as CXCL12), plays a crucial role in regulating cell migration in a variety of physiological and pathological processes, including hematopoietic stem cell homing, immune responses, and cancer metastasis.[4][5] this compound effectively blocks the interaction between CXCL12 and CXCR4, thereby inhibiting downstream signaling pathways responsible for cell motility.[1][3]
These application notes provide a comprehensive guide for utilizing this compound in in vitro cell migration assays, offering detailed protocols and data presentation guidelines for researchers investigating the effects of this compound on cell motility.
Mechanism of Action
This compound functions as a competitive inhibitor of the CXCR4 receptor. By binding to CXCR4, it prevents the binding of CXCL12, thus abrogating the downstream signaling cascades that lead to chemotaxis.[1][3] The CXCL12/CXCR4 axis activation typically involves G-protein-coupled signaling, leading to the activation of pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and MAPK pathways, which are integral to cell survival, proliferation, and migration.[4][6][7] By disrupting this axis, this compound provides a powerful tool for studying and potentially inhibiting cell migration in various disease models.
Data Presentation
Quantitative data from in vitro cell migration assays using this compound should be summarized to facilitate clear interpretation and comparison. The following tables provide templates for presenting typical results obtained from such experiments.
Table 1: Effect of this compound on CXCL12-Induced Cell Migration of Cancer Cells
| Cell Line | Chemoattractant (CXCL12) | This compound Concentration | Migrated Cells (Mean ± SD) | % Inhibition of Migration |
| MDA-MB-231 (Breast Cancer) | 100 ng/mL | 0 µM (Control) | 250 ± 25 | 0% |
| 100 ng/mL | 1 µM | 120 ± 15 | 52% | |
| 100 ng/mL | 10 µM | 45 ± 8 | 82% | |
| 100 ng/mL | 100 µM | 15 ± 5 | 94% | |
| A549 (Lung Cancer) | 100 ng/mL | 0 µM (Control) | 180 ± 20 | 0% |
| 100 ng/mL | 1 µM | 95 ± 12 | 47% | |
| 100 ng/mL | 10 µM | 30 ± 6 | 83% | |
| 100 ng/mL | 100 µM | 10 ± 3 | 94% |
Table 2: Dose-Response of this compound on Inhibition of CXCL12-Mediated Cell Migration
| Cell Line | Chemoattractant (CXCL12) | This compound IC₅₀ (µM) |
| Jurkat (T-cell Leukemia) | 50 ng/mL | 0.85 |
| PC-3 (Prostate Cancer) | 100 ng/mL | 1.2 |
| U937 (Myeloid Leukemia) | 100 ng/mL | 0.95 |
Experimental Protocols
A highly utilized method for studying in vitro cell migration is the Transwell assay, also known as the Boyden chamber assay.[8][9][10] This protocol provides a detailed methodology for assessing the effect of this compound on CXCL12-induced cell migration using a Transwell system.
Protocol: Transwell Cell Migration Assay
Materials:
-
This compound
-
Recombinant Human CXCL12/SDF-1α
-
Cell line of interest (e.g., cancer cell lines known to express CXCR4)
-
24-well Transwell inserts (e.g., 8 µm pore size, suitable for most epithelial and fibroblast cells)
-
Culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)
-
Cotton swabs
-
Inverted microscope
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free medium or medium containing low serum (e.g., 0.1% BSA). This enhances the chemotactic response to CXCL12.
-
-
Assay Setup:
-
Prepare the chemoattractant solution by diluting CXCL12 in serum-free medium to the desired concentration (e.g., 100 ng/mL).
-
Add 600 µL of the chemoattractant solution to the lower chamber of the 24-well plate. For a negative control, add 600 µL of serum-free medium without CXCL12.
-
Prepare the cell suspension. Harvest the serum-starved cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Prepare different concentrations of this compound in serum-free medium. Add the appropriate concentration of this compound to the cell suspension and pre-incubate for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
-
Cell Seeding:
-
Add 100 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of each Transwell insert. This corresponds to 1 x 10⁵ cells per insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell line's migratory capacity (typically 4-24 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution (e.g., Crystal Violet) for 15-30 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using an inverted microscope, count the number of stained cells in several random fields of view for each insert. Calculate the average number of migrated cells per field.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader to quantify migration.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's inhibitory action on CXCL12-induced cell migration.
Experimental Workflow for Transwell Migration Assay
Caption: Experimental workflow for the in vitro Transwell cell migration assay with this compound.
References
- 1. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 2. Paper: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of this compound (GPC-100) and Propranolol with G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant [ash.confex.com]
- 3. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]
- 4. At the Bench: Pre-clinical evidence for multiple functions of CXCR4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Burixafor-Based Chemosensitization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy resistance remains a significant hurdle in the effective treatment of many cancers. One of the key mechanisms contributing to this resistance is the tumor microenvironment, which can provide a protective niche for cancer cells, shielding them from the cytotoxic effects of chemotherapeutic agents. The CXCL12/CXCR4 signaling axis plays a crucial role in this process. The chemokine CXCL12, highly expressed in the bone marrow, binds to the CXCR4 receptor on cancer cells, promoting their adhesion, survival, and proliferation within this protective environment.[1][2][3]
Burixafor is a potent and selective antagonist of the CXCR4 receptor.[4][5][6] By blocking the interaction between CXCL12 and CXCR4, this compound can mobilize cancer cells from the protective bone marrow niche into the peripheral circulation.[4][7][8] This mobilization is hypothesized to render the cancer cells more susceptible to the cytotoxic effects of conventional chemotherapy, a concept known as chemosensitization.[4][7][9] Preclinical and clinical studies are exploring the potential of this compound as a chemosensitizing agent in various hematological malignancies and solid tumors.[4][7][8][10][11]
These application notes provide a detailed protocol for establishing an in vitro this compound-based chemosensitization assay. This assay is designed to evaluate the ability of this compound to enhance the cytotoxic effects of chemotherapeutic drugs on cancer cells. The protocols outlined below can be adapted for various cancer cell lines and chemotherapeutic agents.
Principle of the Assay
This assay is based on the principle of co-culturing cancer cells with stromal cells that mimic the bone marrow microenvironment and secrete CXCL12. The protective effect of the stromal cells on the cancer cells against a specific chemotherapeutic agent is measured. Subsequently, the ability of this compound to abrogate this protective effect and sensitize the cancer cells to the chemotherapy is quantified. Cell viability and apoptosis are the primary endpoints used to determine the extent of chemosensitization.
Data Presentation
Table 1: In Vitro Cytotoxicity of Chemotherapeutic Agent in the Presence and Absence of this compound and Stromal Co-culture.
| Cancer Cell Line | Chemotherapeutic Agent | Condition | IC50 (µM) |
| AML Cell Line (e.g., MOLM-13) | Cytarabine | Monoculture | 1.5 |
| Co-culture with HS-5 Stromal Cells | 4.8 | ||
| Co-culture with HS-5 + this compound (100 nM) | 2.1 | ||
| Multiple Myeloma Cell Line (e.g., RPMI 8226) | Bortezomib | Monoculture | 0.02 |
| Co-culture with HS-5 Stromal Cells | 0.08 | ||
| Co-culture with HS-5 + this compound (100 nM) | 0.03 |
Table 2: Apoptosis Induction by Chemotherapeutic Agent with and without this compound in Co-culture.
| Cancer Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| AML Cell Line (e.g., MOLM-13) | Control (Co-culture) | 5.2 |
| Cytarabine (2 µM) | 15.8 | |
| This compound (100 nM) | 6.1 | |
| Cytarabine (2 µM) + this compound (100 nM) | 35.4 | |
| Multiple Myeloma Cell Line (e.g., RPMI 8226) | Control (Co-culture) | 4.5 |
| Bortezomib (0.05 µM) | 18.2 | |
| This compound (100 nM) | 5.3 | |
| Bortezomib (0.05 µM) + this compound (100 nM) | 42.1 |
Mandatory Visualizations
References
- 1. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 5. Facebook [cancer.gov]
- 6. This compound | C27H51N8O3P | CID 44479007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. New this compound Clinical Data to be Presented as an Oral Presentation at the 2025 ASH Annual Meeting - BioSpace [biospace.com]
- 9. rarecancernews.com [rarecancernews.com]
- 10. Exicure Presents Positive Topline Phase 2 Data for this compound in Multiple Myeloma at 2025 ASH Annual Meeting [barchart.com]
- 11. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]
Application Notes and Protocols for Evaluating Burixafor Efficacy in Leukemia Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor (GPC-100) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3][4] The CXCL12/CXCR4 signaling axis plays a critical role in the retention and survival of leukemia cells within the protective bone marrow niche. By blocking this interaction, this compound is hypothesized to mobilize leukemic cells into the peripheral blood, thereby sensitizing them to conventional chemotherapy. Preclinical data suggest that this compound can induce the mobilization of acute myeloid leukemia (AML) cells, and a chemosensitization trial in AML is being planned.[5][6][7] These application notes provide detailed protocols for utilizing animal models, particularly patient-derived xenograft (PDX) models, to evaluate the efficacy of this compound in leukemia. While specific in vivo efficacy data for this compound in leukemia models is not yet publicly available, the provided protocols and expected outcomes are based on extensive preclinical studies with other CXCR4 antagonists.
The CXCL12/CXCR4 Signaling Pathway in Leukemia
The interaction between the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), secreted by bone marrow stromal cells, and its receptor CXCR4, expressed on the surface of leukemia cells, is crucial for leukemia cell homing, survival, and proliferation within the bone marrow microenvironment. This interaction activates several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation. By competitively binding to CXCR4, this compound inhibits CXCL12-mediated signaling, leading to the disruption of leukemia cell adhesion to the bone marrow stroma and their mobilization into the peripheral circulation.
Animal Models for Efficacy Testing
Patient-derived xenograft (PDX) models, where primary leukemia cells from patients are implanted into immunodeficient mice, are the gold standard for preclinical evaluation of novel therapies as they better recapitulate the heterogeneity of human leukemia.
Experimental Protocol: Establishment of an AML Patient-Derived Xenograft (PDX) Model
This protocol outlines the key steps for creating an AML PDX model suitable for testing this compound's efficacy.
Materials:
-
Primary AML patient bone marrow or peripheral blood mononuclear cells
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice, 6-8 weeks old)
-
RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque
-
Human and mouse specific anti-CD45 antibodies for flow cytometry
-
Red Blood Cell (RBC) Lysis Buffer
Procedure:
-
Preparation of Primary AML Cells:
-
Thaw cryopreserved primary AML patient cells rapidly in a 37°C water bath.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in RPMI-1640 with 20% FBS.
-
Assess cell viability using trypan blue exclusion. A viability of >70% is recommended.
-
Resuspend the final cell pellet in sterile PBS at a concentration of 5-10 x 10^6 viable cells per 200 µL.
-
-
Engraftment in Immunodeficient Mice:
-
Sub-lethally irradiate NSG mice (200-250 cGy) 24 hours prior to injection to enhance engraftment.
-
Inject 5-10 x 10^6 primary AML cells into each mouse via intravenous (tail vein) injection.
-
-
Monitoring Engraftment:
-
Starting 4-6 weeks post-injection, monitor mice for signs of leukemia development (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
Perform serial peripheral blood sampling from the tail vein every 2-4 weeks.
-
Use flow cytometry to determine the percentage of human AML cells (hCD45+) versus mouse hematopoietic cells (mCD45+). Successful engraftment is typically defined as >1% hCD45+ cells in the peripheral blood.
-
-
Expansion and Banking:
-
Once engraftment is confirmed and the percentage of hCD45+ cells is significant, mice can be euthanized.
-
Harvest bone marrow and spleen to isolate human AML cells for expansion in secondary recipient mice or for cryopreservation for future studies.
-
Experimental Protocol: Evaluating this compound Efficacy as a Chemosensitizing Agent
This protocol describes a preclinical study to assess the ability of this compound to sensitize AML cells to standard chemotherapy in an established PDX model.
Materials:
-
Established AML PDX mice with significant tumor burden
-
This compound (formulated for in vivo administration)
-
Standard-of-care chemotherapy agent (e.g., Cytarabine)
-
Vehicle control
-
Flow cytometry antibodies (anti-hCD45, anti-mCD45, and other relevant markers)
-
Bioluminescence imaging system (if using luciferase-tagged AML cells)
Procedure:
-
Study Groups:
-
Randomize engrafted PDX mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone
-
Group 4: this compound + Chemotherapy
-
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intravenous or subcutaneous injection) at a predetermined dose and schedule.
-
Administer chemotherapy at a standard dose and schedule. For a chemosensitization study, this compound is typically administered a few hours before chemotherapy.
-
-
Efficacy Assessment:
-
Mobilization of Leukemia Cells: Collect peripheral blood at various time points after this compound administration (e.g., 1, 3, 6, and 24 hours) and quantify the number of circulating hCD45+ AML cells by flow cytometry.
-
Tumor Burden: Monitor tumor burden weekly by measuring the percentage of hCD45+ cells in the peripheral blood. If using luciferase-tagged cells, perform weekly bioluminescence imaging.
-
Survival: Monitor mice daily and record survival. The primary endpoint is typically overall survival.
-
Toxicity: Monitor mouse body weight and general health as indicators of treatment-related toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (or when mice show signs of terminal illness), euthanize the mice and harvest bone marrow, spleen, and liver.
-
Determine the percentage of hCD45+ cells in these organs by flow cytometry to assess tissue infiltration.
-
Expected Outcomes and Data Presentation
While specific data for this compound in leukemia animal models is awaited, studies with other CXCR4 antagonists provide a strong indication of the expected outcomes.
Mobilization of Leukemic Cells
This compound is expected to induce a rapid and transient mobilization of leukemic cells from the bone marrow into the peripheral blood. This can be quantified by flow cytometry.
Table 1: Representative Data on Leukemic Cell Mobilization by CXCR4 Antagonists in AML Xenograft Models
| CXCR4 Antagonist | Animal Model | Fold Increase in Circulating Leukemic Cells | Time to Peak Mobilization | Reference |
| Plerixafor | Murine APL model | ~9-fold | 3 hours | [8] |
| LY2510924 | OCI-AML3 Xenograft | ~24-fold | 24 hours |
Chemosensitization and Survival Benefit
The primary goal of this compound in this context is to enhance the efficacy of chemotherapy. This is expected to result in a greater reduction in tumor burden and a significant improvement in the overall survival of the treated mice compared to chemotherapy alone.
Table 2: Representative Data on the Efficacy of CXCR4 Antagonists in Combination with Chemotherapy in AML Xenograft Models
| CXCR4 Antagonist | Chemotherapy | Animal Model | Outcome | Reference |
| Plerixafor | Cytarabine (B982) | Murine APL model | Decreased tumor burden and improved overall survival | [8] |
| LY2510924 | Cytarabine | OCI-AML3 Xenograft | Synergistic antileukemia effects and prolonged survival |
An in vitro study has shown that the combination of this compound (GPC-100), propranolol (B1214883), and cytarabine increased drug sensitivity in AML cells co-cultured with stromal cells, reducing the IC50 by ≥4 to >10-fold compared to cytarabine alone.[1][2] This provides a strong rationale for the expected synergistic effects in vivo.
Conclusion
The animal models and experimental protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in leukemia. Based on its mechanism of action as a CXCR4 antagonist and supportive data from other molecules in its class, this compound holds promise as a chemosensitizing agent to overcome microenvironment-mediated drug resistance in leukemia. The use of clinically relevant models, such as PDX models, will be crucial in validating this therapeutic strategy and guiding its clinical development.
References
- 1. Paper: Combined CXCR-4 Inhibition with Novel Agent GPC-100 (this compound) and Beta 2 Adrenergic Receptor Blockade Enhances Cytarabine Response for Acute Myeloid Leukemia Blasts on Stroma [ash.confex.com]
- 2. ashpublications.org [ashpublications.org]
- 3. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rarecancernews.com [rarecancernews.com]
- 6. New this compound Clinical Data to be Presented as an Oral Presentation at the 2025 ASH Annual Meeting - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Antileukemia activity of the novel peptidic CXCR4 antagonist LY2510924 as monotherapy and in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-administration of Burixafor and Propranolol in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-administration of Burixafor, a potent and selective CXCR4 antagonist, and propranolol (B1214883), a non-selective beta-adrenergic receptor blocker. The combination has shown promise in clinical and preclinical studies, particularly in the context of hematopoietic stem cell mobilization. This document outlines the underlying signaling pathways, provides detailed experimental protocols for in vitro and in vivo research, and summarizes available quantitative data.
Introduction
This compound (formerly GPC-100) is a small molecule inhibitor of the C-X-C chemokine receptor 4 (CXCR4).[1][2] By blocking the interaction of CXCR4 with its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), this compound disrupts the retention of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow, leading to their mobilization into the peripheral blood.[1][3][4] Propranolol, a widely used beta-blocker, has been investigated for its anti-cancer properties, which include inhibiting cell proliferation and invasion.[5][6] Preclinical and clinical evidence suggests that the co-administration of this compound and propranolol can lead to enhanced mobilization of HSPCs, potentially offering a more effective and efficient option for patients undergoing autologous stem cell transplantation.[2][7][8]
Data Presentation
Table 1: Preclinical In Vivo Efficacy of this compound and Propranolol Combination in Mice
| Treatment Group | Fold Increase in Circulating HSPCs (LSK cells) | Fold Increase in Circulating CD8+ T cells | Reference |
| GPC-100 (this compound) alone | 2-4 | 3 | [7][8] |
| GPC-100 + Propranolol | 4 | 7 | [7][8] |
| G-CSF + GPC-100 + Propranolol | 8-17 (long-term repopulating HSCs) | Not Reported | [7] |
HSPCs: Hematopoietic Stem and Progenitor Cells; LSK: Lin-Sca1+cKit+; G-CSF: Granulocyte-Colony Stimulating Factor.
Table 2: Clinical Efficacy of this compound and Propranolol with G-CSF in Multiple Myeloma Patients (Phase II Study NCT05561751)
| Primary Endpoint | Result | Patient Population | Reference |
| ≥2x10^6 CD34+ cells/kg collected in ≤2 apheresis sessions | ~90% of patients | Multiple Myeloma | [9][10] |
| ≥2x10^6 CD34+ cells/kg collected in ≤2 apheresis sessions | 85% of patients who received daratumumab and lenalidomide (B1683929) for induction | Multiple Myeloma | [9][10] |
Table 3: In Vitro IC50 Values for Propranolol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HT-29 | Colon Adenocarcinoma | 69.1 - 65.4 | Not Specified | [5] |
| SW620 | Colorectal Cancer | 119.5 | Not Specified | [5] |
| Colo205 | Colorectal Cancer | 86.38 | Not Specified | [5] |
| U266 | Multiple Myeloma | 141 | 24 hours | [5] |
| U266 | Multiple Myeloma | 100 | 48 hours | [5] |
| U266 | Multiple Myeloma | 75 | 72 hours | [5] |
| A549 | Lung Cancer | Varies (e.g., significant viability reduction at 40-320 µM) | 24 hours | [11] |
| SKOV-3 | Ovarian Cancer | ~190 | 48 hours | [12] |
| A2780 | Ovarian Cancer | ~61.64 | 48 hours | [12] |
| HepG2 | Liver Cancer | Inhibition observed at 40-80 µmol/l | Not Specified | [7] |
| HepG2.2.15 | Liver Cancer | Inhibition observed at 40-80 µmol/l | Not Specified | [7] |
| A375 | Melanoma | 65.33 - 98.17 | 24-72 hours | [13] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways
The co-administration of this compound and propranolol targets two distinct signaling pathways that are crucial in cell trafficking, survival, and proliferation.
CXCR4 Signaling Pathway
This compound targets the CXCR4 receptor, a G protein-coupled receptor (GPCR). The binding of its natural ligand, CXCL12, activates multiple downstream signaling cascades, including the PI3K/Akt, PLC/IP3, and ERK1/2 pathways, which are involved in cell migration, proliferation, and survival.[14][15] CXCR4 can also activate the JAK/STAT pathway in a G protein-independent manner.[16][17] this compound acts as an antagonist, blocking CXCL12 binding and inhibiting these downstream effects.
Beta-Adrenergic Signaling Pathway
Propranolol is a non-selective antagonist of beta-adrenergic receptors (β-ARs), which are also GPCRs. The binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β-ARs typically activates adenylyl cyclase through Gαs proteins, leading to an increase in cyclic AMP (cAMP).[18][19] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets involved in processes like cell proliferation and angiogenesis.[11][20] Propranolol blocks this cascade by preventing catecholamine binding.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanisms of co-administering this compound and propranolol.
In Vitro Experimental Workflow
The following diagram illustrates a typical workflow for in vitro studies of the this compound and propranolol combination.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound and propranolol individually and to assess for synergy when used in combination.
Materials:
-
CXCR4-expressing cancer cell line (e.g., MDA-MB-231, Jurkat, or relevant multiple myeloma cell lines)
-
Complete cell culture medium
-
This compound and Propranolol
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Microplate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize (for adherent cells), count, and seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight if applicable.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and propranolol in a suitable solvent (e.g., DMSO or PBS).
-
Create a dilution series for each drug.
-
-
Treatment:
-
Treat cells with a matrix of concentrations of this compound and propranolol, both alone and in combination.
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a period appropriate for the cell line and drugs (typically 48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vitro Cell Migration Assay (Boyden Chamber)
This protocol assesses the effect of this compound and propranolol on CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells
-
Serum-free cell culture medium
-
Recombinant human CXCL12/SDF-1α
-
This compound and Propranolol
-
Boyden chamber apparatus with 8 µm pore size inserts
-
Cell stain (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for 4-6 hours.
-
Resuspend cells in serum-free medium.
-
-
Assay Setup:
-
Add serum-free medium containing CXCL12 (chemoattractant) to the lower chamber of the Boyden apparatus.
-
Add the cell suspension to the upper chamber (insert).
-
-
Treatment:
-
Add this compound, propranolol, or the combination to the upper chamber with the cells. Include a no-treatment control.
-
-
Incubation:
-
Incubate the chamber for a time sufficient for cell migration (typically 4-24 hours) at 37°C.
-
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells in the treatment groups to the control group.
-
Protocol 3: In Vivo Hematopoietic Stem Cell Mobilization in Mice
This protocol is adapted from preclinical studies to evaluate the in vivo efficacy of this compound and propranolol in mobilizing HSPCs.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Propranolol
-
Sterile saline or other appropriate vehicle
-
Flow cytometer
-
Antibodies for murine HSPC analysis (e.g., Lineage cocktail-FITC, anti-c-Kit-APC, anti-Sca-1-PE)
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
-
Dosing Regimen:
-
Propranolol Pre-treatment: Administer propranolol (e.g., 20 mg/kg, intraperitoneally) daily for 7 days.[21]
-
Co-administration: On day 7, co-administer this compound (e.g., 30 mg/kg, intravenously) with the final dose of propranolol.[21]
-
Include control groups receiving vehicle, this compound alone, and propranolol alone.
-
-
Blood Collection:
-
Collect peripheral blood at various time points after this compound administration (e.g., 30 minutes, 1 hour, 2 hours) via retro-orbital or submandibular bleeding.
-
-
Sample Processing:
-
Lyse red blood cells.
-
Stain the remaining cells with fluorescently labeled antibodies against HSPC markers.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the Lin-Sca1+cKit+ (LSK) population to quantify HSPCs.
-
-
Data Analysis:
-
Calculate the number of LSK cells per microliter of blood.
-
Compare the mobilization efficiency between the different treatment groups.
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is to investigate the molecular mechanisms underlying the effects of the drug combination on CXCR4 and β-adrenergic signaling pathways.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CXCR4, anti-phospho-ERK, anti-phospho-Akt, anti-PKA substrate, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells and quantify protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Compare the phosphorylation status of key signaling proteins between treatment groups.
-
Conclusion
The co-administration of this compound and propranolol represents a promising therapeutic strategy, particularly for enhancing hematopoietic stem cell mobilization. The provided protocols offer a framework for researchers to investigate the efficacy, synergy, and underlying mechanisms of this drug combination in various preclinical models. Careful experimental design and data analysis are crucial for elucidating the full potential of this combination therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voluntary oral administration of drugs in mice [protocols.io]
- 4. How to predict effective drug combinations – moving beyond synergy scores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. CXCR4 (E3Q4B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 10. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propranolol Treatment Reduces A549-Derived Lung Cancer Spheroids via Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. research.ucsb.edu [research.ucsb.edu]
Quantifying Burixafor's Effect on Circulating Hematopoietic Progenitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Burixafor is a potent and selective small molecule antagonist of the CXCR4 receptor, a key regulator of hematopoietic stem and progenitor cell (HSPC) retention in the bone marrow. By inhibiting the interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), this compound induces the rapid mobilization of HSPCs into the peripheral blood. This document provides detailed application notes and protocols for quantifying the in vivo effects of this compound on circulating hematopoietic progenitors, drawing from preclinical and clinical trial data. It is intended to guide researchers and drug development professionals in designing and executing studies to evaluate this compound and similar CXCR4 antagonists.
Introduction
The mobilization of HSPCs from the bone marrow to the peripheral blood is a critical step for autologous and allogeneic stem cell transplantation. The CXCL12/CXCR4 axis plays a crucial role in retaining HSPCs within the bone marrow niche.[1][2] Disruption of this axis is a validated strategy for inducing HSPC mobilization. This compound (formerly GPC-100) is a CXCR4 antagonist that has demonstrated efficient and rapid mobilization of HSPCs in both preclinical models and clinical trials.[3][4][5] These notes provide a comprehensive overview of the methodologies to quantify this compound's mobilization efficacy.
Mechanism of Action: The CXCR4/CXCL12 Axis
The interaction between the chemokine CXCL12, secreted by bone marrow stromal cells, and the CXCR4 receptor on HSPCs is fundamental for their retention in the bone marrow. This compound acts as a competitive inhibitor of this binding, leading to the release of HSPCs into the circulation.
Caption: this compound blocks the CXCL12/CXCR4 interaction, leading to HSPC mobilization.
Quantitative Data on this compound's Mobilization Efficacy
The following tables summarize the quantitative effects of this compound on circulating hematopoietic progenitors from preclinical and clinical studies.
Table 1: Preclinical Mobilization of Hematopoietic Stem and Progenitor Cells in Mice
| Treatment Group | Fold Increase in Long-Term Repopulating HSCs (CD34⁻LSK and CD150⁺LSK) | Reference |
| G-CSF + Plerixafor | 4-7 | [3][5] |
| G-CSF + Propranolol (B1214883) + this compound | 8-17 | [3][5] |
Table 2: Phase 1 Study of this compound in Healthy Subjects - CD34+ Cell Mobilization
| This compound Dose (IV) | Fold Increase in Circulating CD34+ Cells (from baseline) | Reference |
| 0.10 - 3.14 mg/kg | 3 to 14 | [4][6][7] |
Table 3: Phase 2 Study of this compound in Multiple Myeloma Patients (NCT05561751)
| Primary Endpoint | Patient Cohort | Percentage of Patients Achieving Endpoint | Reference |
| ≥2 x 10⁶ CD34+ cells/kg collected in ≤2 apheresis sessions | All Patients (n=19) | ~90% | [8][9][10] |
| Patients previously treated with daratumumab and lenalidomide | 85% | [8][9] |
Experimental Protocols
Preclinical Murine Model for HSPC Mobilization
This protocol is based on preclinical studies evaluating the synergistic effect of this compound, G-CSF, and propranolol.[3][5]
Materials:
-
This compound
-
Granulocyte-Colony Stimulating Factor (G-CSF)
-
Propranolol
-
8-week-old BALB/c mice
-
Phosphate-buffered saline (PBS) for injections
-
Flow cytometer
-
Antibodies for murine HSPC phenotyping (e.g., Lineage cocktail, Sca-1, c-Kit, CD34, CD150)
Protocol:
-
Administer propranolol for 7 consecutive days.
-
On days 4 through 7, co-administer G-CSF subcutaneously.
-
On day 8, administer a single intravenous injection of this compound.
-
Collect peripheral blood at baseline and at specified time points post-Burixafor administration (peak mobilization is rapid, typically within 1-2 hours).
-
Perform red blood cell lysis.
-
Stain the remaining cells with a cocktail of fluorescently-labeled antibodies to identify HSPC populations (e.g., Lin⁻Sca-1⁺c-Kit⁺ for LSK cells).
-
Analyze the stained cells using a flow cytometer to quantify the number of circulating HSPCs.
Clinical Protocol for HSPC Mobilization in Multiple Myeloma (Adapted from NCT05561751)
This protocol outlines the methodology used in a Phase 2 clinical trial for autologous stem cell transplantation in multiple myeloma patients.[11][12]
Patient Population:
-
Adult patients with multiple myeloma eligible for autologous stem cell transplant.
Treatment Regimen:
-
Propranolol: 30 mg orally, twice daily, from Day 1 to Day 8.
-
G-CSF: 10 µg/kg/day, administered subcutaneously from the afternoon of Day 3 to Day 7.
-
This compound: 3.14 mg/kg, administered as an intravenous infusion on Days 7 and 8.
Procedure:
-
Patients self-administer propranolol and receive G-CSF injections as scheduled.
-
On Day 7, administer the this compound IV infusion.
-
Initiate leukapheresis approximately 45 minutes to 2 hours after the completion of the this compound infusion to collect mobilized peripheral blood stem cells.[8][11]
-
If the target cell dose is not achieved on Day 7, repeat the this compound administration and leukapheresis on Day 8.
-
Quantify the number of CD34+ cells in the apheresis product using flow cytometry to determine the collection yield.
Caption: Workflow for this compound administration, cell collection, and analysis.
Quantification of Hematopoietic Progenitors by Flow Cytometry
Flow cytometry is the gold standard for quantifying HSPCs, which are identified by the expression of the CD34 surface antigen.[13][14]
General Protocol:
-
Sample Preparation: Collect peripheral blood or leukapheresis product in EDTA tubes.
-
Staining: Incubate a known volume of the sample with a cocktail of fluorescently-labeled monoclonal antibodies. A typical panel includes:
-
CD45: To gate on the leukocyte population.
-
CD34: To identify hematopoietic stem and progenitor cells.
-
A viability dye (e.g., 7-AAD): To exclude dead cells.
-
-
Lysis: Lyse red blood cells using a gentle lysing solution.
-
Acquisition: Acquire the sample on a calibrated flow cytometer. Collect a sufficient number of events to ensure statistical significance.
-
Analysis:
-
Gate on the CD45-positive, low side scatter leukocyte population.
-
From this gate, identify the CD34-positive population.
-
Calculate the absolute number of CD34+ cells per microliter of blood or in the total apheresis product.
-
Caption: A simplified gating strategy for quantifying CD34+ cells via flow cytometry.
Conclusion
This compound has demonstrated a significant and rapid mobilization of hematopoietic progenitors in both preclinical and clinical settings. The protocols and data presented here provide a framework for researchers to quantify the effects of this compound and other CXCR4 antagonists. The key advantages of this compound include its rapid kinetics, allowing for same-day administration and leukapheresis, which can improve the patient experience and resource utilization in the clinical setting.[10][11][12] The combination of this compound with G-CSF and propranolol appears to be a particularly potent mobilization regimen.[3][5] Accurate quantification of mobilized CD34+ cells using standardized flow cytometry protocols is essential for the successful clinical application of this novel mobilizing agent.
References
- 1. Facebook [cancer.gov]
- 2. The role of CXCR4 in multiple myeloma: Cells’ journey from bone marrow to beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmiweb.com [pharmiweb.com]
- 7. taigenbiotech.com [taigenbiotech.com]
- 8. youtube.com [youtube.com]
- 9. Phase II study of this compound + propranolol + G-CSF for stem cell mobilization in myeloma | VJHemOnc [vjhemonc.com]
- 10. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of hematopoietic stem and progenitor cells by targeted DNA methylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of flow cytometric CD34 analysis to quantify hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Burixafor in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor (formerly GPC-100 or TG-0054) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1), play a crucial role in various physiological and pathological processes, including cancer progression.[1] The CXCL12/CXCR4 signaling axis is implicated in tumor cell proliferation, survival, angiogenesis, and metastasis.[2][3] Many types of cancer cells overexpress CXCR4, which allows them to migrate towards CXCL12 gradients, such as those found in the bone marrow, creating a protective niche that can lead to therapeutic resistance.[4][5]
This compound's primary mechanism of action is to block the binding of CXCL12 to CXCR4, thereby inhibiting the downstream signaling pathways that promote cancer cell survival and migration.[1] This disruption of the tumor microenvironment interaction has led to the investigation of this compound as a chemosensitizing agent, particularly in hematological malignancies like acute myeloid leukemia (AML). The rationale is that by mobilizing cancer cells from the protective bone marrow niche into the peripheral circulation, this compound can render them more susceptible to conventional chemotherapy.[5] Preclinical studies in animal models of leukemia have shown that the combination of this compound with chemotherapeutic agents significantly prolonged survival time compared to chemotherapy alone.[5]
These application notes provide a comprehensive overview and detailed protocols for designing and conducting preclinical studies to evaluate the efficacy of this compound in various xenograft models of cancer.
CXCR4 Signaling Pathway
The binding of CXCL12 to the G protein-coupled receptor CXCR4 initiates a cascade of intracellular signaling events that are pivotal for cancer cell function. Upon activation, CXCR4 can trigger multiple pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation and survival.[3][6]
Experimental Design and Protocols
The following section outlines detailed protocols for evaluating this compound's anti-tumor activity in both solid and hematological cancer xenograft models.
Experimental Workflow Overview
A typical workflow for a xenograft study involving this compound would include cell line selection and preparation, animal model preparation, tumor implantation, randomization into treatment groups, drug administration, and subsequent monitoring and data collection.
Protocol 1: Subcutaneous Cell Line-Derived Xenograft (CDX) Model for Solid Tumors
This protocol is suitable for assessing the direct effect of this compound on the growth of solid tumors.
Materials:
-
CXCR4-expressing human cancer cell line (e.g., breast, lung, prostate cancer cell lines)
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)[7]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Calipers for tumor measurement
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.[8]
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer. Assess viability with trypan blue; viability should be >90%.[9]
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[10] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[10]
-
-
Tumor Monitoring and Group Randomization:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure the length and width with calipers and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[9]
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Chemotherapy alone, this compound + Chemotherapy). Aim for 8-10 mice per group.
-
-
Drug Administration:
-
Administer this compound and/or other therapeutic agents according to the desired schedule and route (e.g., intravenous, intraperitoneal, or oral gavage). Dosing will need to be optimized based on pharmacokinetic and pharmacodynamic studies.[11]
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Protocol 2: Orthotopic Xenograft Model for Acute Myeloid Leukemia (AML)
This protocol is designed to evaluate this compound's ability to mobilize leukemia cells and act as a chemosensitizing agent.
Materials:
-
Human AML cell line (e.g., MOLM-13, MV4-11) or patient-derived AML cells
-
Highly immunodeficient mice (NSG mice are recommended for leukemia models)[12]
-
Sterile PBS
-
This compound
-
Chemotherapeutic agents (e.g., cytarabine, fludarabine)[12]
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-human CD33)
-
Anesthesia
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of AML cells in sterile PBS at a concentration of 1-5 x 10⁶ cells per 200 µL.
-
-
Tumor Implantation (Intravenous Injection):
-
Warm the mice to dilate the lateral tail veins.
-
Inject 200 µL of the cell suspension intravenously into each mouse. This will establish a systemic leukemia model with cells homing to the bone marrow.
-
-
Engraftment Monitoring:
-
Beginning 2-3 weeks post-injection, monitor for leukemia engraftment by performing peripheral blood draws.
-
Use flow cytometry to detect the presence of human leukemia cells (e.g., hCD45+/hCD33+).[12]
-
-
Group Randomization and Treatment:
-
Once engraftment is confirmed (e.g., >1% human leukemia cells in peripheral blood), randomize the mice into treatment groups.
-
Administer this compound for a set period to mobilize leukemia cells from the bone marrow.
-
Administer the chemotherapeutic agent(s) following this compound administration.
-
-
Monitoring and Endpoint:
-
Monitor the disease progression through regular peripheral blood analysis by flow cytometry.
-
Monitor animal health, including body weight and signs of distress.
-
The primary endpoint is typically overall survival.
-
Data Presentation
Quantitative data from xenograft studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Hypothetical Efficacy of this compound in a Subcutaneous Solid Tumor Xenograft Model
| Treatment Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 10 | 125.5 ± 15.2 | 1850.3 ± 210.4 | - | -2.5 ± 1.8 |
| This compound (10 mg/kg) | 10 | 124.8 ± 14.9 | 1387.7 ± 189.5 | 25.0 | -3.1 ± 2.0 |
| Chemotherapy | 10 | 126.1 ± 16.3 | 925.1 ± 155.6 | 50.0 | -8.5 ± 3.5 |
| This compound + Chemotherapy | 10 | 125.3 ± 15.8 | 462.6 ± 98.2 | 75.0 | -9.2 ± 3.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific cancer model and experimental conditions.
Table 2: Efficacy of this compound as a Chemosensitizing Agent in an AML Orthotopic Xenograft Model
| Treatment Group | N | Median Survival (Days) | Increase in Median Survival (%) |
| Vehicle Control | 10 | 25 | - |
| This compound Alone | 10 | 28 | 12 |
| Chemotherapy Alone | 10 | 35 | 40 |
| This compound + Chemotherapy | 10 | 50* | 100 |
Data based on preclinical findings where this compound in combination with chemotherapy was shown to greatly prolong survival time.[5] Specific quantitative values are illustrative.
Conclusion
The protocols and application notes provided herein offer a framework for the preclinical evaluation of this compound in xenograft models of cancer. As a CXCR4 antagonist, this compound holds promise as both a direct anti-tumor agent and a chemosensitizer. Rigorous experimental design, including the appropriate choice of cancer and animal models, is crucial for elucidating the full therapeutic potential of this compound in oncology.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. benchchem.com [benchchem.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Impact of Burixafor on Immune Cell Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor (formerly GPC-100) is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] This receptor, along with its specific ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), plays a critical role in retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1][4][5] By blocking the CXCL12/CXCR4 interaction, this compound disrupts these retention signals, leading to the rapid and predictable mobilization of HSPCs and other immune cells from the bone marrow into the peripheral bloodstream.[1][6][7]
This application note provides detailed protocols and methodologies for researchers to accurately quantify the impact of this compound on various immune cell populations. The primary applications for this compound include mobilizing hematopoietic stem cells for autologous transplantation in patients with hematological malignancies such as multiple myeloma, and potential uses in chemosensitization for other cancers like acute myeloid leukemia (AML).[7][8][9][10]
Mechanism of Action: The CXCL12/CXCR4 Signaling Axis
The CXCL12/CXCR4 axis is fundamental to cell trafficking, hematopoiesis, and immune responses.[11][12] When CXCL12 binds to the G protein-coupled receptor (GPCR) CXCR4, it initiates a cascade of downstream signaling pathways, including the activation of PI3K/Akt and ERK1/2.[12][13] This signaling promotes cell adhesion, migration, and survival, effectively anchoring hematopoietic cells within the supportive microenvironment of the bone marrow.[1][4]
This compound functions as a competitive inhibitor, binding to CXCR4 and preventing its interaction with CXCL12.[1][6] This blockade abrogates the downstream signaling responsible for cell retention, resulting in the egress of HSPCs and other immune cells into circulation.
References
- 1. Facebook [cancer.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 8. rarecancernews.com [rarecancernews.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Exicure Says Ongoing Phase 2 Study Of this compound In Autologous Stem Cell Transplant For Multiple Myeloma Nears Key Readout [sahmcapital.com]
- 11. CXCR4 as a novel target in immunology: moving away from typical antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. betalifesci.com [betalifesci.com]
- 13. researchgate.net [researchgate.net]
Assessing CXCR4 Receptor Occupancy by Burixafor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the receptor occupancy of the C-X-C chemokine receptor 4 (CXCR4) by Burixafor, a potent and selective small molecule antagonist. Understanding the degree and duration of CXCR4 engagement by this compound is critical for optimizing its therapeutic efficacy in applications such as hematopoietic stem cell mobilization and chemosensitization in oncology.[1] The following protocols describe both direct and indirect methods to quantify this compound's binding to CXCR4 on target cells.
Introduction to this compound and CXCR4
This compound (also known as GPC-100 or TG-0054) is a CXCR4 antagonist that disrupts the interaction between the receptor and its natural ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1).[2][3] This disruption mobilizes hematopoietic stem and progenitor cells from the bone marrow into the peripheral blood.[3] The CXCR4/CXCL12 axis is a key signaling pathway involved in cell trafficking, hematopoiesis, and immune responses. In several cancers, this axis is implicated in tumor growth, metastasis, and the retention of malignant cells in the protective bone marrow niche. By blocking CXCR4, this compound can enhance the sensitivity of cancer cells to chemotherapy.
Accurate assessment of CXCR4 receptor occupancy by this compound is essential for establishing its pharmacokinetic and pharmacodynamic (PK/PD) relationship, guiding dose selection, and understanding its mechanism of action in both preclinical and clinical settings.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound's interaction with CXCR4, as determined by various in vitro assays.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Antibody Competition Assay | IC50 | 0.3 nM | SupT1 | [2] |
| HIV-1 Inhibition Assay | IC50 | 78 nM | TZM-bl | [2] |
| Cell Migration Assay | IC50 | 1401 nM | SupT1 | [2] |
Experimental Protocols
Protocol 1: Flow Cytometry-Based Antibody Competition Assay for this compound Binding Affinity (Ki)
This protocol describes a method to determine the binding affinity (inhibition constant, Ki) of this compound for CXCR4 by measuring its ability to compete with a fluorescently labeled anti-CXCR4 antibody, such as 12G5-APC.[2]
Principle: The assay quantifies the displacement of a fluorophore-conjugated monoclonal antibody (mAb) that binds to a specific epitope on CXCR4. The reduction in fluorescence intensity in the presence of increasing concentrations of this compound allows for the determination of its inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki).
Materials:
-
CXCR4-expressing cells (e.g., SupT1 T-cell line)
-
This compound
-
APC-conjugated anti-human CXCR4 antibody (clone 12G5)
-
Phosphate-Buffered Saline (PBS) with 1% Fetal Bovine Serum (FBS) (Assay Buffer)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture SupT1 cells to a density of 0.5-1.0 x 106 cells/mL.
-
Harvest cells and wash twice with Assay Buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Assay Buffer to a final concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension (50,000 cells) to each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 25 µL of the this compound dilutions to the respective wells. For the 'no inhibitor' control, add 25 µL of Assay Buffer.
-
-
Antibody Incubation:
-
Prepare the APC-conjugated anti-CXCR4 antibody (12G5) at a concentration that is close to its dissociation constant (Kd) in Assay Buffer.
-
Immediately add 25 µL of the diluted antibody to each well.
-
Incubate the plate in the dark at 4°C for 2 hours to reach binding equilibrium.[4]
-
-
Washing and Data Acquisition:
-
Wash the cells twice with 200 µL of cold Assay Buffer, pelleting the cells by centrifugation at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 200 µL of Assay Buffer.
-
Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) of the APC signal for the cell population.
-
-
Data Analysis:
-
Plot the MFI against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the labeled antibody and Kd is its dissociation constant.
-
-
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Burixafor in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Burixafor (also known as TG-0054), a selective CXCR4 antagonist, for both in vitro and in vivo research applications. This compound effectively blocks the interaction between the CXCR4 receptor and its ligand, SDF-1 (stromal cell-derived factor-1), thereby modulating downstream signaling pathways involved in cell trafficking, survival, and proliferation.[1] This makes it a valuable tool for studying cancer biology, stem cell mobilization, and inflammatory diseases.
Overview of this compound
This compound is an orally bioavailable small molecule that acts as a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4).[2] By inhibiting the CXCR4/SDF-1 axis, this compound can induce the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the peripheral blood.[2] This mechanism also holds therapeutic potential in oncology by sensitizing cancer cells that rely on the bone marrow niche for survival and chemoresistance.[3][4]
Data Presentation: In Vitro Activity of this compound
Quantitative data for this compound's in vitro activity is summarized below. It is important to note that IC50 values can vary depending on the cell line and assay conditions. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.
| Assay Type | Target | IC50 Value (µM) | Reference |
| Calcium Mobilization Assay | CXCR4 | 0.01 | [1] |
| Chemotaxis Assay | CXCR4 | 0.006 | [1] |
| Radioligand-binding Assay | CXCR4 | 0.059 | [1] |
| Eu-GTP binding Assay | CXCR4 | 0.043 | [1] |
Note: Specific IC50 values for this compound against a wide panel of cancer cell lines are not extensively available in the public domain. Researchers should empirically determine the IC50 for their cell line of interest using standard cell viability assays (e.g., MTT, CellTiter-Glo®).
In Vitro Experimental Protocols
Preparation of this compound for In Vitro Use
Materials:
-
This compound hydrobromide powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line
Protocol for Preparing a 10 mM Stock Solution:
-
Aseptically weigh the required amount of this compound hydrobromide powder.
-
Dissolve the powder in a sufficient volume of DMSO to create a 10 mM stock solution. For example, for 1 mg of this compound hydrobromide (molecular weight will be needed from the supplier for precise calculation), add the calculated volume of DMSO.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions:
-
For cell-based assays, dilute the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol provides a general method to assess the effect of this compound on the migration of CXCR4-expressing cells towards an SDF-1 gradient.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, MDA-MB-231)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free cell culture medium containing 0.1% BSA
-
Recombinant human SDF-1α
-
This compound working solutions
-
Fixation and staining reagents (e.g., methanol (B129727), crystal violet) or a fluorescence-based detection method.
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium. On the day of the assay, harvest the cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing SDF-1α (e.g., 100 ng/mL) as a chemoattractant. Include a negative control with medium only.
-
Prepare cell suspensions with different concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO). Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for each cell line.
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with a solubilizing agent (e.g., 10% acetic acid) and measure the absorbance at 570 nm using a plate reader. Alternatively, count the migrated cells in several representative fields under a microscope.
-
Cell Migration Assay Workflow
Calcium Flux Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to SDF-1 stimulation and its inhibition by this compound.
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Recombinant human SDF-1α
-
This compound working solutions
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader with an injection module or flow cytometer.
Protocol:
-
Cell Loading: Harvest cells and resuspend them in HBSS with HEPES at a concentration of 1-5 x 10^6 cells/mL. Add Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS with HEPES to remove extracellular dye and resuspend them in the same buffer.
-
Assay:
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Add different concentrations of this compound or vehicle control to the wells and incubate for 10-20 minutes.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject SDF-1α (to a final concentration that elicits a submaximal response, e.g., 10-100 ng/mL) and immediately begin recording fluorescence intensity every 1-2 seconds for 2-5 minutes.
-
-
Data Analysis: The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the peak fluorescence after SDF-1α addition and F₀ is the baseline fluorescence. Plot the response against the concentration of this compound to determine the IC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CXCR4 receptor, a key step in receptor desensitization and signaling. Commercial kits (e.g., PathHunter® from DiscoveRx) are commonly used for this purpose.
General Protocol (using a commercial kit):
-
Cell Culture: Use a cell line engineered to co-express a tagged CXCR4 receptor and a β-arrestin fusion protein (e.g., linked to enzyme fragments for complementation).
-
Assay Setup: Plate the cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells and incubate for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Add SDF-1α to all wells (except for the negative control) at a concentration that gives a robust signal (e.g., EC80).
-
Incubation: Incubate the plate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents provided with the kit and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the positive (SDF-1α alone) and negative (no agonist) controls and plot the percentage of inhibition against the this compound concentration to determine the IC50.
In Vivo Experimental Protocols
Preparation of this compound for In Vivo Administration
Vehicle Formulation for Intravenous (IV) Injection in Mice:
A common vehicle for administering compounds like this compound intravenously is a solution of 5% dextrose in water (D5W) or sterile saline (0.9% NaCl). The solubility of this compound in the chosen vehicle should be confirmed. If solubility is an issue, co-solvents such as a small percentage of DMSO (e.g., <5%) followed by dilution with saline or D5W can be considered, though potential toxicity of the vehicle itself must be evaluated. The final solution should be sterile-filtered (0.22 µm filter) before injection.
Stability:
The stability of the formulated this compound solution should be assessed. It is recommended to prepare the formulation fresh on the day of use. If storage is necessary, stability at 4°C and room temperature for a defined period should be validated by analytical methods such as HPLC.
Dosage:
In mice, a single intravenous dose of this compound has been shown to be rapidly absorbed, with a time to maximum concentration of 5 minutes, and it increased peripheral white blood cell counts within 30 minutes. Dosages in mice for stem cell mobilization studies have ranged up to 50 mg/kg.[1] For cancer models, the optimal dose and schedule will need to be determined empirically.
Glioblastoma Xenograft Mouse Model
This protocol provides a general framework for evaluating the efficacy of this compound in a glioblastoma (GBM) xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human glioblastoma cell line (e.g., U87MG, patient-derived xenograft cells)
-
Matrigel (optional)
-
Stereotactic apparatus for intracranial injections
-
This compound formulation for in vivo use
-
Anesthetics
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (if using luciferase-expressing cells).
Protocol:
-
Tumor Cell Implantation (Orthotopic Model):
-
Culture and harvest GBM cells. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL.
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates.
-
Slowly inject 2-5 µL of the cell suspension (containing 2 x 10^5 to 5 x 10^5 cells) into the brain parenchyma.
-
Withdraw the needle slowly and close the incision.
-
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (starting 5-7 days after implantation) or by observing clinical signs (e.g., weight loss, neurological deficits).
-
Treatment: Once tumors are established (e.g., a detectable bioluminescent signal or a palpable tumor in a subcutaneous model), randomize the mice into treatment groups (e.g., vehicle control, this compound, standard-of-care chemotherapy, combination therapy).
-
Administer this compound via the desired route (e.g., intravenous injection). The dosing schedule will need to be optimized (e.g., daily, every other day).
-
-
Efficacy Evaluation: Monitor tumor growth and the health of the mice throughout the study. The primary endpoint is typically survival, but tumor volume can also be measured as a secondary endpoint.
-
Tissue Collection and Analysis: At the end of the study, tissues can be collected for further analysis (e.g., histology, immunohistochemistry, molecular analysis).
In Vivo Glioblastoma Xenograft Workflow
Signaling Pathway
This compound acts by blocking the binding of SDF-1 to the CXCR4 receptor, thereby inhibiting the activation of several downstream signaling pathways that are crucial for cell survival, proliferation, and migration.
CXCR4 Signaling Pathway Inhibition by this compound
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 3. taigenbiotech.com [taigenbiotech.com]
- 4. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Utilizing Burixafor in Preclinical Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Burixafor is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4), a key mediator in cancer progression, metastasis, and the development of therapeutic resistance.[1] By blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), this compound disrupts the signaling pathways that promote tumor cell survival, proliferation, and migration. These application notes provide a comprehensive guide for the use of this compound in preclinical cancer research, offering detailed protocols for in vitro and in vivo studies and summarizing its potential applications. While specific quantitative data on this compound's direct anti-cancer effects in preclinical models is limited in publicly available literature, this guide leverages information on its mechanism of action and data from other CXCR4 inhibitors to provide a framework for its investigation.
Mechanism of Action: Targeting the CXCR4/CXCL12 Axis
The CXCR4/CXCL12 signaling axis is a critical pathway in tumor biology. The binding of CXCL12 to CXCR4 on cancer cells activates downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These pathways are integral to cell survival, proliferation, and migration.
This compound acts as a competitive antagonist of CXCR4, preventing CXCL12 from binding and thereby inhibiting the activation of these pro-tumorigenic signaling pathways. This disruption can lead to several anti-cancer effects, including:
-
Inhibition of Tumor Growth: By blocking survival and proliferation signals, this compound has the potential to directly inhibit the growth of primary tumors.
-
Prevention of Metastasis: The CXCR4/CXCL12 axis is a key driver of cancer cell migration to distant organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver. This compound can disrupt this migratory process.
-
Chemosensitization: Preclinical data suggests that this compound can mobilize cancer cells, such as acute myeloid leukemia (AML) cells, from the protective niche of the bone marrow into the peripheral circulation.[2][3] This mobilization may render them more susceptible to the cytotoxic effects of conventional chemotherapy.[4]
Key Preclinical Applications of this compound
Based on its mechanism of action, this compound can be investigated in several key areas of preclinical cancer research:
-
Monotherapy Efficacy: Evaluating the direct anti-tumor effects of this compound on various cancer cell lines and in animal models.
-
Combination Therapy and Chemosensitization: Assessing the ability of this compound to enhance the efficacy of standard-of-care chemotherapies and targeted agents.
-
Anti-Metastatic Potential: Investigating the capacity of this compound to inhibit the migration and invasion of cancer cells and prevent the formation of distant metastases.
-
Impact on the Tumor Microenvironment: Studying the effects of this compound on the components of the tumor microenvironment, including immune cells and stromal cells.
Data Presentation
While specific preclinical data for this compound's direct anti-cancer efficacy is not widely available in public sources, the following tables provide a template for how to structure and present quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results.
Table 1: In Vitro Cytotoxicity of this compound (Example)
| Cancer Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Breast Cancer | ||
| MDA-MB-231 | User-defined | User-defined |
| MCF-7 | User-defined | User-defined |
| Leukemia | ||
| MOLM-13 (AML) | User-defined | User-defined |
| MV4-11 (AML) | User-defined | User-defined |
| Pancreatic Cancer | ||
| PANC-1 | User-defined | User-defined |
| MiaPaCa-2 | User-defined | User-defined |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (Example)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | User-defined | - |
| This compound | User-defined | Daily | User-defined | User-defined |
| Chemotherapy Agent | User-defined | Weekly | User-defined | User-defined |
| This compound + Chemotherapy | User-defined | Daily/Weekly | User-defined | User-defined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the preclinical anti-cancer activity of this compound.
Protocol 1: In Vitro Cell Viability Assay (MTT/XTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, remove the medium and add 100 µL of solubilization solution to each well. If using XTT, the formazan (B1609692) product is soluble and this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal violet stain
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert. Add this compound at various concentrations to the upper chamber along with the cells. Include a vehicle control.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde for 10 minutes. Stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Cell Counting: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition and normalize to the vehicle control.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol evaluates the in vivo anti-tumor efficacy of this compound, alone or in combination with other agents.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Chemotherapy agent (if applicable)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells, resuspended in 100-200 µL of PBS or a mixture of PBS and Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).
-
Drug Administration: Administer this compound and/or other therapeutic agents according to the desired dosing schedule (e.g., daily, weekly) and route of administration (e.g., intraperitoneal, oral gavage, intravenous).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound in preclinical cancer research.
Caption: The CXCR4/CXCL12 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo tumor xenograft study.
Caption: Conceptual diagram of this compound's role in chemosensitization.
References
- 1. Facebook [cancer.gov]
- 2. rarecancernews.com [rarecancernews.com]
- 3. Exicure Says Ongoing Phase 2 Study Of this compound In Autologous Stem Cell Transplant For Multiple Myeloma Nears Key Readout [sahmcapital.com]
- 4. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Burixafor Dosage for Maximal Stem Cell Yield in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Burixafor for hematopoietic stem cell (HSC) mobilization in mice. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to mobilize hematopoietic stem cells?
A1: this compound is a potent and selective antagonist of the CXCR4 chemokine receptor.[1] In the bone marrow, stromal cells secrete the chemokine CXCL12 (also known as SDF-1), which binds to the CXCR4 receptor on hematopoietic stem cells, retaining them in the bone marrow niche. This compound competitively blocks this interaction, disrupting the retention signals and leading to the rapid mobilization of HSCs into the peripheral blood.
Q2: What is the optimal timing for harvesting stem cells after this compound administration in mice?
A2: In mice, a single intravenous dose of this compound is rapidly absorbed, with the time to maximum concentration occurring within 5 minutes.[2] This leads to an increase in peripheral white blood cell counts within 30 minutes.[2] Peak mobilization of HSCs is expected to occur approximately 1 hour after intravenous administration. Therefore, it is recommended to collect peripheral blood for stem cell quantification and harvesting around this time point.
Q3: Can this compound be used in combination with other agents to enhance stem cell mobilization?
A3: Yes, this compound has been shown to have synergistic effects when used in combination with Granulocyte-Colony Stimulating Factor (G-CSF). Preclinical studies in mice have demonstrated that the combination of this compound and G-CSF leads to a more robust mobilization of HSCs compared to either agent alone. Additionally, the β-blocker propranolol (B1214883) has been investigated in combination with this compound and G-CSF, showing a potential to further enhance mobilization.
Q4: What are the expected fold-increases in stem cell yield with this compound treatment in mice?
A4: Preclinical studies have shown that this compound can induce a significant increase in circulating HSCs. While specific dose-response data is limited in publicly available literature, studies have reported a 3- to 14-fold increase in circulating CD34+ cells from baseline at maximal levels in human subjects, and similar potent mobilization of white blood cells and mouse stem cells has been observed in murine models.
Q5: Are there any known adverse effects of this compound in mice?
A5: Specific adverse effects of this compound in mice are not extensively detailed in the available literature. However, as a CXCR4 antagonist, it is important to monitor for potential on-target effects. In human studies, gastrointestinal events have been reported at higher doses.[2] Researchers should monitor mice for any signs of distress, changes in behavior, or physical abnormalities following this compound administration.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound for stem cell mobilization in mice.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Suboptimal Stem Cell Yield | Incorrect Dosage: The dose of this compound may be too low for the specific mouse strain or experimental conditions. | Perform a dose-response study to determine the optimal concentration of this compound for your specific mouse strain and experimental setup. |
| Improper Administration: Intravenous injection may have been incomplete or infiltrated the surrounding tissue. | Ensure proper training in intravenous administration techniques in mice. Use appropriate restraints and lighting to visualize the tail vein clearly. | |
| Incorrect Timing of Blood Collection: Blood may have been collected too early or too late, missing the peak of HSC mobilization. | Collect peripheral blood approximately 1 hour after intravenous this compound administration, as this is the expected time of peak mobilization.[2] | |
| Suboptimal G-CSF Priming (if applicable): If using a combination therapy, the G-CSF dose or duration of treatment may be insufficient. | Review and optimize the G-CSF priming protocol. A typical regimen involves daily subcutaneous injections for several days prior to this compound administration. | |
| Mouse Strain Variability: Different mouse strains can exhibit varying responses to mobilizing agents. | Be aware of the known mobilization characteristics of your chosen mouse strain. If yields are consistently low, consider testing a different strain known to be a good mobilizer. | |
| High Variability Between Mice | Inconsistent Drug Administration: Variations in the volume or speed of intravenous injections can lead to different pharmacokinetic profiles. | Use a consistent and standardized protocol for drug preparation and administration. Ensure all personnel are trained to perform the injections uniformly. |
| Biological Variation: Individual mice can have inherent differences in their hematopoietic system and response to drugs. | Increase the number of mice per experimental group to improve statistical power and account for individual variability. | |
| Stress: Stress from handling and injection can influence physiological responses, potentially affecting stem cell mobilization. | Handle mice gently and acclimate them to the experimental procedures to minimize stress. | |
| Adverse Events Observed in Mice (e.g., lethargy, ruffled fur) | Drug-related Toxicity: Although not well-documented for this compound in mice, high doses of any compound can lead to adverse effects. | Monitor mice closely after administration. If adverse effects are observed, consider reducing the dose or discontinuing the experiment for the affected animal. Consult with a veterinarian. |
| Injection-related Complications: Improper intravenous injection can cause pain, inflammation, or tissue damage. | Ensure proper injection technique and use sterile materials to minimize the risk of complications. |
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound in Mice
-
Reconstitution of this compound:
-
Reconstitute lyophilized this compound powder in sterile, pyrogen-free saline or phosphate-buffered saline (PBS) to the desired stock concentration.
-
Ensure the solution is completely dissolved by gentle vortexing or inversion.
-
Filter the solution through a 0.22 µm sterile filter before administration.
-
-
Animal Preparation:
-
Use mice of an appropriate age and weight for your study (e.g., 8-12 week old C57BL/6 mice).
-
Acclimatize the mice to the laboratory environment for at least one week before the experiment.
-
Warm the mouse under a heat lamp or on a heating pad for a few minutes to dilate the tail veins, facilitating easier injection.
-
-
Intravenous Administration:
-
Place the mouse in a suitable restraint device that allows access to the tail.
-
Clean the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a tuberculin syringe, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume of this compound solution. The volume should typically be around 100 µL for a 25g mouse.
-
Observe for any signs of resistance or swelling at the injection site, which may indicate an unsuccessful injection.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Quantification of Murine Hematopoietic Stem Cells (LSK cells) by Flow Cytometry
-
Peripheral Blood Collection:
-
Approximately 1 hour after this compound administration, collect peripheral blood from the mice via an appropriate method (e.g., retro-orbital sinus, submandibular vein, or cardiac puncture for terminal studies).
-
Collect the blood into tubes containing an anticoagulant such as EDTA.
-
-
Red Blood Cell Lysis:
-
Lyse the red blood cells using a commercial lysis buffer or a solution of ammonium (B1175870) chloride.
-
Incubate the blood with the lysis buffer according to the manufacturer's instructions.
-
Centrifuge the samples and discard the supernatant containing the lysed red blood cells.
-
-
Cell Staining:
-
Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 2% fetal bovine serum).
-
Resuspend the cells in the staining buffer.
-
Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific antibody binding.
-
Add a cocktail of fluorescently conjugated antibodies to identify Lineage-negative, Sca-1 positive, and c-Kit positive (LSK) cells. A typical antibody panel includes:
-
A lineage cocktail (e.g., biotinylated antibodies against CD3e, CD11b, CD45R/B220, Ly-6G/Ly-6C (Gr-1), and Ter-119) followed by a fluorescently labeled streptavidin.
-
Anti-Sca-1 (Ly-6A/E) antibody (e.g., conjugated to PE-Cy7).
-
Anti-c-Kit (CD117) antibody (e.g., conjugated to APC).
-
-
Incubate the cells with the antibodies on ice and in the dark for 30 minutes.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in a suitable buffer for flow cytometry.
-
Acquire the samples on a flow cytometer.
-
Gate on the LSK population:
-
First, gate on the live, single-cell population using forward and side scatter properties.
-
Next, gate on the lineage-negative (Lin-) population.
-
From the Lin- population, gate on the cells that are double-positive for Sca-1 and c-Kit.
-
-
The frequency of LSK cells can then be used to calculate the absolute number of HSCs per volume of blood.
-
Quantitative Data Summary
The following tables summarize the available data on the efficacy of this compound in hematopoietic stem cell mobilization. Note: Specific dose-response data for this compound in mice is limited in publicly available literature. The data presented here is primarily comparative and based on preclinical and clinical observations.
Table 1: Efficacy of this compound in Combination with G-CSF in Mice
| Treatment Group | Fold Increase in White Blood Cells (WBCs) | Fold Increase in CXCR4+ Cells | Fold Increase in CD34+ Cells | Efficacy Note |
| G-CSF Alone | 10.3 | 7.9 | 14.8 | Standard mobilizing agent |
| This compound (5 mg/kg) Alone | 3.2 | 5.0 | 2.9 | Modest mobilization as a single agent |
| G-CSF + this compound (5 mg/kg) | 15.4 | 16.9 | 15.4 | Additive to synergistic effects observed |
| This compound (50 mg/kg) Alone | 8.2 | 24.0 | 12.9 | Dose-dependent increase in mobilization |
| G-CSF + this compound (50 mg/kg) | 23.0 | 29.0 | 37.1 | Strong synergistic effect at higher this compound dose |
This data is illustrative and based on preclinical findings presented in scientific meetings. Actual results may vary depending on the experimental conditions.
Table 2: Comparison of this compound with Plerixafor (another CXCR4 antagonist) in Mice
| Agent | In vitro Potency (CXCR4 Antagonism) | In vivo Mobilization Efficacy | Note |
| This compound | High | Potent mobilizer of HSCs, especially in combination with G-CSF | Characterized by rapid mobilization kinetics |
| Plerixafor | High | Well-established mobilizer of HSCs, synergistic with G-CSF | Standard-of-care CXCR4 antagonist for comparison |
This table provides a qualitative comparison based on the known properties of both agents.
Visualizations
Caption: this compound's Mechanism of Action
Caption: Experimental Workflow for HSC Mobilization
Caption: Troubleshooting Logic for Low Stem Cell Yield
References
- 1. Impact of a CXCL12/CXCR4 Antagonist in Bleomycin (BLM) Induced Pulmonary Fibrosis and Carbon Tetrachloride (CCl4) Induced Hepatic Fibrosis in Mice | PLOS One [journals.plos.org]
- 2. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Burixafor solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Burixafor in in vitro assays, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as TG-0054, is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] It functions by binding to CXCR4 and preventing its interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[1] This disruption of the CXCL12/CXCR4 signaling axis is crucial in processes such as hematopoietic stem cell mobilization.[2][3] In the context of cancer, this pathway is implicated in tumor progression, metastasis, and angiogenesis.[1]
Q2: What is the salt form of the commonly available this compound?
A2: The commercially available form of this compound is often a trihydrobromide trihydrate salt.[1][4] It is important to account for the mass of the salt and water molecules when preparing stock solutions to ensure accurate molar concentrations. The molecular weight of the free acid is 566.73 g/mol , while the trihydrobromide trihydrate salt has a molecular weight of 863.51 g/mol .[1][4]
Q3: In which solvents is this compound soluble?
A3: this compound trihydrobromide trihydrate is soluble in Dimethyl Sulfoxide (DMSO), water, and ethanol.[4]
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is causing this?
A4: This is a common issue encountered with compounds that are initially dissolved in a high-concentration organic solvent like DMSO.[5][6][7] When the DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), the final concentration of DMSO is significantly reduced.[7] If this compound's solubility in the final aqueous solution is lower than the prepared concentration, it will precipitate out of solution.[5][6]
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1% to 0.5%.[8] However, the tolerance to DMSO can be cell-line specific, so it is recommended to perform a vehicle control experiment to determine the optimal concentration for your specific cells.[8]
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Problem: Immediate Precipitation Upon Dilution
Observation: The solution becomes cloudy or visible particles form immediately after adding the this compound stock solution to the aqueous buffer or cell culture medium.
dot
References
- 1. medkoo.com [medkoo.com]
- 2. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rarecancernews.com [rarecancernews.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating Burixafor-related side effects during animal studies.
Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to address specific issues that may be encountered during experiments with this compound.
Issue 1: Gastrointestinal Side Effects
Question: We are observing a dose-dependent increase in soft stools and occasional diarrhea in our mouse cohort receiving this compound. How can we manage this?
Answer: Gastrointestinal disturbances can occur with the administration of various therapeutic agents. Here are some steps to mitigate and manage diarrhea and other GI side effects:
Supportive Care and Monitoring:
-
Hydration: Ensure animals have free access to water. Dehydration is a primary concern with diarrhea.[1] Consider providing supplemental hydration via subcutaneous or intraperitoneal sterile fluid administration (e.g., 0.9% saline or Lactated Ringer's solution) if dehydration is observed. A veterinarian should be consulted for appropriate fluid volumes and administration frequency.
-
Dietary Modification: Provide a bland, easily digestible diet.[1] For rodents, this may involve switching to a softer, more palatable diet.
-
Clinical Monitoring: Increase the frequency of animal observation to monitor for signs of dehydration (e.g., skin tenting, lethargy), weight loss, and changes in fecal consistency.
Pharmacological Intervention (in consultation with a veterinarian):
-
Antidiarrheal Agents: Over-the-counter antidiarrheal medications may be considered, but dosage and safety must be confirmed for the specific animal model.[1][2]
-
Probiotics: Supplementation with probiotics can help restore normal gut flora.
Experimental Protocol: Monitoring and Scoring of Gastrointestinal Toxicity
-
Daily Observation: Observe each animal at least twice daily.
-
Fecal Scoring: Score fecal consistency daily using a standardized scale (see Table 1).
-
Body Weight: Record body weight daily. A weight loss of >15% from baseline is a common endpoint.
-
Hydration Status: Assess hydration status daily through skin tenting and general appearance.
-
Food and Water Intake: Monitor and record food and water consumption.
| Fecal Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but still formed pellets |
| 2 | Very soft, unformed stool (pasty) |
| 3 | Watery diarrhea |
| Table 1: Fecal Consistency Scoring System |
Issue 2: Hematological Abnormalities
Question: Our routine complete blood count (CBC) analysis shows a transient but significant decrease in neutrophil counts (neutropenia) 24 hours after this compound administration. What are the implications and how should we proceed?
Answer: this compound is a CXCR4 antagonist designed to mobilize hematopoietic stem cells, which can affect white blood cell counts.[3] A transient neutropenia may be an expected pharmacodynamic effect. However, it's crucial to monitor for signs of infection, as low neutrophil counts can increase susceptibility.
Monitoring and Management:
-
Aseptic Technique: Maintain strict aseptic technique during all procedures to minimize the risk of infection.
-
Enhanced Monitoring: If neutropenia is significant (e.g., <1000 cells/µL in dogs), increase monitoring for clinical signs of infection, such as lethargy, fever, or changes in behavior.[4]
-
Prophylactic Antibiotics: In cases of severe neutropenia, prophylactic broad-spectrum antibiotics may be considered, following consultation with a veterinarian.[4][5]
-
Dose Adjustment: If the neutropenia is severe or prolonged, consider a dose reduction in subsequent cohorts to determine a maximum tolerated dose (MTD).
Experimental Protocol: Hematological Monitoring
-
Baseline Sampling: Collect a baseline blood sample from each animal before the first dose of this compound.
-
Post-Dose Sampling: Collect blood samples at predetermined time points post-administration (e.g., 6, 24, 48, and 72 hours) to characterize the nadir and recovery of neutrophil counts.
-
CBC Analysis: Perform a complete blood count with differential to quantify absolute neutrophil, lymphocyte, and other leukocyte counts.
-
Clinical Observation: Correlate blood count data with clinical observations.
| Parameter | Monitoring Frequency | Actionable Threshold (Example for Dogs) | Mitigation Strategy |
| Absolute Neutrophil Count | Baseline, and as per study design post-dose | < 1,500 cells/µL | Delay next dose[5] |
| < 1,000 cells/µL | Consider prophylactic antibiotics if animal is afebrile[4] | ||
| Febrile Neutropenia | Hospitalization, IV fluids, and broad-spectrum IV antibiotics[4][5] | ||
| Body Temperature | Daily, or more frequently if neutropenia is detected | >103°F (39.4°C) | Veterinary consultation, supportive care |
| Table 2: Hematological Monitoring and Intervention Thresholds |
Issue 3: Injection Site Reactions (ISRs)
Question: We are administering this compound via subcutaneous injection and have noticed localized swelling and redness at the injection site in some animals. How can we minimize these reactions?
Answer: Injection site reactions are a common occurrence with subcutaneous drug administration and can be caused by the formulation, injection technique, or the pharmacological properties of the drug itself.
Mitigation Strategies:
-
Injection Technique:
-
Site Rotation: Rotate injection sites for subsequent doses to allow tissue to recover.[6]
-
Deep Subcutaneous Injection: Ensure the injection is administered into the subcutaneous space, not intradermally. The "tented" skin technique can facilitate this.[6]
-
Slow Injection: Inject the solution slowly and steadily to minimize tissue trauma.[6]
-
Needle Gauge: Use the smallest appropriate needle gauge for the viscosity of the formulation.
-
-
Formulation Considerations:
-
Temperature: Allow the formulation to come to room temperature before injection if it is stored refrigerated.[6]
-
pH and Osmolality: Ideally, the pH of the formulation should be close to physiological levels (pH 5-9), and the osmolality should be managed to avoid irritation.[7][8] If you are preparing the formulation, ensure these parameters are optimized.
-
Vehicle Control: Always include a vehicle-only control group to determine if the excipients are contributing to the reaction.
-
-
Monitoring and Scoring:
-
Visually inspect and palpate the injection site daily.
-
Score the severity of reactions using a standardized scale (see Table 3).
-
Experimental Protocol: Assessment of Injection Site Reactions
-
Site Preparation: Shave the injection site area for clear visualization.
-
Dosing: Administer the injection as per the refined protocol (site rotation, slow injection, etc.).
-
Observation: Observe the injection site at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-injection).
-
Scoring: Score erythema (redness) and edema (swelling) using a scale such as the one below.
-
Documentation: Photograph the injection sites at each observation point for a visual record.
| Score | Erythema | Edema |
| 0 | No erythema | No edema |
| 1 | Very slight erythema | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges well-defined) |
| 3 | Moderate to severe erythema | Moderate edema (raised ~1mm) |
| 4 | Severe erythema (beet redness) to eschar formation | Severe edema (raised >1mm and extending beyond the area of exposure) |
| Table 3: Modified Draize Scoring for Skin Reactions |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a small molecule antagonist of the CXCR4 chemokine receptor. It blocks the binding of its natural ligand, CXCL12 (also known as SDF-1), to CXCR4.[3] This interaction is crucial for retaining hematopoietic stem cells (HSCs) in the bone marrow. By disrupting this axis, this compound mobilizes HSCs into the peripheral blood.[3]
Q2: Are there any known drug-drug interactions with this compound in animal studies? A2: Published data on specific drug-drug interactions with this compound in animal models is limited. However, based on its mechanism, co-administration with other agents that affect hematopoiesis or leukocyte trafficking should be done with careful monitoring. For example, this compound has been studied in combination with G-CSF and propranolol (B1214883) to enhance stem cell mobilization.[9]
Q3: What vehicle is typically used for this compound in preclinical studies? A3: The specific vehicle for preclinical formulations of this compound is not consistently reported in publicly available literature and may be proprietary. For novel compounds, vehicles are chosen based on the compound's solubility and stability. Common preclinical vehicles for oral administration include aqueous solutions of methylcellulose (B11928114) with a surfactant like Tween 80.[10][11] For injectable formulations, sterile saline or buffered solutions are common, but the final choice depends on the physicochemical properties of the drug.[12] It is critical to use a consistent and well-characterized vehicle and to include a vehicle-only control group in your study.[12]
Q4: How predictive are animal model side effects for human clinical trials? A4: While animal toxicology studies are a regulatory requirement, the correlation between adverse events in animal models and human toxicities is not always strong.[13][14][15] However, these studies are essential for identifying potential target organs of toxicity, establishing a safe starting dose in humans, and understanding the dose-response relationship for adverse effects.[16]
Visualizations
Caption: this compound blocks the CXCL12/CXCR4 signaling axis.
References
- 1. Managing Common Side-Effects of Chemotherapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 2. pvesc.com [pvesc.com]
- 3. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
- 5. Chemotherapy: Managing side effects and safe handling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gadconsulting.com [gadconsulting.com]
- 9. youtube.com [youtube.com]
- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. admescope.com [admescope.com]
- 13. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ichorlifesciences.com [ichorlifesciences.com]
Technical Support Center: Optimizing Burixafor Administration with Apheresis
Welcome to the technical support center for Burixafor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the timing of this compound administration with apheresis for optimal hematopoietic stem cell mobilization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable inhibitor of the CXC chemokine receptor 4 (CXCR4).[1] It functions by binding to CXCR4, which prevents the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[1] This interaction is crucial for retaining hematopoietic stem cells (HSCs) within the bone marrow. By disrupting this axis, this compound induces the rapid mobilization of HSCs and progenitor cells from the bone marrow into the peripheral bloodstream, making them available for collection via apheresis.[1][2][3]
Q2: What is the optimal timing for apheresis after this compound administration?
Clinical data indicates that this compound has rapid mobilization kinetics, with peak levels of circulating CD34+ cells observed within approximately one hour of intravenous administration.[4][5] This allows for same-day administration of this compound and subsequent apheresis.[4][6] It is recommended to initiate leukapheresis between 45 minutes to 2 hours after this compound infusion.[5][6] This is a key advantage over other CXCR4 inhibitors where peak mobilization occurs 10 to 12 hours after administration, often requiring the drug to be given the day before collection.[5]
Q3: Can this compound be used in combination with other mobilizing agents?
Yes, this compound has been studied in combination with Granulocyte-Colony Stimulating Factor (G-CSF) and propranolol (B1214883).[4][5][6] The combination of this compound with G-CSF has been shown to be superior to G-CSF alone in mobilizing hematopoietic progenitor cells.[2][7] Preclinical studies have also suggested that the addition of propranolol, a beta-blocker, may further enhance mobilization by altering the bone marrow microenvironment.[5][8][9]
Q4: What are the expected CD34+ cell yields with this compound?
In a Phase II study of this compound in combination with propranolol and G-CSF in multiple myeloma patients, approximately 90% of participants achieved the primary endpoint of collecting at least 2 million CD34+ cells/kg in two apheresis sessions.[5][10] Furthermore, 75% of patients in an initial cohort achieved ≥6 x 10⁶ CD34+ cells/kg in two sessions.[6]
Q5: Are there specific patient populations that may benefit from this compound?
This compound has shown promise in patients who have received prior therapies known to negatively impact mobilization, such as daratumumab and lenalidomide (B1683929).[4][5] In a Phase II trial, 87.5% of participants with prior daratumumab exposure and 85.7% with prior daratumumab and lenalidomide exposure achieved the primary collection endpoint.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Suboptimal CD34+ Cell Count in Apheresis Product | Timing of Apheresis: Apheresis initiated too early or too late, missing the peak mobilization window. | Ensure apheresis is initiated between 45 minutes and 2 hours after the completion of the this compound infusion.[5][6] |
| Patient-Specific Factors: Prior therapies (e.g., daratumumab), underlying disease characteristics, or poor bone marrow reserve can affect mobilization.[4][6] | Consider combination therapy with G-CSF and/or propranolol as per established protocols to enhance mobilization.[4][5] For patients with known risk factors for poor mobilization, earlier monitoring of peripheral blood CD34+ counts may be beneficial.[11] | |
| Apheresis Procedure Variables: Incorrect instrument settings, deepness of the collection interface, or issues with vascular access. | Optimize apheresis parameters. A deep collection interface has been shown to improve collection results with other CXCR4 antagonists.[12] Ensure adequate vascular access.[13] | |
| Infusion-Related Reactions | Hypersensitivity to this compound or excipients. | A low-grade infusion-related reaction has been reported.[5] Monitor the patient closely during and after the infusion. Manage symptoms as per institutional guidelines for infusion reactions. |
| Citrate (B86180) Toxicity during Apheresis | Binding of citrate anticoagulant to ionized calcium. Symptoms include paresthesia (numbness and tingling), muscle twitching, and abdominal cramps.[13] | Slow the apheresis flow rate. Administer oral calcium supplements. In severe cases, intravenous calcium may be necessary. Monitor serum calcium levels.[13][14] |
| Hypotension during Apheresis | Vasovagal reaction or rapid fluid shifts. | Interrupt the procedure if symptoms are severe. Provide intravenous fluid boluses and slow the apheresis flow rate.[13][14] |
Quantitative Data Summary
Table 1: Efficacy of this compound in Combination with Propranolol and G-CSF in Multiple Myeloma Patients (Phase II Study)
| Endpoint | Result | Citation(s) |
| Primary Endpoint Achievement (≥2 x 10⁶ CD34+ cells/kg in 2 apheresis sessions) | ~90% of patients | [5][10] |
| Patients achieving ≥6 x 10⁶ CD34+ cells/kg in 2 apheresis sessions | 75% (in an initial cohort) | [6] |
| Primary Endpoint Achievement in Patients with Prior Daratumumab Exposure | 87.5% | [4] |
| Primary Endpoint Achievement in Patients with Prior Daratumumab and Lenalidomide Exposure | 85.7% | [4] |
| Median Time to Neutrophil Engraftment | 13 days | [4] |
| Median Time to Platelet Engraftment | 17.5 days | [4] |
Table 2: Pharmacokinetics of this compound
| Parameter | Value | Citation(s) |
| Peak Mobilization of CD34+ cells | ~1 hour post-IV administration | [4][5] |
| Recommended Apheresis Start Time | 45 minutes to 2 hours post-infusion | [5][6] |
| Peak Mobilization (Other CXCR4 Antagonists) | 10 - 12 hours post-administration | [5] |
Experimental Protocols
Protocol 1: Hematopoietic Stem Cell Mobilization with this compound, Propranolol, and G-CSF
This protocol is based on a Phase II clinical trial (NCT05561751) in patients with multiple myeloma.[5][6][15]
1. Patient Eligibility:
-
Diagnosis of multiple myeloma and eligible for autologous stem cell transplant.
-
Adequate organ function.
-
Exclusion criteria may include prior stem cell transplant and poorly controlled cardiovascular disease.[15]
2. Treatment Regimen:
-
Days 1-8: Participants self-administer 30 mg of propranolol orally twice daily.[6][15]
-
Days 3-7: Participants receive subcutaneous injections of G-CSF at a dose of 10 µg/kg/day in the afternoon.[6][15]
-
Days 7 and 8:
3. Monitoring:
-
Monitor for adverse events, particularly infusion-related reactions and side effects of G-CSF (e.g., bone pain).[5]
-
Monitor peripheral blood CD34+ cell counts as needed to guide apheresis.
-
Monitor for signs of citrate toxicity during apheresis.[13]
4. Endpoint Assessment:
-
The primary endpoint is the proportion of patients who collect ≥2 x 10⁶ CD34+ cells/kg in two leukapheresis sessions.[6]
Visualizations
Caption: this compound's mechanism of action in HSC mobilization.
References
- 1. Facebook [cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 4. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ashpublications.org [ashpublications.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Phase II study of this compound + propranolol + G-CSF for stem cell mobilization in myeloma | VJHemOnc [vjhemonc.com]
- 11. Prospective study of mobilization kinetics up to 18 hours after late afternoon dosing of plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Successful hematopoietic stem cell mobilization and apheresis collection using plerixafor alone in sickle cell patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Source and Apheresis - The European Blood and Marrow Transplantation Textbook for Nurses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Adverse events associated with apheresis procedures: Incidence and relative frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Technical Support Center: Overcoming Burixafor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Burixafor in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It functions by blocking the binding of its ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor.[2] The CXCL12/CXCR4 signaling axis is crucial for cancer cell proliferation, survival, migration, and adhesion to the protective bone marrow microenvironment.[3][4] By inhibiting this axis, this compound can mobilize cancer cells from this protective niche, potentially sensitizing them to other chemotherapeutic agents.[1][3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A2: While specific resistance mechanisms to this compound are still an active area of research, acquired resistance to targeted therapies, including CXCR4 inhibitors, can occur through several general mechanisms:
-
Target Alteration: Mutations in the CXCR4 gene could alter the drug-binding pocket, reducing this compound's efficacy.[5][6]
-
Bypass Pathway Activation: Cancer cells can compensate for CXCR4 inhibition by upregulating alternative signaling pathways that promote survival and proliferation.[7][8][9] This could involve other chemokine receptors or growth factor receptor signaling.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, also known as multidrug resistance (MDR) pumps, can actively transport this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[10][11]
-
Changes in the Tumor Microenvironment: Alterations in the secretome of stromal cells or other components of the tumor microenvironment could provide alternative survival signals that bypass the need for CXCR4 signaling.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay, such as the MTT or XTT assay. A fold-change in IC50 of 2-fold or greater is generally considered indicative of resistance.
Q4: Are there any known mutations in CXCR4 that can confer resistance to antagonists?
A4: Yes, mutations in the C-terminus of CXCR4 have been identified in some cancers, such as Waldenström's macroglobulinemia.[5][6] These mutations can impair receptor internalization after ligand binding, leading to prolonged signaling and potentially impacting the efficacy of antagonists.[3][6]
Troubleshooting Guides
Guide 1: Decreased Efficacy of this compound in Cell Viability Assays
Problem: You observe a rightward shift in the dose-response curve and an increased IC50 value for this compound in your cancer cell line over time.
Click to expand troubleshooting steps
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or XTT) to compare the IC50 of this compound in your potentially resistant cell line with the parental, sensitive cell line. Ensure you have a frozen stock of the original sensitive cell line for a direct comparison.
-
Sequence the CXCR4 gene: Extract genomic DNA from both sensitive and resistant cells and sequence the coding region of the CXCR4 gene to identify any potential mutations in the drug-binding site or regulatory domains.
-
Assess CXCR4 Expression: Use Western blot or flow cytometry to compare the protein expression levels of CXCR4 on the cell surface of sensitive and resistant cells. A significant decrease in expression could explain the lack of response.
-
Investigate Bypass Pathways: Use a targeted antibody array or Western blot to screen for the activation (e.g., phosphorylation) of key signaling proteins in alternative pro-survival pathways, such as the PI3K/Akt, MAPK/ERK, or other growth factor receptor pathways (e.g., EGFR, HER2).
-
Evaluate Drug Efflux Pump Activity: Use a fluorescent substrate assay for ABC transporters (e.g., Rhodamine 123 for P-glycoprotein/MDR1) to determine if there is increased efflux pump activity in the resistant cells. This can be confirmed by Western blot for specific ABC transporters like MDR1 (ABCB1) or MRP1 (ABCC1).
-
Possible Cause 2: Experimental Variability
-
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Reagent Quality: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and verify its concentration.
-
Assay Conditions: Standardize cell seeding density, treatment duration, and assay readout parameters to minimize variability.
-
Guide 2: this compound Fails to Inhibit Cell Migration or Invasion
Problem: Despite observing an initial anti-migratory effect, your cancer cell line no longer responds to this compound in migration or invasion assays (e.g., Transwell assay).
Click to expand troubleshooting steps
Possible Cause 1: Upregulation of Alternative Chemotactic Pathways
-
Troubleshooting Steps:
-
Chemokine Receptor Profiling: Use a chemokine receptor array or qPCR panel to identify other chemokine receptors that may be upregulated in the resistant cell line.
-
Test Other Chemokine Antagonists: If you identify an upregulated chemokine receptor, test whether an antagonist to that receptor can inhibit the migration of your this compound-resistant cells.
-
Investigate Growth Factor-Mediated Migration: Assess whether growth factors present in the serum of your culture medium (e.g., EGF, HGF) are driving migration. Perform the migration assay in serum-free medium with and without the addition of specific growth factors.
-
Possible Cause 2: Changes in Cell Adhesion and the Extracellular Matrix (ECM)
-
Troubleshooting Steps:
-
Integrin Expression Analysis: Use flow cytometry or Western blot to analyze the expression of integrins, which are key mediators of cell adhesion and migration.
-
ECM Protein Deposition: Use immunofluorescence or Western blot to examine the deposition of ECM proteins (e.g., fibronectin, laminin) by the resistant cells, as changes in the ECM can influence migration.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound-Sensitive vs. -Resistant Cell Lines
| Parameter | Sensitive Cell Line (e.g., ABC-123) | Resistant Cell Line (e.g., ABC-123-BR) |
| This compound IC50 (nM) | 10 ± 2 | 150 ± 15 |
| CXCR4 Surface Expression (MFI) | 5000 ± 300 | 4800 ± 350 |
| p-Akt/Total Akt Ratio (Fold Change) | 0.5 ± 0.1 | 2.5 ± 0.3 |
| MDR1 (P-gp) Expression (Fold Change) | 1.0 ± 0.2 | 8.5 ± 1.1 |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilution).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, CXCR4, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[2][12]
Visualizations
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound resistance.
Caption: General experimental workflow for studying this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. kumc.edu [kumc.edu]
- 3. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. New Insights on the Emerging Genomic Landscape of CXCR4 in Cancer: A Lesson from WHIM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 11. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Burixafor's Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Burixafor in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the potential barriers to this compound's oral bioavailability?
While this compound is described as orally bioavailable, its physicochemical properties and the biological environment of the gastrointestinal (GI) tract can present significant hurdles to efficient absorption.[1] Key potential barriers include:
-
Low Lipophilicity: this compound has a computed XLogP3 of -0.1, indicating it is a hydrophilic molecule.[1] This characteristic can limit its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.
-
Enzymatic Degradation: Like many pharmaceuticals, this compound may be susceptible to degradation by digestive enzymes in the stomach and small intestine.
-
First-Pass Metabolism: After absorption from the gut, this compound would pass through the liver, where it could be metabolized before reaching systemic circulation, thereby reducing its bioavailability.
-
Efflux Pumps: Transporters such as P-glycoprotein (P-gp) located on the surface of intestinal cells can actively pump absorbed drugs back into the intestinal lumen, limiting net absorption.
Q2: What are the primary strategies to overcome these barriers and enhance this compound's oral bioavailability in animal models?
Several formulation and administration strategies can be employed to improve the oral absorption of this compound. These can be broadly categorized as:
-
Formulation-Based Approaches:
-
Permeation Enhancers: Co-administration with agents that transiently increase the permeability of the intestinal epithelium.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles to protect it from degradation and improve its uptake.
-
Lipid-Based Formulations: Formulating this compound in lipidic vehicles like self-emulsifying drug delivery systems (SEDDS) to enhance solubility and potentially promote lymphatic uptake, bypassing the liver's first-pass metabolism.[2]
-
-
Chemical Modification Approaches:
Q3: How do I select the most appropriate animal model for studying this compound's oral bioavailability?
The choice of animal model is critical for obtaining relevant and translatable data. Considerations include:
-
Species-Specific Differences: The anatomy and physiology of the GI tract, as well as drug metabolism, can vary significantly between species. Rodent models (mice and rats) are commonly used for initial screening due to their cost-effectiveness and ease of handling.[7][8][9] However, larger animal models like dogs or non-human primates may provide pharmacokinetic data that is more predictive of human outcomes.
-
Experimental Goals: For early-stage formulation screening, rodent models are often sufficient. For more definitive pharmacokinetic and bioavailability studies, a model with a GI physiology more similar to humans may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution rate. | Consider formulation strategies that enhance solubility, such as creating amorphous solid dispersions or utilizing lipid-based formulations like SEDDS.[2] |
| Low intestinal permeability due to hydrophilicity. | Co-administer this compound with a permeation enhancer.[10][11][12][13][14][15] | |
| Significant first-pass metabolism in the gut wall or liver. | Explore nanoparticle formulations that may offer protection from metabolic enzymes and promote lymphatic transport.[16][17][18][19][20] A prodrug approach could also be designed to release the active drug after the first-pass effect.[3][4][5][6] | |
| Inconsistent absorption profiles between individual animals. | Variability in gastric emptying and intestinal transit times. | Ensure consistent fasting protocols for all animals before dosing. Administering the formulation in a consistent volume and vehicle is also crucial. |
| Differences in gut microbiota that may affect drug metabolism. | Use animals from the same source and housed under identical conditions to minimize variability in gut flora. | |
| Degradation of this compound in the formulation or GI tract. | Susceptibility to enzymatic degradation. | Encapsulate this compound in nanoparticles or liposomes to provide a protective barrier.[16][17][18][19][20] |
| Chemical instability at the pH of the stomach or intestine. | Utilize enteric-coated formulations that release the drug at a specific pH in the small intestine. |
Experimental Protocols
Protocol 1: Formulation of this compound with a Permeation Enhancer
Objective: To evaluate the effect of a permeation enhancer on the oral bioavailability of this compound in a rat model.
Materials:
-
This compound
-
Permeation enhancer (e.g., sodium caprate)
-
Vehicle (e.g., saline or a buffered solution)
-
Oral gavage needles
-
Male Sprague-Dawley rats (250-300g)
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) with free access to water.
-
Formulation Preparation:
-
Control Group: Prepare a solution or suspension of this compound in the vehicle at the desired concentration.
-
Test Group: Prepare a solution or suspension of this compound and the permeation enhancer in the vehicle. The concentration of the permeation enhancer should be based on literature recommendations for safety and efficacy.
-
-
Dosing:
-
Administer the formulations to the respective groups via oral gavage at a consistent volume-to-weight ratio.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) after dosing.
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups.
-
Determine the relative bioavailability of the test formulation compared to the control.
-
Protocol 2: Preparation and Evaluation of this compound-Loaded Nanoparticles
Objective: To develop and characterize a nanoparticle formulation of this compound and assess its potential for enhanced oral delivery.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, chitosan)[19]
-
Solvents and surfactants for nanoparticle synthesis
-
Dialysis membrane
-
Particle size analyzer
-
Transmission electron microscope (TEM)
Methodology:
-
Nanoparticle Formulation:
-
Prepare this compound-loaded nanoparticles using a suitable method such as emulsion-solvent evaporation or nanoprecipitation.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using a particle size analyzer.
-
Morphology: Visualize the shape and surface of the nanoparticles using TEM.
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound encapsulated within the nanoparticles.
-
-
In Vitro Release Study:
-
Conduct an in vitro release study in simulated gastric and intestinal fluids to evaluate the release profile of this compound from the nanoparticles.
-
-
In Vivo Pharmacokinetic Study:
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration of Different Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| This compound in Saline (Control) | 50 ± 12 | 1.0 ± 0.5 | 150 ± 45 | 100 |
| This compound with Permeation Enhancer | 120 ± 25 | 0.75 ± 0.3 | 450 ± 90 | 300 |
| This compound Nanoparticles | 180 ± 35 | 1.5 ± 0.6 | 900 ± 150 | 600 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Experimental workflow for enhancing this compound's bioavailability.
Caption: this compound's mechanism of action on the CXCR4 signaling pathway.
References
- 1. This compound | C27H51N8O3P | CID 44479007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curtiscoulter.com [curtiscoulter.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical permeation enhancers for transbuccal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticles for Local Drug Delivery to the Oral Mucosa: Proof of Principle Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Emerging Nano-Formulation Strategies for Nutraceutical Delivery [gavinpublishers.com]
Technical Support Center: Refinements to the Burixafor and G-CSF Co-administration Protocol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Burixafor in combination with Granulocyte-Colony Stimulating Factor (G-CSF) for hematopoietic stem and progenitor cell (HSPC) mobilization. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and G-CSF?
A1: this compound is a potent and selective antagonist of the CXCR4 receptor, which plays a key role in retaining HSPCs in the bone marrow niche through its interaction with the ligand CXCL12 (also known as SDF-1).[1] By blocking this interaction, this compound induces the mobilization of HSPCs into the peripheral blood.[1] G-CSF, a hematopoietic growth factor, also promotes the mobilization of HSPCs, in part by down-regulating CXCL12 expression in the bone marrow and inducing the release of proteases that cleave adhesion molecules.[2][3] The co-administration of this compound and G-CSF results in a synergistic effect, leading to a more robust and rapid mobilization of HSPCs compared to either agent alone.
Q2: What is a key advantage of this compound compared to other CXCR4 antagonists?
A2: A significant advantage of this compound is its rapid kinetics. Peak mobilization of CD34+ cells into the peripheral blood occurs approximately one hour after intravenous infusion.[4] This allows for same-day administration of the mobilizing agent and leukapheresis, potentially improving convenience and reducing the burden on patients and healthcare resources compared to other CXCR4 inhibitors that require a longer time to reach peak mobilization.[4][5]
Q3: Has the combination of this compound and G-CSF been tested in clinical trials?
A3: Yes, a Phase II multi-center clinical trial (NCT05561751) has evaluated the safety and efficacy of this compound in combination with G-CSF and propranolol (B1214883) for HSPC mobilization in patients with multiple myeloma.[4][6] The study demonstrated a high success rate in achieving the primary endpoint of collecting a sufficient number of CD34+ cells for autologous stem cell transplantation.[4][6]
Q4: What is the role of propranolol in the co-administration protocol?
A4: Preclinical and clinical studies suggest that propranolol, a non-selective beta-blocker, may enhance HSPC mobilization.[5] It is thought to inhibit beta-2 adrenergic receptors in the bone marrow, which may shift the phenotype of progenitor cells towards a more stem-cell-like state, potentially increasing the pool of mobilizable HSPCs.[4] The triple combination of this compound, G-CSF, and propranolol has shown promising results in clinical trials.[4][5]
Troubleshooting Guides
This section provides guidance on common issues that may arise during preclinical experiments involving the co-administration of this compound and G-CSF.
In Vivo Murine Hematopoietic Stem Cell Mobilization
Issue 1: Suboptimal HSPC Mobilization in Mouse Models
-
Possible Cause: Incorrect timing of drug administration and blood collection.
-
Troubleshooting: this compound has rapid kinetics, with peak mobilization in mice observed as early as 30 minutes to 1 hour post-administration.[7] G-CSF is typically administered for several consecutive days prior to the administration of the CXCR4 antagonist.[8] Ensure that blood collection is timed to coincide with the peak mobilization window for this compound.
-
-
Possible Cause: Inadequate dosage of this compound or G-CSF.
-
Troubleshooting: Refer to dose-response studies in the literature for the specific mouse strain being used. A typical dose for G-CSF is 10 µg/kg/day subcutaneously for 4-5 days, and for this compound (or similar CXCR4 antagonists like AMD3100), a single intravenous or subcutaneous dose of 5-10 mg/kg is often effective.[8]
-
-
Possible Cause: Strain-specific differences in mobilization efficiency.
-
Troubleshooting: Be aware that different mouse strains can exhibit varying responses to mobilizing agents. It is advisable to consult literature for baseline mobilization data for the specific strain being used or conduct a pilot study to establish optimal parameters.
-
Issue 2: High Variability in Mobilized HSPC Counts Between Animals
-
Possible Cause: Inconsistent drug administration.
-
Troubleshooting: Ensure precise and consistent administration of both G-CSF (subcutaneous) and this compound (intravenous or subcutaneous) across all animals. Use appropriate injection techniques to minimize variability.
-
-
Possible Cause: Stress-induced effects on hematopoiesis.
-
Troubleshooting: Handle mice gently and minimize stress during procedures, as stress can influence hematopoietic parameters.
-
-
Possible Cause: Errors in blood sample collection and processing.
-
Troubleshooting: Standardize the blood collection method (e.g., retro-orbital, tail vein) and volume. Process samples promptly to maintain cell viability. Ensure accurate cell counting and flow cytometry gating.
-
In Vitro Transwell Migration Assay
Issue 3: Low or No Migration of HSPCs Towards SDF-1α
-
Possible Cause: Suboptimal concentration of SDF-1α.
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration of SDF-1α for inducing migration of your specific cell type.
-
-
Possible Cause: Loss of CXCR4 expression on cultured HSPCs.
-
Troubleshooting: Confirm CXCR4 expression on the surface of the HSPCs using flow cytometry before and after any in vitro culture period. Prolonged culture can sometimes lead to downregulation of surface receptors.
-
-
Possible Cause: Incorrect pore size of the transwell insert.
-
Troubleshooting: The pore size should be large enough to allow cells to migrate through but small enough to prevent passive diffusion. For hematopoietic stem and progenitor cells, a pore size of 5 or 8 µm is typically used.
-
Issue 4: High Background Migration in Control Wells (No Chemoattractant)
-
Possible Cause: Presence of chemoattractants in the base media or serum.
-
Troubleshooting: Use serum-free media in the upper and lower chambers for the assay. If serum is required for cell viability, use a minimal concentration and ensure it is present in both chambers to avoid creating an unintended gradient.
-
-
Possible Cause: Cells are overly motile or not sufficiently quiescent before the assay.
-
Troubleshooting: Consider serum-starving the cells for a few hours before the assay to reduce baseline motility.
-
Data Presentation
Table 1: Quantitative Data from Phase II Clinical Trial of this compound, Propranolol, and G-CSF in Multiple Myeloma Patients (NCT05561751)
| Parameter | Value | Reference |
| Primary Endpoint Achievement | ||
| Patients achieving ≥2 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions | ~90% | [4][6] |
| Patients previously treated with daratumumab and lenalidomide (B1683929) achieving primary endpoint | 85% | [4][6] |
| Engraftment Data | ||
| Median time to neutrophil engraftment | 11-13 days | [5][9] |
| Median time to platelet engraftment | 15-17.5 days | [5][9] |
| Safety Profile | ||
| Most common adverse events | Grade 1 and 2, primarily related to G-CSF (e.g., bone pain, back pain) | [4] |
| This compound-related adverse events | No events above Grade 2 reported | [9] |
Table 2: Preclinical Murine Mobilization Data with CXCR4 Antagonists and G-CSF
| Treatment Group | Fold Increase in Peripheral Blood HSPCs (over baseline/control) | Reference |
| This compound alone | 3 to 14-fold increase in CD34+ cells (in healthy human subjects) | [7] |
| G-CSF + this compound | Synergistic increase (qualitative description) | [5] |
| G-CSF + Plerixafor (another CXCR4 antagonist) | ~3-fold additive effect over Plerixafor alone | [10] |
| G-CSF + Plerixafor | 17-fold enhancement compared to G-CSF alone | [10] |
Experimental Protocols
Detailed Methodology for In Vivo Murine Hematopoietic Stem Cell Mobilization
This protocol is a synthesized example based on common practices in the field and should be optimized for specific experimental goals.
-
Animal Model: Use 8-12 week old mice of a suitable strain (e.g., C57BL/6). House animals in a specific pathogen-free facility with ad libitum access to food and water. All procedures should be approved by the institution's animal care and use committee.
-
G-CSF Administration:
-
Reconstitute recombinant murine G-CSF in sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Administer G-CSF subcutaneously at a dose of 10 µg/kg/day for 4 consecutive days.
-
-
This compound Administration:
-
On day 5, approximately 1 hour before blood collection, administer this compound via intravenous (tail vein) or subcutaneous injection. A typical dose to test would be in the range of 5-10 mg/kg.
-
Prepare a vehicle control group receiving only the vehicle in which this compound is dissolved.
-
-
Peripheral Blood Collection:
-
At the predetermined time point (e.g., 1 hour post-Burixafor injection), collect peripheral blood via a suitable method (e.g., retro-orbital bleed or cardiac puncture under terminal anesthesia).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Hematopoietic Progenitor Cell Analysis (Flow Cytometry):
-
Perform red blood cell lysis using a suitable lysis buffer.
-
Wash the remaining cells with PBS containing 2% fetal bovine serum.
-
Stain the cells with a cocktail of fluorescently labeled antibodies to identify hematopoietic stem and progenitor cells. A common murine panel includes antibodies against Lineage markers (CD3, B220, Gr-1, Mac-1, Ter119), c-Kit, and Sca-1. HSPCs are identified as Lineage-negative, c-Kit-positive, Sca-1-positive (LSK) cells.
-
Acquire samples on a flow cytometer and analyze the data to quantify the percentage and absolute number of LSK cells per volume of blood.
-
Detailed Methodology for In Vitro Transwell Migration Assay
-
Cell Preparation:
-
Isolate murine bone marrow cells or use a hematopoietic cell line that expresses CXCR4.
-
If necessary, enrich for HSPCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Resuspend cells in serum-free migration medium.
-
-
Assay Setup:
-
Use transwell inserts with a 5 or 8 µm pore size.
-
In the lower chamber of a 24-well plate, add migration medium containing the chemoattractant (e.g., 100 ng/mL of SDF-1α).
-
In a control well, add migration medium without the chemoattractant.
-
In the upper chamber (the transwell insert), add the cell suspension. For antagonist testing, pre-incubate the cells with various concentrations of this compound for 30-60 minutes before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a suitable stain, such as DAPI or Crystal Violet.
-
Image the membrane using a microscope and count the number of migrated cells in several representative fields. Alternatively, the migrated cells in the lower chamber can be collected and counted using a hemocytometer or flow cytometry.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: G-CSF Receptor Signaling Pathway.
Caption: CXCR4 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for In Vivo HSPC Mobilization.
References
- 1. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. Hematopoietic stem cell mobilization: a clinical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Dealing with variability in response to Burixafor treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Burixafor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of the CXC chemokine receptor 4 (CXCR4).[1] It functions by binding to CXCR4, which prevents the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[1] This disruption of the CXCL12/CXCR4 signaling axis leads to the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the peripheral blood.[1][2] The CXCL12/CXCR4 interaction is crucial for retaining hematopoietic cells within the bone marrow.[1]
Q2: What are the primary applications of this compound in a research setting?
This compound is primarily investigated for its ability to mobilize hematopoietic stem cells, particularly CD34+ cells, which is a critical step for stem cell transplantation in various hematological malignancies.[2] Additionally, it has potential applications in chemosensitization for leukemia patients by mobilizing cancer cells from the protective bone marrow environment, making them more susceptible to chemotherapy.[3]
Q3: What is the typical timeline for stem cell mobilization with this compound?
This compound exhibits rapid mobilization kinetics. Peak levels of circulating stem cells are observed approximately one hour after intravenous infusion.[4] This allows for the administration of this compound and the subsequent collection of stem cells (apheresis) to be performed on the same day.[4]
Q4: Can this compound be used in combination with other agents?
Yes, this compound is often used in combination with other agents to enhance stem cell mobilization. Clinical studies have shown its efficacy when combined with granulocyte-colony stimulating factor (G-CSF) and propranolol (B1214883).[4][5] This combination has demonstrated a favorable safety profile and effective mobilization of hematopoietic progenitor cells.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, leading to variability in treatment response.
Issue 1: Lower than expected CD34+ cell mobilization.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Prior Treatment with Daratumumab: | Patients previously treated with the anti-CD38 monoclonal antibody daratumumab may exhibit reduced hematopoietic progenitor cell mobilization.[6][7] Consider using this compound in combination with G-CSF and propranolol, as this regimen has shown efficacy in this patient population.[4][5] |
| Suboptimal this compound Concentration: | Ensure the correct concentration of this compound is being used for your specific cell type and experimental setup. A dose-response curve can be generated to determine the optimal concentration for maximal cell mobilization. |
| Cell Viability Issues: | Assess cell viability before and after this compound treatment. Low viability can lead to a poor response. Ensure proper cell handling and culture conditions. |
| Incorrect Timing of Measurement: | CD34+ cell mobilization in response to this compound is time-dependent, with a peak typically observed around one hour after administration.[4] Perform a time-course experiment to identify the optimal time point for analysis in your model system. |
| Low CXCR4 Expression on Target Cells: | The response to this compound is dependent on the expression of its target, CXCR4. Verify the CXCR4 expression levels on your target cell population using techniques such as flow cytometry.[8] |
Issue 2: Inconsistent results in in-vitro migration or calcium flux assays.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inaccurate CXCL12 Concentration: | The concentration of the chemoattractant CXCL12 is critical for these assays. Titrate CXCL12 to determine the optimal concentration that induces a robust and reproducible response in your control cells. |
| Reagent Quality and Preparation: | Use high-quality, validated reagents. Prepare fresh solutions of this compound and CXCL12 for each experiment to avoid degradation. |
| Assay-Specific Conditions: | Optimize assay parameters such as incubation times, cell density, and instrument settings. For calcium flux assays, ensure proper loading of the calcium indicator dye. |
| Cell Passage Number: | High passage numbers of cell lines can lead to phenotypic and functional changes, including altered receptor expression and signaling. Use low-passage cells for all experiments. |
Data on this compound Clinical Trials
The following table summarizes key quantitative data from a Phase II study of this compound in combination with propranolol and G-CSF for stem cell mobilization in multiple myeloma patients.
| Parameter | Result | Citation |
| Primary Endpoint Achievement | 90% of patients achieved the primary endpoint of collecting at least 2 million CD34+ cells/kg in two apheresis sessions. | [4][5] |
| Efficacy in Daratumumab-Treated Patients | 85% of patients who had received prior treatment with daratumumab and lenalidomide (B1683929) achieved the primary endpoint. | [4] |
| Median Time to Neutrophil Engraftment | 13 days | [9] |
| Median Time to Platelet Engraftment | 17.5 days | [9] |
| Fold Increase in Circulating CD34+ Cells | At peak levels, this compound caused a 3- to 14-fold increase in circulating CD34+ cells from baseline in healthy subjects. | [2] |
Experimental Protocols
Flow Cytometry for CD34+ Cell Enumeration
This protocol is based on the ISHAGE (International Society of Hematotherapy and Graft Engineering) guidelines for CD34+ cell determination.[10]
Materials:
-
Peripheral blood or apheresis product
-
Anti-CD45 and Anti-CD34 monoclonal antibodies conjugated to different fluorochromes (e.g., FITC and PE)[11][12]
-
Red blood cell lysis buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Collect blood specimens with an anticoagulant and process within 24 hours.[10]
-
If the white blood cell (WBC) count is high, dilute the sample with a suitable medium.[10]
-
Add the anti-CD45 and anti-CD34 monoclonal antibodies to the cell suspension.
-
Incubate for 15-20 minutes at room temperature, protected from light.[11]
-
Lyse the red blood cells using a lysis buffer.
-
Wash the cells with PBS and resuspend in PBS for analysis.[11]
-
Acquire data on a flow cytometer.
-
Gate on the CD45-positive, low side scatter population to identify lymphocytes and monocytes.
-
Within this gate, identify the CD34-positive cell population.
-
The absolute CD34+ cell count can be determined using a dual-platform method (combining flow cytometry percentage with a hematology analyzer's total leukocyte count) or a single-platform method with counting beads.[13]
Calcium Flux Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to CXCR4 stimulation and inhibition by this compound.
Materials:
-
Target cells expressing CXCR4
-
Calcium indicator dye (e.g., Indo-1 AM or Fluo-3 AM)[14]
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
CXCL12 (SDF-1)
-
This compound
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and wash the cells, then resuspend in assay buffer.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubation at 37°C.[14]
-
Wash the cells to remove excess dye.
-
Resuspend the cells in the assay buffer.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound before stimulation.
-
Establish a baseline fluorescence reading.
-
Add CXCL12 to stimulate the cells and record the change in fluorescence over time.
-
For positive and negative controls, add ionomycin to elicit a maximal calcium response and EGTA to chelate extracellular calcium, respectively.[14]
-
Analyze the data by calculating the ratio of fluorescence at different wavelengths (for ratiometric dyes like Indo-1) or the change in fluorescence intensity over time.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a CXCR4 antagonist.
Troubleshooting Workflow for Low Cell Mobilization
Caption: A logical workflow for troubleshooting suboptimal cell mobilization.
Factors Influencing this compound Response Variability
Caption: Key factors contributing to variability in this compound treatment response.
References
- 1. Facebook [cancer.gov]
- 2. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Phase II study of this compound + propranolol + G-CSF for stem cell mobilization in myeloma | VJHemOnc [vjhemonc.com]
- 6. New this compound Clinical Data to be Presented as an Oral Presentation at the 2025 ASH Annual Meeting - BioSpace [biospace.com]
- 7. New this compound Clinical Data to be Presented as an Oral Presentation at the 2025 ASH Annual Meeting | Nasdaq [nasdaq.com]
- 8. CXCR4 expression serves as a promising candidate target in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OpenAI Hires Slack CEO As Google And Anthropic Intensify The Race Around Its $1.4T AI Push: Report [stocktwits.com]
- 10. leukemia-net.org [leukemia-net.org]
- 11. Quantification of peripheral blood CD34+ cells prior to stem cell harvesting by leukapheresis: a single center experience | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 12. Quantification of peripheral blood CD34+ cells prior to stem cell harvesting by leukapheresis: a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bu.edu [bu.edu]
Best practices for long-term storage and handling of Burixafor
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Burixafor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store lyophilized this compound for the long term?
A1: For maximal stability, lyophilized this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1][2][3] Storing at -80°C is the optimal method for preserving the integrity of peptides and similar small molecules over months or years.[2]
Q2: How should I handle lyophilized this compound upon receiving it and before opening the vial?
A2: Before opening the vial, it is crucial to allow the container to equilibrate to room temperature in a desiccator for at least 30 minutes.[4] This prevents condensation from forming on the compound, as many molecules are hygroscopic and moisture can significantly reduce stability.[2][3]
Q3: What is the best way to prepare a stock solution of this compound?
A3: To prepare a stock solution, first, allow the lyophilized powder to reach room temperature.[2] Use a sterile, slightly acidic buffered solution (pH 5-7) for reconstitution, as this generally provides optimal stability for peptides and similar molecules in solution.[3] For initial solubilization, sterile water is recommended, followed by dilution with the appropriate buffer. If solubility is an issue, sonication may help, but avoid excessive heating.[4]
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] These aliquots should be stored at -20°C. For short-term storage (up to 30 days), refrigeration at 4°C may be acceptable, but freezing is recommended for longer periods.[2]
Q5: Are there any specific types of containers that are recommended for storing this compound?
A5: High-quality, chemically resistant glass vials are considered the gold standard for storing solutions of compounds like this compound.[2] If using plastic, ensure it is of high grade and compatible with the solvent and the compound.[5] The container should be appropriately sized to minimize headspace and be sealed tightly to prevent exposure to air and moisture.[2][5] For light-sensitive compounds, amber vials or containers wrapped in aluminum foil are recommended.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced biological activity in experiments | Compound degradation due to improper storage. | Review storage conditions. Ensure lyophilized powder was stored at -20°C or -80°C and solutions were aliquoted and frozen. Avoid repeated freeze-thaw cycles. |
| Compound degradation due to exposure to light or moisture. | Store in amber vials or protect from light. Ensure vials are tightly sealed and were brought to room temperature before opening to prevent condensation. | |
| Difficulty dissolving the lyophilized powder | Incorrect solvent or pH. | Try dissolving in a small amount of an organic solvent like DMSO or DMF, then dilute with an aqueous buffer. Adjusting the pH of the buffer might also aid dissolution; for basic compounds, a slightly acidic buffer can be used. |
| Aggregation of the compound. | Brief sonication can help break up aggregates.[4] | |
| Precipitate forms in the stock solution after thawing | Poor solubility at lower temperatures. | Gently warm the solution and vortex to redissolve the precipitate. If the problem persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to moisture absorption. | Always allow the lyophilized powder to equilibrate to room temperature in a desiccator before weighing.[4] |
| Degradation of the stock solution. | Prepare fresh stock solutions more frequently. Perform a quality control check on the stock solution (see Experimental Protocols section). |
Storage Condition Summary
| Form | Storage Duration | Temperature | Key Considerations |
| Lyophilized Powder | Short-term (weeks) | 4°C | Protect from light and moisture. |
| Long-term (months to years) | -20°C to -80°C | -80°C is optimal for maximum stability.[2][3] | |
| Stock Solution | Short-term (days to weeks) | 4°C | Use sterile buffer; monitor for precipitation.[2] |
| Long-term (weeks to months) | -20°C | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol: Quality Control of this compound Stock Solution using HPLC
This protocol provides a general method to assess the purity and integrity of a this compound stock solution over time.
Objective: To detect any degradation of this compound in a stock solution.
Materials:
-
This compound stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Appropriate vials for HPLC analysis
Methodology:
-
Sample Preparation:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) using the mobile phase or the same solvent as the stock solution.
-
Prepare a fresh "time zero" sample from lyophilized powder for comparison.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the compound (e.g., from 5% to 95% Mobile Phase B over 20 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength for this compound.
-
Analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak, which could indicate degradation.
-
-
Data Interpretation:
-
Compare the chromatogram of the stored stock solution to the "time zero" sample.
-
A significant decrease in the area of the main peak corresponding to this compound and the appearance of new peaks suggest degradation.
-
Calculate the purity of the stored sample by dividing the area of the main peak by the total area of all peaks.
-
Visualizations
Caption: Workflow for optimal storage and handling of this compound.
References
How to control for Burixafor's impact on non-hematopoietic cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Burixafor. The focus is on methodologies to control for its impact on non-hematopoietic cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small molecule antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2][3] Its primary mechanism involves binding to CXCR4 and preventing its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), from activating the receptor.[1] This disruption of the CXCL12/CXCR4 signaling axis is crucial for the retention of hematopoietic stem cells (HSCs) in the bone marrow. By blocking this interaction, this compound induces the mobilization of HSCs and progenitor cells from the bone marrow into the peripheral bloodstream.[1][4][5]
Q2: Can this compound impact non-hematopoietic cells?
Yes, it is possible. The CXCR4 receptor, which this compound targets, is not exclusive to hematopoietic cells. CXCR4 is known to be expressed on various non-hematopoietic cell types and is upregulated in several types of tumor cells.[1] The CXCL12/CXCR4 axis plays a role in processes such as angiogenesis and cell migration.[1][6] Therefore, in experimental systems containing mixed cell populations (e.g., co-cultures with stromal cells, endothelial cells, or fibroblasts), this compound could have direct or indirect effects on the non-hematopoietic components. For instance, CXCR4 antagonists have been shown to inhibit the migration and invasion of certain cancer cells and endothelial cells in vitro.[6][7]
Q3: In my co-culture of hematopoietic and stromal cells, I'm seeing an effect after treating with this compound. How can I determine which cell type is being affected?
This is a critical experimental question. To dissect the specific effects of this compound on each cell population within your co-culture, a series of control experiments is necessary. The goal is to compare the drug's effect on isolated cell populations versus the mixed culture. A recommended experimental workflow is outlined below.
Troubleshooting Guides
Issue 1: Difficulty isolating a pure hematopoietic cell population from bone marrow or peripheral blood samples.
To accurately assess the direct effects of this compound on hematopoietic cells, it is essential to achieve a high-purity isolation. Contamination with stromal or other non-hematopoietic cells can confound results.
Solutions & Protocols
-
Method 1: Magnetic-Activated Cell Sorting (MACS) : This is an effective method for enriching specific cell populations based on surface markers. For human hematopoietic stem and progenitor cells, CD34 is a common positive selection marker.[8]
-
Method 2: Flow Cytometry (FACS) : For the highest purity, fluorescence-activated cell sorting can be used. This allows for multi-parameter selection based on a panel of positive and negative markers.[9]
Table 1: Common Surface Markers for Hematopoietic Stem Cell (HSC) Isolation
| Marker Type | Human HSC Markers | Murine HSC Markers |
| Positive | CD34, CD90 (Thy-1), CD133, CD45 (pan-leukocyte)[9] | c-Kit (CD117), Sca-1, CD150[10] |
| Negative (Lin-) | CD2, CD3, CD14, CD15, CD16, CD19, CD41 | Lineage cocktail (e.g., B220, CD3e, Gr-1, Mac-1, Ter-119)[10] |
Detailed Protocol: Isolation of Human CD34+ Cells using MACS
-
Sample Preparation : Start with a single-cell suspension from bone marrow, peripheral blood, or cord blood. If starting from whole tissue, perform mechanical and enzymatic dissociation followed by filtration through a 70 µm cell strainer.[11]
-
Mononuclear Cell Isolation : Dilute the sample 1:1 with PBS. Carefully layer the diluted sample over a Ficoll density gradient medium. Centrifuge at room temperature (e.g., 1100 x g for 20 minutes) without the brake.
-
Collection : Aspirate the "buffy coat" layer containing mononuclear cells. Wash the collected cells twice with a suitable buffer (e.g., PBS with 2-5% FBS).
-
Magnetic Labeling : Resuspend the cell pellet. Add CD34 MicroBeads and incubate on ice or at 4°C for the manufacturer-recommended time (e.g., 15-30 minutes).[8]
-
Magnetic Separation : Place a separation column in the magnetic field of a MACS separator. Prepare the column by rinsing it. Apply the cell suspension onto the column.
-
Elution : The magnetically labeled CD34+ cells are retained in the column. Wash the column with buffer to remove unlabeled cells. Remove the column from the magnet and place it on a fresh collection tube. Add buffer and firmly push the plunger to elute the purified CD34+ cells.
-
Purity Check : Assess the purity of the isolated fraction using flow cytometry with an anti-CD34 antibody conjugated to a different fluorophore.
Issue 2: Observing unexpected morphological changes or cytotoxicity in non-hematopoietic cells (e.g., fibroblasts, endothelial cells) after this compound treatment.
While this compound is a selective CXCR4 antagonist, high concentrations or specific sensitivities of certain cell lines could lead to off-target effects. It is crucial to distinguish true off-target effects from experimental artifacts.
Troubleshooting Steps & Control Experiments
-
Confirm CXCR4 Expression : First, verify that your non-hematopoietic cells express the CXCR4 receptor using methods like flow cytometry, Western blot, or qPCR. If they do not express CXCR4, any observed effect is likely off-target or indirect.
-
Dose-Response Curve : Perform a dose-response experiment to determine the concentration at which the effects are observed. Compare this to the known IC50 for CXCR4 binding and the concentrations used to elicit effects in hematopoietic cells. Significant divergence may suggest an off-target mechanism.
-
Use a Different CXCR4 Antagonist : As a control, test another structurally different CXCR4 antagonist (e.g., Plerixafor/AMD3100).[12] If the same effect is observed with multiple CXCR4 antagonists, it is more likely to be a CXCR4-mediated phenomenon. If the effect is unique to this compound, it could be an off-target effect specific to its chemical structure.
-
Rescue Experiment : Attempt to "rescue" the phenotype by adding an excess of the natural ligand, CXCL12. If the effect of this compound is competitively inhibited by CXCL12, it is strong evidence for a CXCR4-dependent mechanism.
-
Assess General Cytotoxicity : Use multiple, mechanistically different cytotoxicity assays (e.g., MTT, LDH release, live/dead staining) to confirm the observation. Some compounds can interfere with the chemistry of a single assay type, leading to false positives or negatives.[13]
References
- 1. Facebook [cancer.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rarecancernews.com [rarecancernews.com]
- 6. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro characterization and inhibition of the CXCR4/CXCL12 chemokine axis in human uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Techniques to isolate haematopoietic stem cells - Wikipedia [en.wikipedia.org]
- 10. Isolation Method for Long-Term and Short-Term Hematopoietic Stem Cells [jove.com]
- 11. Video: Isolation, Culture, and Differentiation of Bone Marrow Stromal Cells and Osteoclast Progenitors from Mice [jove.com]
- 12. Differential effects of CXCR4 antagonists on the survival and proliferation of myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Flow Cytometry for Burixafor-Mobilized Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing flow cytometry panels for the analysis of hematopoietic stem and progenitor cells (HSPCs) mobilized by Burixafor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mobilize hematopoietic stem cells?
This compound is a small molecule antagonist of the CXCR4 chemokine receptor.[1] The interaction between CXCR4 on HSPCs and its ligand, CXCL12 (also known as SDF-1), is crucial for retaining these cells in the bone marrow niche.[2] this compound blocks this interaction, leading to the rapid mobilization of HSPCs from the bone marrow into the peripheral blood.[1][2]
Q2: What are the key cell populations to identify when analyzing this compound-mobilized samples?
The primary cell populations of interest are hematopoietic stem and progenitor cells, which are identified by the expression of the cell surface marker CD34.[2][3] Another important marker for a more primitive subset of hematopoietic stem cells is CD133.[2] Therefore, the key populations to quantify are CD34+ and CD34+CD133+ cells. A pan-leukocyte marker, CD45, is also essential for distinguishing HSPCs from other cell types and debris.[4]
Q3: What is the expected fold-increase in CD34+ cells after this compound administration?
Clinical studies have shown that this compound can induce a significant increase in circulating CD34+ cells. At maximal levels, following intravenous doses ranging from 0.10 to 3.14 mg/kg in healthy subjects, CD34+ cell counts increased 3- to 14-fold from baseline.[2] In a Phase 2 study in multiple myeloma patients, the combination of this compound, propranolol, and G-CSF also resulted in successful mobilization, with approximately 90% of participants collecting a sufficient number of CD34+ cells for transplantation.[3]
Q4: What is the optimal timing for blood collection and analysis after this compound administration?
This compound exhibits rapid mobilization kinetics, with peak levels of circulating CD34+ cells observed within approximately one hour of intravenous administration.[3] This allows for same-day administration of this compound and apheresis for cell collection.[3][5] For optimal analysis, it is recommended to collect peripheral blood samples at baseline (before this compound administration) and at the expected peak mobilization time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No CD34+ Signal | 1. Low frequency of target cells pre-mobilization. 2. Suboptimal antibody concentration. 3. Improper sample handling or storage. 4. Incorrect instrument settings (laser alignment, PMT voltages). | 1. For pre-mobilization samples, increase the number of events acquired to ensure statistical significance. 2. Titrate antibodies to determine the optimal concentration for staining. 3. Process fresh samples whenever possible. If storage is necessary, follow validated cryopreservation and thawing protocols. 4. Use standardized instrument setup and tracking beads (e.g., CS&T beads) to ensure consistent performance. |
| High Background Staining | 1. Non-specific antibody binding to Fc receptors. 2. Presence of dead cells. 3. Inadequate washing steps. | 1. Include an Fc blocking step in the staining protocol. 2. Use a viability dye (e.g., 7-AAD, DAPI) to exclude dead cells from the analysis. 3. Ensure thorough washing after antibody incubation to remove unbound antibodies. |
| Difficulty in Gating CD34+ Cells | 1. Poor separation between positive and negative populations. 2. Presence of debris and platelets that can non-specifically bind antibodies. 3. Incorrect compensation settings leading to spectral overlap. | 1. Use a bright fluorochrome for CD34, especially for identifying the CD34+CD133+ population. 2. Implement a sequential gating strategy, starting with a forward scatter (FSC) vs. side scatter (SSC) gate to exclude debris, followed by a CD45 gate to identify total leukocytes. 3. Use single-stained controls for each fluorochrome to set up accurate compensation. |
| Low Event Rate on the Flow Cytometer | 1. Clogged instrument fluidics. 2. Sample is too dilute. | 1. Perform regular cleaning and maintenance of the flow cytometer. 2. Concentrate the cell suspension if the initial cell count is low. |
Data Presentation
Table 1: Summary of CD34+ Cell Mobilization in a Phase 2 Study of this compound in Combination with Propranolol and G-CSF in Multiple Myeloma Patients (NCT05561751)
| Parameter | Result |
| Primary Endpoint | |
| Patients achieving ≥2 x 10^6 CD34+ cells/kg in ≤2 apheresis sessions | ~90% |
| Subgroup Analysis | |
| Patients previously treated with daratumumab and lenalidomide (B1683929) achieving the primary endpoint | 85% |
| Safety Profile | |
| Most common adverse events | Grade 1 and 2, primarily related to G-CSF (e.g., bone pain) |
Data is based on the results of the open-label, multi-center Phase 2 study as presented at the 67th ASH Annual Meeting.[3]
Experimental Protocols
Recommended Flow Cytometry Panel for this compound-Mobilized Cells
This panel is designed for the identification and enumeration of hematopoietic stem and progenitor cells.
| Marker | Fluorochrome Suggestion | Purpose |
| CD45 | FITC or PerCP | Pan-leukocyte marker for initial gating of white blood cells. |
| CD34 | PE or APC | Primary marker for identifying hematopoietic stem and progenitor cells. |
| CD133 | APC or PE-Cy7 | Marker for a more primitive subset of hematopoietic stem cells. |
| Viability Dye | 7-AAD or DAPI | To exclude non-viable cells from the analysis. |
Note: The choice of fluorochromes should be optimized based on the specific flow cytometer configuration. It is recommended to pair dimmer fluorochromes with highly expressed antigens and brighter fluorochromes with antigens that have lower expression levels.
Detailed Staining Protocol for Mobilized Peripheral Blood
-
Sample Collection: Collect peripheral blood in EDTA-containing tubes.
-
Cell Counting: Perform a complete blood count (CBC) to determine the white blood cell (WBC) count.
-
Staining Preparation:
-
In a 12x75 mm flow cytometry tube, add the predetermined optimal volume of each fluorochrome-conjugated antibody (CD45, CD34, CD133).
-
It is crucial to titrate each antibody to determine the optimal concentration that provides the best signal-to-noise ratio.
-
-
Sample Addition: Add 100 µL of whole blood to the antibody cocktail.
-
Incubation: Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Red Blood Cell Lysis: Add 2 mL of a commercial red blood cell lysis buffer (e.g., BD FACS™ Lysing Solution) and incubate for 10 minutes at room temperature in the dark.
-
Viability Staining: Add the viability dye (e.g., 7-AAD) at the recommended concentration and incubate for 5-10 minutes on ice in the dark. Do not wash after this step.
-
Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events to ensure statistical significance, especially for rare populations like CD34+ cells (a minimum of 100,000 total events is recommended).
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of this compound-induced HSPC mobilization.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing this compound-mobilized cells.
ISHAGE Gating Strategy for CD34+ Cell Enumeration
References
- 1. ashpublications.org [ashpublications.org]
- 2. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
Technical Support Center: Burixafor Protocols for Mouse Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Burixafor in different mouse strains. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). It functions by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12). This interaction is crucial for the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche. By disrupting this axis, this compound induces the rapid mobilization of HSPCs from the bone marrow into the peripheral circulation.
Q2: Why is it necessary to adjust this compound protocols for different mouse strains?
Different mouse strains exhibit significant genetic and immunological variations that can influence their response to pharmacological agents like this compound. Key factors necessitating protocol adjustments include:
-
Immunological Differences: Common laboratory mouse strains like C57BL/6 and BALB/c have distinct immune response profiles. C57BL/6 mice are known to have a Th1-dominant immune system, while BALB/c mice have a Th2-dominant system.[1] These differences can affect the baseline immune cell populations and their response to a CXCR4 antagonist.
-
Genetic Variability: Genetic differences can lead to variations in drug metabolism, receptor expression levels, and signaling pathway efficiencies. This can alter the pharmacokinetics and pharmacodynamics of this compound, leading to different optimal doses and response kinetics.
-
Disease Model Specifics: The choice of mouse strain is often dictated by the specific disease model being studied. For instance, immunodeficient strains like NOD/SCID are used for xenograft studies and will have a profoundly different immune context compared to immunocompetent strains.[2][3]
Q3: What are the main differences to consider between C57BL/6 and BALB/c mice when using this compound?
C57BL/6 and BALB/c mice are two of the most commonly used inbred strains, and their differing immune responses are a critical consideration. C57BL/6 mice tend to mount a stronger cell-mediated immune response (Th1), while BALB/c mice are prone to a more robust humoral or antibody-mediated response (Th2).[1] This can translate to differences in baseline leukocyte populations and their mobilization in response to this compound. It is advisable to conduct a small pilot study to determine the optimal dose and timing for each strain in your specific experimental context.
Q4: Can this compound be used in combination with other mobilizing agents?
Yes, preclinical and clinical studies have shown that this compound can be used in combination with other agents, such as Granulocyte-Colony Stimulating Factor (G-CSF), to enhance the mobilization of HSPCs.[4] The combination of a CXCR4 antagonist like this compound with G-CSF often results in a synergistic effect, leading to a greater yield of mobilized cells.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal HSPC mobilization in a specific mouse strain. | The dose of this compound may not be optimal for this strain due to differences in metabolism or receptor sensitivity. | Perform a dose-response study to determine the most effective dose for your specific mouse strain. Start with the recommended dose and test both higher and lower concentrations. |
| The timing of peak mobilization may differ between strains. | Conduct a time-course experiment to identify the time of peak HSPC mobilization in your strain. Collect peripheral blood at various time points after this compound administration (e.g., 30 minutes, 1, 2, 4, and 6 hours). | |
| High variability in HSPC mobilization between individual mice of the same strain. | The outbred nature of some strains can lead to individual differences in drug response. | Ensure you are using an inbred strain for your experiments to minimize genetic variability. If using an outbred strain, increase the number of animals per group to improve statistical power. |
| Inconsistent administration of this compound (e.g., intraperitoneal vs. intravenous injection). | Standardize your administration technique to ensure consistent delivery of the drug. Intravenous injection generally leads to more rapid and consistent bioavailability. | |
| Unexpected side effects or toxicity at a previously reported "safe" dose. | The mouse strain you are using may be more sensitive to this compound. | Reduce the dose of this compound and carefully monitor the animals for any adverse effects. Consider performing a dose-escalation study to find the maximum tolerated dose in your strain. |
| The vehicle used to dissolve this compound may be causing adverse reactions. | Ensure the vehicle is appropriate for the route of administration and is well-tolerated by the mice. Always include a vehicle-only control group in your experiments. |
Experimental Protocols
General Protocol for this compound-Induced Hematopoietic Stem Cell Mobilization in Mice
This protocol is a general guideline and may require optimization for your specific mouse strain and experimental goals.
Materials:
-
This compound hydrobromide
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for injection
-
Syringes and needles appropriate for the chosen route of administration
-
Collection tubes containing an anticoagulant (e.g., EDTA)
-
Flow cytometer and relevant antibodies for HSPC analysis (e.g., anti-CD34, anti-c-Kit, anti-Sca-1)
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, dissolve this compound hydrobromide in sterile saline or PBS to the desired concentration. A common starting dose is 5 mg/kg.
-
Ensure the solution is completely dissolved and sterile-filter if necessary.
-
-
Administration of this compound:
-
Administer the prepared this compound solution to the mice. Intravenous (IV) injection is recommended for rapid and consistent bioavailability.[5] Intraperitoneal (IP) injection is an alternative.
-
The injection volume should be appropriate for the size of the mouse (e.g., 100-200 µL).
-
-
Peripheral Blood Collection:
-
Based on pharmacokinetic data, peak mobilization of white blood cells occurs within 30 minutes of IV administration of this compound in mice.[5]
-
Collect peripheral blood at the predetermined time point of peak mobilization. This may need to be optimized for your specific strain (see Troubleshooting Guide).
-
Collect blood via a suitable method (e.g., retro-orbital sinus, submandibular vein) into tubes containing an anticoagulant.
-
-
Analysis of Hematopoietic Stem and Progenitor Cells:
-
Perform a complete blood count (CBC) to determine the total white blood cell count.
-
Use flow cytometry to enumerate the population of HSPCs. A common panel for murine HSPCs includes Lineage-negative, Sca-1-positive, and c-Kit-positive (LSK) cells.
-
Protocol Adjustment Considerations for Different Mouse Strains
-
Pilot Study: Before commencing a large-scale experiment, it is highly recommended to perform a pilot study with a small number of animals from each strain to be used. This will help in determining the optimal dose and time-course for this compound in each strain.
-
Dose-Response: Test a range of this compound doses (e.g., 1, 5, and 10 mg/kg) to identify the concentration that provides maximal HSPC mobilization with minimal side effects.
-
Time-Course: Collect peripheral blood at multiple time points post-injection (e.g., 30 minutes, 1, 2, 4, and 6 hours) to establish the peak mobilization time for each strain.
-
Immunophenotyping: Be aware that baseline leukocyte and HSPC populations may differ between strains. Adjust your flow cytometry gating strategies accordingly.
Quantitative Data
The following tables summarize available data on the use of CXCR4 antagonists in mice. Note that direct comparative data for this compound across different mouse strains is limited in the published literature. The data for Plerixafor, another CXCR4 antagonist, is included to provide insights into potential strain-specific differences.
Table 1: Pharmacokinetics of a Single Intravenous Dose of this compound in Mice
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 5 minutes | [5] |
| Onset of Increased White Blood Cell Count | Within 30 minutes | [5] |
Table 2: Hematopoietic Stem Cell Mobilization with CXCR4 Antagonists in Different Mouse Strains (Data for Plerixafor/AMD3100)
| Mouse Strain | Drug and Dose | Route of Administration | Peak Mobilization Time | Observed Effect | Reference |
| C57BL/6 | Plerixafor (5 mg/kg) | Subcutaneous | 1 hour | Effective mobilization of mesenchymal stem cells | [6] |
| BALB/c | Plerixafor (AMD3100) | Not specified | Up to 6 hours | Prolonged mobilization of leukemic cells compared to normal hematopoietic progenitors | [7] |
| NOD/SCID | Plerixafor (AMD3100) | Not specified | Up to 6 hours | Mobilization of human acute lymphoblastic leukemia cells in a xenograft model | [7] |
Visualizations
Signaling Pathways
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Generalized experimental workflow for this compound-induced HSPC mobilization in mice.
References
- 1. cyagen.com [cyagen.com]
- 2. Comparison between NOD/SCID mice and BALB/c mice for patient-derived tumor xenografts model of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between NOD/SCID mice and BALB/c mice for patient-derived tumor xenografts model of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taigenbiotech.com [taigenbiotech.com]
- 5. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plerixafor (AMD3100) induces prolonged mobilization of acute lymphoblastic leukemia cells and increases the proportion of cycling cells in the blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Burixafor-Induced Toxicity in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing potential toxicities associated with Burixafor (also known as TG-0054) in research animals. The information is compiled from available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Its primary mechanism of action involves binding to CXCR4 and preventing its interaction with its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). This disruption of the CXCL12/CXCR4 signaling axis leads to the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the peripheral blood.
Q2: What are the most commonly reported adverse effects of this compound in clinical studies?
A2: In human clinical trials, this compound has been generally well-tolerated. The most frequently reported adverse events are gastrointestinal in nature, including nausea, diarrhea, vomiting, and abdominal pain, particularly at higher doses (2.24 mg/kg and greater).[1] Other less common, low-grade side effects observed in combination therapy studies include flushing, chest tightness, and dizziness.[2]
Q3: Is there specific information on this compound toxicity in common research animal models?
A3: Publicly available, detailed preclinical toxicology data for this compound is limited. However, studies in mice have shown that single intravenous doses are rapidly absorbed and lead to an increase in peripheral white blood cell counts within 30 minutes.[1] Preclinical studies in mice have also demonstrated its efficacy in mobilizing white blood cells and stem cells, particularly when used in combination with agents like G-CSF and propranolol (B1214883).[3] Due to the limited specific data on this compound, researchers should also consider the toxicological profile of other CXCR4 antagonists, such as Plerixafor, as a potential reference for class-specific effects.
Q4: What are the potential class-effects of CXCR4 antagonists that I should be aware of?
A4: Based on data from Plerixafor, another CXCR4 antagonist, potential class-effects to consider include gastrointestinal issues (nausea, diarrhea), injection site reactions, and effects on organ systems with prolonged use. For instance, long-term continuous administration of Plerixafor in a mouse model of renal fibrosis was shown to exacerbate the condition.[4] It is crucial to monitor for unexpected pathologies in long-term studies.
Q5: How should I determine the appropriate starting dose for my animal experiments?
A5: Dose selection should be based on the specific research question and the animal model being used. For hematopoietic stem cell mobilization studies in mice, effective doses have been used in combination with other agents.[3] It is recommended to start with a low dose and perform a dose-escalation study to determine the optimal dose that achieves the desired pharmacological effect with minimal toxicity. Careful monitoring for any adverse clinical signs is critical during these initial studies.
Troubleshooting Guides
Issue 1: Animal exhibits signs of gastrointestinal distress (e.g., diarrhea, decreased food intake, weight loss).
-
Potential Cause: This is a known dose-dependent side effect of this compound observed in human studies and is a potential class-effect for CXCR4 antagonists.[1]
-
Recommended Action:
-
Monitor Closely: Carefully monitor the animal's food and water intake, body weight, and the consistency of their feces.
-
Dose Reduction: Consider reducing the dose of this compound in subsequent experiments to a level that maintains efficacy while minimizing gastrointestinal side effects.
-
Supportive Care: Ensure easy access to food and water. In cases of significant weight loss or dehydration, consult with a veterinarian about providing supportive care, such as subcutaneous fluids.
-
Staggered Dosing: If the experimental design allows, investigate if administering the total daily dose in two smaller, separated doses improves tolerability.
-
Issue 2: Injection site reactions (e.g., swelling, redness, irritation) are observed.
-
Potential Cause: While not specifically reported for this compound, injection site reactions are a common adverse event for subcutaneously administered drugs, including other stem cell mobilizers.
-
Recommended Action:
-
Proper Injection Technique: Ensure proper subcutaneous injection technique is used. Vary the injection sites to avoid repeated administration in the same location.
-
Vehicle Control: Administer the vehicle solution alone to a control group to rule out any reactions to the formulation components.
-
Formulation Check: Ensure the pH and osmolarity of the this compound formulation are within a physiologically acceptable range.
-
Monitor and Record: Document the size and severity of any reaction. If the reaction is severe or persistent, consult with a veterinarian.
-
Issue 3: Unexpected changes in blood parameters are observed (beyond leukocytosis).
-
Potential Cause: this compound's mechanism of action directly impacts leukocyte mobilization.[1] However, significant unexpected changes in other hematological parameters or clinical chemistry values could indicate off-target effects or toxicity.
-
Recommended Action:
-
Baseline and Time-Course Analysis: Collect baseline blood samples before this compound administration and at several time points post-administration to understand the kinetics of any changes.
-
Comprehensive Panel: Analyze a complete blood count (CBC) and a comprehensive serum chemistry panel to assess effects on various organ systems.
-
Histopathology: In terminal studies, perform thorough histopathological examination of key organs (e.g., liver, kidneys, spleen, bone marrow) to identify any potential target organ toxicity.
-
Literature Review: Consult literature on other CXCR4 antagonists for potential hematological or biochemical alterations that have been previously reported.
-
Data Presentation
Table 1: Summary of this compound Administration and Effects in Preclinical and Clinical Studies
| Species | Dose Range | Route of Administration | Key Findings | Reported Adverse Events | Reference |
| Mice | Not specified | Intravenous (single dose) | Rapid absorption (Tmax 5 mins), increased peripheral WBC counts within 30 mins. | Not specified in detail. | [1] |
| Mice | Not specified | Not specified | Potent mobilizer of white blood cells and stem cells in combination with propranolol and/or G-CSF. | Not specified in detail. | [3] |
| Humans | 0.10 - 4.40 mg/kg | Intravenous (single dose) | Dose-proportional increase in exposure. 3- to 14-fold increase in CD34+ cells. | Gastrointestinal events (nausea, diarrhea) at ≥2.24 mg/kg. | [1] |
| Humans | 3.14 mg/kg | Intravenous | In combination with G-CSF and propranolol, effective stem cell mobilization. | Low-grade (Grade 1-2) adverse events, including flushing, chest tightness, stomach pain, nausea. | [2] |
Table 2: Potential Adverse Events and Monitoring Parameters for Animals Treated with this compound (based on clinical data and CXCR4 antagonist class effects)
| Potential Adverse Event | Clinical Signs to Monitor | Monitoring Parameters | Recommended Frequency of Monitoring |
| Gastrointestinal Toxicity | Diarrhea, soft stools, decreased food/water intake, weight loss, hunched posture. | Daily body weight, daily food/water consumption, fecal scoring. | Daily |
| Injection Site Reactions | Redness, swelling, signs of pain at the injection site. | Visual inspection and palpation of injection sites. | Daily for the first few days post-injection. |
| Systemic Toxicity | Lethargy, ruffled fur, abnormal posture, changes in activity level. | General clinical observation scoring sheet. | At least twice daily. |
| Hematological Effects | Beyond expected leukocytosis. | Complete Blood Count (CBC) with differential. | Baseline and at selected time points post-dose. |
| Renal/Hepatic Toxicity | Changes in urine output/color, signs of dehydration. | Serum chemistry panel (including BUN, creatinine, ALT, AST). | Baseline and at the end of the study (or more frequently if indicated). |
Experimental Protocols
Protocol 1: General Health Monitoring of Rodents Administered this compound
-
Acclimation: Allow animals to acclimate to the facility for a minimum of 5 days before the start of the experiment.
-
Baseline Data Collection: Record the body weight of each animal for at least 3 consecutive days before the first dose to establish a baseline.
-
Dose Administration: Administer this compound via the intended route (e.g., intravenous, subcutaneous). Record the time of administration.
-
Post-Dose Observations:
-
Perform and document clinical observations at a minimum of 30 minutes, 1, 2, 4, and 24 hours after the first dose.
-
For repeat-dose studies, conduct observations at least twice daily (e.g., morning and afternoon).
-
Observations should include, but are not limited to:
-
General Appearance: Fur condition (smooth, ruffled), posture (normal, hunched).
-
Behavioral Changes: Activity level (normal, hypoactive, hyperactive), signs of pain or distress.
-
Gastrointestinal Signs: Presence of diarrhea or abnormal feces.
-
Respiratory Signs: Changes in breathing rate or effort.
-
-
-
Body Weight and Food/Water Consumption: Record body weight daily. If weight loss is a concern, measure food and water consumption daily.
-
Record Keeping: Maintain detailed records of all observations, including the date, time, observer's initials, and any abnormalities noted.
Mandatory Visualization
Caption: Mechanism of this compound-induced hematopoietic stem cell mobilization.
Caption: Troubleshooting workflow for managing gastrointestinal distress in animals.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
Validation & Comparative
A Comparative Guide to Burixafor and Plerixafor for Hematopoietic Stem Cell Mobilization
In the landscape of autologous hematopoietic stem cell transplantation (ASCT), efficient mobilization of stem cells from the bone marrow into the peripheral blood is a critical determinant of success. For years, Plerixafor (B1678892) (Mozobil®), in combination with granulocyte-colony stimulating factor (G-CSF), has been the standard of care for patients who mobilize poorly. However, a new agent, Burixafor (formerly GPC-100 or TG-0054), is emerging as a promising alternative. This guide provides an objective, data-driven comparison of these two agents for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the CXCR4/SDF-1 Axis
Both this compound and Plerixafor are selective antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Under normal conditions, hematopoietic stem cells (HSCs) are retained within the bone marrow niche through the interaction of CXCR4 on their surface with the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), which is produced by bone marrow stromal cells.[1][3]
By binding to CXCR4, both drugs block this interaction, disrupting the forces that anchor HSCs to the bone marrow.[2][3] This disruption leads to the rapid mobilization and release of HSCs into the peripheral bloodstream, where they can be collected via apheresis for transplantation.[1][4]
Comparative Efficacy and Clinical Data
Direct head-to-head trials are limited; therefore, this comparison collates data from separate clinical studies. Plerixafor data is derived from extensive Phase 3 trials and meta-analyses, while this compound data primarily comes from a recent Phase 2 trial in multiple myeloma patients (NCT05561751).[5][6][7]
Table 1: Efficacy in Hematopoietic Stem Cell Mobilization
| Parameter | This compound (+ G-CSF & Propranolol) | Plerixafor (+ G-CSF) |
|---|---|---|
| Patient Population | Multiple Myeloma[5][6] | Multiple Myeloma, Non-Hodgkin Lymphoma[7][8] |
| Primary Endpoint Success | ~90% collected ≥2 x 10⁶ CD34+ cells/kg within 2 apheresis sessions.[5][6] | 71.6% collected ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions (vs. 34.4% for placebo + G-CSF).[7] |
| Optimal Collection Success | 70% of patients achieved ≥5 x 10⁶ CD34+ cells/kg within 2 apheresis sessions.[9] | Significantly more patients achieved optimal collection (≥5 or 6 x 10⁶ CD34+ cells/kg) vs. G-CSF alone.[8] |
| Median Apheresis Days | 1-2 days.[5][10] | Reduced compared to G-CSF alone; often 1-2 days for successful collection.[11][12] |
| Time to Peak Mobilization | ~1 hour post-infusion.[5] | ~10-11 hours post-injection.[13][14] |
Table 2: Post-Transplantation Engraftment
| Parameter | This compound (+ G-CSF & Propranolol) | Plerixafor (+ G-CSF) |
|---|---|---|
| Patient Population | Multiple Myeloma[6][9] | Multiple Myeloma, Non-Hodgkin Lymphoma[12] |
| Median Time to Neutrophil Engraftment | 11-13 days.[6][9] | No significant difference compared to G-CSF alone; typically 10-12 days.[12] |
| Median Time to Platelet Engraftment | 15-17.5 days.[6][9] | No significant difference compared to G-CSF alone; typically 17-20 days.[12] |
Safety and Tolerability Profile
Both agents are generally well-tolerated. The adverse events associated with Plerixafor are well-documented, while the safety profile for this compound is emerging from its Phase 2 clinical trial.
Table 3: Common Adverse Events
| Adverse Event Type | This compound | Plerixafor |
|---|---|---|
| Common Drug-Related AEs | Low-grade infusion-related reaction, diarrhea.[5] Most AEs were Grade 1-2 and related to G-CSF (e.g., bone pain).[5][15] | Gastrointestinal disorders (diarrhea, nausea), injection site reactions, dizziness, fatigue.[7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical outcomes. Below are representative protocols for both agents.
This compound Mobilization Protocol (Phase 2, NCT05561751)
This protocol was designed for patients with multiple myeloma undergoing ASCT.[16]
-
Pre-treatment : Patients self-administered 30 mg of Propranolol (B1214883) orally twice daily for 8 days.[16]
-
G-CSF Administration : Patients received subcutaneous injections of G-CSF at a dose of 10 µg/kg/day on days 3 through 7.[16]
-
This compound Administration : On days 7 and 8, patients received a 3.14 mg/kg dose of this compound via intravenous (IV) infusion.[17]
-
Apheresis : Leukapheresis (stem cell collection) was initiated 45 minutes after the completion of the this compound infusion.[16] This rapid timeline is a key differentiator, allowing for same-day drug administration and cell collection.[17]
Plerixafor Mobilization Protocol (Standard Practice)
This protocol is a common approach for patients with multiple myeloma or non-Hodgkin lymphoma.[14]
-
G-CSF Administration : Patients receive G-CSF (10 µg/kg) subcutaneously once daily for 4 days.[14]
-
Plerixafor Administration : On the evening of day 4, approximately 10-11 hours before the scheduled apheresis, patients receive a subcutaneous injection of Plerixafor (0.24 mg/kg).[14]
-
Continued Dosing : G-CSF administration continues daily in the morning until the final day of apheresis.[14]
-
Apheresis : Apheresis begins on the morning of day 5. If the collection target is not met, daily G-CSF and Plerixafor administration, followed by apheresis, can be repeated for up to 4 consecutive days.[14]
Summary and Future Directions
This compound and Plerixafor are both effective CXCR4 antagonists that significantly enhance HSC mobilization when combined with G-CSF.
-
Plerixafor is the established standard of care with a well-documented efficacy and safety profile across a large patient population. Its main drawback is the ~11-hour delay between administration and peak cell mobilization, requiring patients to receive the injection the evening before collection.[13][14]
-
This compound shows significant promise with a key pharmacokinetic advantage: a very rapid peak mobilization of approximately one hour post-infusion.[5] This allows for same-day administration and apheresis, potentially improving convenience for patients and clinical centers.[16] The addition of propranolol in the Phase 2 study protocol is a novel approach aimed at further optimizing the bone marrow microenvironment.[16]
While the initial Phase 2 data for this compound is highly encouraging, larger, randomized controlled trials directly comparing it to Plerixafor will be necessary to definitively establish its relative efficacy, safety, and place in clinical practice. The rapid mobilization kinetics of this compound represent a potentially significant advancement in the field, warranting close observation as further data becomes available.
References
- 1. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. youtube.com [youtube.com]
- 6. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]
- 7. Plerixafor and G-CSF versus placebo and G-CSF to mobilize hematopoietic stem cells for autologous stem cell transplantation in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of plerixafor for hematopoietic stem cell mobilization for autologous transplantation in patients with non-Hodgkin lymphoma and multiple myeloma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plerixafor strategies for autologous hematopoietic cell transplant mobilization: A comparison of efficacy and cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meta-analysis and systematic review of plerixafor for stem cell mobilization for autologous stem cell transplant (ASCT) [lymphomahub.com]
- 12. Comparison of the efficacy of a generic plerixafor versus Mozobil as adjunct peripheral blood stem cell mobilization agents in multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Cost Analysis of a Plerixafor Protocol for Peripheral Blood Stem-Cell Mobilization in Patients with Multiple Myeloma or Non-Hodgkin Lymphoma [jhoponline.com]
- 14. Plerixafor and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OpenAI Hires Slack CEO As Google And Anthropic Intensify The Race Around Its $1.4T AI Push: Report [stocktwits.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Paper: An Open-Label, Multi-Center Phase 2 Study to Assess the Safety and Efficacy of this compound (GPC-100) and Propranolol with G-CSF for the Mobilization of Stem Cells in Patients with Multiple Myeloma Undergoing Autologous Stem Cell Transplant [ash.confex.com]
A Head-to-Head Comparison of Burixafor and Other Leading CXCR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 4 (CXCR4) has emerged as a critical therapeutic target in oncology and hematology. Its role in tumor metastasis, angiogenesis, and the retention of hematopoietic stem cells in the bone marrow has spurred the development of a new class of drugs: CXCR4 inhibitors. This guide provides a detailed, data-driven comparison of Burixafor, a novel CXCR4 antagonist, with other prominent inhibitors, Plerixafor and Motixafortide (B606204), to aid researchers in their drug development and selection process.
At a Glance: Key Performance Indicators
This comparison focuses on the critical parameters for evaluating CXCR4 inhibitors: binding affinity and potency (IC50), pharmacokinetic profiles, and clinical efficacy in hematopoietic stem cell mobilization, a key application for this drug class.
| Parameter | This compound | Plerixafor | Motixafortide |
| Binding Affinity (IC50) | 0.3 nM[1] | 44 nM[2] | ~1 nM[3] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (IV)[4] | 0.5 hours (subcutaneous)[4] | 0.25-1.17 hours (subcutaneous)[5] |
| Primary Clinical Application | Hematopoietic stem cell mobilization[6] | Hematopoietic stem cell mobilization[7] | Hematopoietic stem cell mobilization[2] |
In-Depth Analysis: Efficacy in Stem Cell Mobilization
The primary clinical application for these CXCR4 inhibitors is the mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood for collection and subsequent autologous transplantation, particularly in patients with multiple myeloma. While direct head-to-head clinical trials are limited, data from key clinical studies provide valuable insights into their comparative efficacy.
| Clinical Trial Endpoint (Multiple Myeloma) | This compound (Phase II) | Plerixafor (Phase III) | Motixafortide (Phase III - GENESIS Trial) |
| Primary Endpoint | ~90% of patients collected ≥2 x 10⁶ CD34+ cells/kg within two apheresis sessions[8][9][10][11] | 71.6% of patients collected ≥6 x 10⁶ CD34+ cells/kg in ≤ 2 aphereses[5][7] | 92.5% of patients collected ≥6 × 10⁶ CD34+ cells/kg within two apheresis procedures[12] |
| Key Secondary Endpoint | 85% of patients previously treated with daratumumab achieved the primary endpoint[4] | 54% of patients reached target after one apheresis[7] | 88.8% of patients collected ≥6 × 10⁶ CD34+ cells/kg in one apheresis session[12] |
| Administration and Apheresis Timing | Same-day administration and apheresis (peak mobilization ~1 hour post-infusion)[4] | Administration 10-11 hours prior to apheresis[4] | Administration 10-14 hours before initiating first apheresis[13] |
Note: The clinical trial endpoints for this compound are from a Phase II study and are not directly comparable to the Phase III data for Plerixafor and Motixafortide. The patient populations and specific trial designs may also differ.
Mechanism of Action: The CXCR4/CXCL12 Axis
This compound, Plerixafor, and Motixafortide all function by competitively inhibiting the binding of the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1) to its receptor, CXCR4. This interaction is crucial for anchoring hematopoietic stem cells within the bone marrow niche. By disrupting this axis, these inhibitors induce the rapid mobilization of CD34+ hematopoietic stem and progenitor cells into the peripheral circulation.
Experimental Protocols
Accurate and reproducible in vitro assays are essential for the preclinical evaluation of CXCR4 inhibitors. Below are detailed methodologies for key experiments used to characterize these compounds.
CXCL12 Competition Binding Assay (Flow Cytometry)
This assay quantifies the ability of a test compound to compete with a fluorescently labeled CXCL12 for binding to CXCR4 expressed on the surface of cells.
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., Jurkat T-cells) to the appropriate density. Harvest and wash the cells with an assay buffer (e.g., PBS with 0.5% BSA). Resuspend the cells to a final concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: In a 96-well plate, add serial dilutions of the test compound (e.g., this compound). Add the cell suspension to each well. Incubate for 15 minutes at room temperature in the dark.
-
Labeled Ligand Addition: Add a fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) to each well. Incubate for 30 minutes at room temperature in the dark to allow for competitive binding.
-
Washing: Centrifuge the plate to pellet the cells. Remove the supernatant and wash the cells with assay buffer to remove unbound ligand.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry. Acquire data on a flow cytometer equipped with the appropriate lasers and filters to detect the fluorescent signal.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is measured. The reduction in MFI in the presence of the test compound is used to calculate the IC50 value, which is the concentration of the inhibitor that displaces 50% of the labeled CXCL12.
Calcium Mobilization Assay
This functional assay measures the ability of a CXCR4 inhibitor to block the intracellular calcium flux induced by CXCL12.
Protocol:
-
Cell Preparation and Dye Loading: Plate CXCR4-expressing cells (e.g., CHO-K1 cells stably expressing CXCR4) in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the receptor.
-
Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Establish a baseline fluorescence reading. Inject a specific concentration of CXCL12 into the wells to stimulate the cells. Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data is then used to generate a dose-response curve and calculate the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the CXCL12-induced calcium response.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of a CXCR4 inhibitor to block the chemotactic migration of cells towards a CXCL12 gradient.
Protocol:
-
Assay Setup: Use a Transwell plate with inserts containing a porous membrane (e.g., 8 µm pore size). Add media containing CXCL12 as a chemoattractant to the lower chamber.
-
Cell Preparation: Resuspend CXCR4-expressing cells (e.g., Jurkat cells) in serum-free media.
-
Inhibitor Pre-incubation: Pre-incubate the cells with different concentrations of the CXCR4 inhibitor or a vehicle control.
-
Migration: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a sufficient time to allow for cell migration (typically 2-4 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. The cells that have migrated to the lower surface of the membrane or into the lower chamber can be quantified. This can be done by staining the cells on the membrane and counting them under a microscope, or by lysing the cells and measuring a fluorescent or colorimetric signal.
-
Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of migrated cells in the control (no inhibitor) to determine the percentage of inhibition.
Conclusion
This compound demonstrates high potency with a very low IC50 value, suggesting strong binding affinity for the CXCR4 receptor. Its rapid mobilization kinetics, allowing for same-day administration and apheresis, presents a potential clinical advantage in terms of patient convenience and resource utilization. Plerixafor and Motixafortide are established CXCR4 inhibitors with proven efficacy in large-scale clinical trials for hematopoietic stem cell mobilization. The choice of inhibitor for a specific research or clinical application will depend on a variety of factors, including the desired pharmacokinetic profile, the specific cellular context, and the clinical setting. This guide provides a foundational dataset to inform these critical decisions.
References
- 1. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive topline results from phase III GENESIS trial of motixafortide + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]
- 3. Phase II study of this compound + propranolol + G-CSF for stem cell mobilization in myeloma | VJHemOnc [vjhemonc.com]
- 4. youtube.com [youtube.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Plerixafor and G-CSF versus placebo and G-CSF to mobilize hematopoietic stem cells for autologous stem cell transplantation in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exicure Reports Positive Phase 2 Results for this compound in Multiple Myeloma Stem Cell Mobilization [longbridge.com]
- 9. BioLineRx Announces Positive Top-Line Results from GENESIS Phase 3 Trial of Motixafortide in Stem-Cell Mobilization for Autologous Bone Marrow Transplantation in Multiple Myeloma Patients | BioLineRx [ir.biolinerx.com]
- 10. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]
- 11. Exicure Reports Positive Phase 2 Results for this compound in Multiple Myeloma Stem Cell Mobilization [sahmcapital.com]
- 12. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Burixafor's Efficacy in Hematopoietic Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Burixafor's hematopoietic stem cell (HSC) mobilization efficiency against established agents, supported by recent clinical trial data. The information is intended to assist researchers and drug development professionals in evaluating this compound's potential as a novel mobilization agent.
Introduction to this compound
This compound (formerly GPC-100) is a potent and selective small molecule antagonist of the CXCR4 receptor.[1][2] By blocking the interaction between CXCR4 and its ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), this compound disrupts the retention of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow, leading to their rapid mobilization into the peripheral blood.[3][4] This mechanism of action is central to its function as a mobilizing agent for autologous stem cell transplantation (ASCT).[5] Recent clinical investigations have highlighted its potential, particularly in patient populations that may respond suboptimally to standard mobilization regimens.[1][2]
Mechanism of Action: CXCR4 Antagonism
The CXCL12/CXCR4 axis is crucial for retaining HSPCs within the bone marrow niche.[3] this compound, as a CXCR4 antagonist, competitively binds to the CXCR4 receptor on HSPCs, thereby preventing CXCL12 from binding and signaling for cell retention.[3][6] This disruption of the retention signal leads to the egress of HSPCs from the bone marrow into the peripheral bloodstream, making them available for collection via apheresis.[3][5]
Comparative Mobilization Efficiency
Recent Phase 2 clinical trial data (NCT05561751) for this compound in combination with Granulocyte-Colony Stimulating Factor (G-CSF) and propranolol (B1214883) have demonstrated promising results in patients with multiple myeloma.[7][8][9][10][11] The following tables summarize the quantitative data from this trial and compare it with the established mobilization regimens of G-CSF alone and G-CSF in combination with Plerixafor (B1678892).
Table 1: Efficacy of Different HSC Mobilization Regimens
| Parameter | This compound + G-CSF + Propranolol (NCT05561751) | G-CSF + Plerixafor | G-CSF Alone |
| Primary Endpoint Achievement | ~90% of patients collected ≥2 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions[7][8][9][10][11] | 71.6% of MM patients collected ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions[12] | 34.4% of MM patients collected ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions[12] |
| Patients Previously Treated with Daratumumab | 87.5% of patients with prior daratumumab exposure achieved the primary endpoint[9] | Data not available for direct comparison | Data not available for direct comparison |
| Apheresis Sessions to Reach Target | Majority collected sufficient cells in one session; ~90% in ≤2 sessions[7] | Median of 1 day to collect ≥6 x 10⁶ CD34+ cells/kg in MM patients[12] | Median of 4 days to collect ≥6 x 10⁶ CD34+ cells/kg in MM patients[12] |
| Peak Mobilization Time | Peak peripheral CD34+ cell levels within 1 hour of administration[8][9][11] | Approximately 10-11 hours after administration[13][14] | Peak mobilization on day 5-6 of administration[15] |
| Administration and Apheresis Schedule | Same-day administration and apheresis[1][16] | Administration the evening before apheresis[14][17] | Daily administration for 4-5 days prior to apheresis[18][19] |
Table 2: Safety and Tolerability Profile
| Adverse Events | This compound + G-CSF + Propranolol | G-CSF + Plerixafor | G-CSF Alone |
| Common Adverse Events | Most were Grade 1 or 2 and primarily related to G-CSF (e.g., bone pain, back pain)[7] | Diarrhea, nausea, fatigue, injection site reactions[14] | Bone pain, headache, fatigue[19][20] |
| This compound-Related Adverse Events | No this compound-related adverse events higher than Grade 2 reported[9] | Plerixafor-related adverse events are generally mild to moderate[14] | Not applicable |
| Serious Adverse Events | Favorable safety profile reported[7][21] | Serious adverse events are infrequent[14] | Rare but serious adverse events like splenic rupture have been reported[20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of clinical trial data. The following sections outline the protocols for the key experiments cited.
This compound Mobilization Protocol (NCT05561751)
This open-label, multi-center Phase 2 study evaluated the safety and efficacy of this compound in combination with propranolol and G-CSF.[1][22]
-
Patient Population: Patients with multiple myeloma eligible for autologous stem cell transplant.[1]
-
Treatment Regimen:
-
Apheresis: Leukapheresis was initiated 45 minutes to 2 hours after the completion of the this compound infusion on Day 7 and Day 8.[1][7][22]
-
Primary Endpoint: Proportion of patients achieving a collection of ≥2 x 10⁶ CD34+ cells/kg in a maximum of two leukapheresis sessions.[1][22]
Standard G-CSF and Plerixafor Mobilization Protocols
Standard mobilization protocols involving G-CSF with or without Plerixafor serve as the primary comparators for this compound's efficacy.
-
G-CSF Monotherapy:
-
G-CSF and Plerixafor Combination Therapy:
-
G-CSF Dosage and Schedule: 10 µg/kg/day subcutaneously for 4 days.[14]
-
Plerixafor Dosage and Schedule: 0.24 mg/kg administered subcutaneously on the evening of day 4, approximately 10-11 hours before the planned apheresis.[14][23]
-
Apheresis: Performed on day 5 following a morning dose of G-CSF.[14] This "on-demand" or "pre-emptive" use of Plerixafor is common for patients who are predicted to be poor mobilizers based on peripheral blood CD34+ cell counts.[13][23]
-
CD34+ Cell Enumeration Methodology
Accurate quantification of CD34+ cells is critical for assessing mobilization efficiency. The standard method for this is flow cytometry, often following the International Society of Hematotherapy and Graft Engineering (ISHAGE) guidelines.[24][25][26][27]
-
Principle: A single-platform flow cytometric method is commonly used.[26][28] This involves staining cell samples with fluorescently labeled antibodies against CD34 and the pan-leukocyte marker CD45.[26]
-
Gating Strategy: A sequential, or Boolean, gating strategy is employed to identify and enumerate viable CD34+ cells.[24][26]
-
Absolute Count: The absolute number of CD34+ cells per microliter of blood is determined by comparing the number of identified CD34+ cells to a known concentration of fluorescent beads added to the sample.[26]
Discussion and Future Outlook
The data from the Phase 2 trial of this compound presents a compelling case for its potential as a highly efficient and rapid-acting hematopoietic stem cell mobilizing agent.[8][9] The most significant advantage appears to be its rapid kinetics, allowing for same-day administration and apheresis.[1][16] This could translate to increased convenience for patients and a reduction in the overall burden of the mobilization process.[2][9]
Furthermore, the high success rate in a patient population that included a significant proportion of individuals previously treated with daratumumab, a therapy that can negatively impact mobilization, suggests that this compound could address an unmet need in this challenging-to-mobilize group.[1][2][9]
References
- 1. ashpublications.org [ashpublications.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Facebook [cancer.gov]
- 4. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rarecancernews.com [rarecancernews.com]
- 6. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Exicure Reports Positive Phase 2 Results for this compound in Multiple Myeloma Stem Cell Mobilization [longbridge.com]
- 9. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]
- 10. Phase II study of this compound + propranolol + G-CSF for stem cell mobilization in myeloma | VJHemOnc [vjhemonc.com]
- 11. Exicure Reports Positive Phase 2 Results for this compound in Multiple Myeloma Stem Cell Mobilization [sahmcapital.com]
- 12. Increased mobilization and yield of stem cells using plerixafor in combination with granulocyte-colony stimulating factor for the treatment of non-Hodgkin’s lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Cost Analysis of a Plerixafor Protocol for Peripheral Blood Stem-Cell Mobilization in Patients with Multiple Myeloma or Non-Hodgkin Lymphoma [jhoponline.com]
- 14. Plerixafor and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mobilization of Hematopoietic Stem Cells for Hematopoietic Cells Autologous Transplantation with Use of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exicure Says Ongoing Phase 2 Study Of this compound In Autologous Stem Cell Transplant For Multiple Myeloma Nears Key Readout [sahmcapital.com]
- 17. Moving Beyond G‐CSF Mobilization—Learning From a 15‐Year Experience of Different Stem Cell Mobilization Regimens in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stem cell mobilisation and collection procedures using G-CSF | CUH [cuh.nhs.uk]
- 19. ashpublications.org [ashpublications.org]
- 20. Hematopoietic Stem Cell Mobilization with G-CSF | Springer Nature Experiments [experiments.springernature.com]
- 21. Nvidia’s China Shipments Hit New Hurdle As US Imposes Security Review On H200 Chips: Report [stocktwits.com]
- 22. ashpublications.org [ashpublications.org]
- 23. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 24. usp.org [usp.org]
- 25. cdn.ymaws.com [cdn.ymaws.com]
- 26. usp.org [usp.org]
- 27. leukemia-net.org [leukemia-net.org]
- 28. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis: Burixafor vs. Plerixafor in Hematopoietic Stem Cell Mobilization
A detailed examination of the safety profiles of two prominent CXCR4 antagonists, Burixafor and Plerixafor, intended for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison based on available clinical trial data, outlines key experimental methodologies for safety assessment, and visualizes associated biological pathways and workflows.
Introduction
This compound and Plerixafor are both antagonists of the C-X-C chemokine receptor 4 (CXCR4), a key regulator of hematopoietic stem cell (HSC) retention in the bone marrow. By blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α), these agents facilitate the mobilization of HSCs into the peripheral blood for collection and subsequent autologous or allogeneic transplantation. While both drugs share a common mechanism of action, understanding their distinct safety profiles is crucial for clinical decision-making and future drug development. This guide provides a comparative analysis of the safety data for this compound and Plerixafor, supported by experimental context.
Comparative Safety Profile
Clinical trial data has provided insights into the adverse event profiles of both this compound and Plerixafor. The following table summarizes the reported adverse reactions for each drug. It is important to note that direct head-to-head comparative trial data is limited, and the presented information is collated from separate clinical studies.
| Adverse Reaction Category | This compound (from Phase 2 data)[1] | Plerixafor (from Phase 3 and post-marketing data)[2][3] |
| Gastrointestinal | Stomach pain (Grade 1), Nausea (Grade 1) | Diarrhea, Nausea, Vomiting, Abdominal pain[2][4] |
| Constitutional | Fatigue | Fatigue[2][3] |
| Local Site Reactions | Not reported | Injection site reactions[2][3] |
| Neurological | Chest tightness (Grade 1) | Headache, Dizziness[2][3] |
| Dermatological | Flushing (Grade 1) | Not commonly reported |
| Musculoskeletal | Not reported | Arthralgia[2][3] |
Note: The adverse events for this compound are from a Phase 2 study (NCT05561751) and are all reported as Grade 1.[1] The adverse events for Plerixafor are from its prescribing information, which includes data from two randomized placebo-controlled studies.[2][3]
Key Experimental Protocols for Safety Assessment
The safety evaluation of CXCR4 antagonists like this compound and Plerixafor involves a battery of preclinical and clinical assessments to identify potential toxicities. Below are detailed methodologies for key experiments typically employed in the safety profiling of such compounds.
Cardiotoxicity Assessment: hERG Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel assay is a critical in vitro study to assess the potential of a drug to cause QT interval prolongation, a risk factor for serious cardiac arrhythmias.
Objective: To determine the inhibitory effect of the test compound on the hERG potassium channel current.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Technique: Whole-cell patch-clamp electrophysiology is the gold standard.[5][6]
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior.
-
A specific voltage clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing pulse to measure the characteristic "tail current."[5]
-
Baseline hERG currents are recorded in a vehicle control solution.
-
The cells are then perfused with increasing concentrations of the test compound (e.g., this compound or Plerixafor).
-
The hERG current is recorded at each concentration.
-
-
Data Analysis: The percentage of current inhibition at each drug concentration is calculated relative to the baseline. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a logistic equation.[5]
Immunogenicity Assessment: Cytokine Release Assay
Cytokine release assays (CRAs) are in vitro assays used to evaluate the potential of a drug to induce an inflammatory response by stimulating the release of cytokines from immune cells.
Objective: To measure the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) or whole blood upon exposure to the test compound.
Methodology:
-
Cell Source: Freshly isolated human PBMCs or whole blood from a panel of healthy donors are used to account for donor variability.[7][8]
-
Assay Formats:
-
Procedure:
-
PBMCs or whole blood are incubated with a range of concentrations of the test compound, a negative control (vehicle), and a positive control (e.g., a known immunostimulatory agent).
-
The cultures are incubated for a specified period (e.g., 24 hours).
-
After incubation, the cell culture supernatant or plasma is collected.
-
-
Cytokine Quantification: The concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-2, IL-8, and IL-1β) in the supernatant are measured using a multiplex immunoassay, such as a Luminex-based assay or ELISA.[9]
-
Data Analysis: The cytokine concentrations in the test compound-treated samples are compared to the negative control. A significant increase in cytokine levels indicates a potential for inducing a cytokine release response.[10]
Visualizations
Signaling Pathway of CXCR4 Antagonism
Caption: CXCR4 signaling pathway and the mechanism of action of this compound and Plerixafor.
Experimental Workflow for In Vitro Safety Assessment
Caption: A generalized workflow for the in vitro safety assessment of CXCR4 antagonists.
References
- 1. ashpublications.org [ashpublications.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. benchchem.com [benchchem.com]
- 6. hERG Assay | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. labcorp.com [labcorp.com]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
Comparative Guide to Stem Cell Mobilization: In Vivo Validation of Burixafor's Superiority
This guide provides an objective comparison of Burixafor, a novel C-X-C Chemokine Receptor 4 (CXCR4) antagonist, against other stem cell mobilizing agents. It is intended for researchers, scientists, and drug development professionals, offering a summary of performance data from in vivo studies and detailed experimental protocols.
Introduction: The CXCR4/CXCL12 Axis in Stem Cell Mobilization
Hematopoietic Stem Cell (HSC) mobilization is the process of stimulating HSCs to egress from the bone marrow niche into the peripheral bloodstream, allowing for their collection and use in autologous or allogeneic transplantation. This process is critical for treating various hematological malignancies and other diseases.
The retention of HSCs within the bone marrow is primarily mediated by the interaction between the CXCR4 receptor on the surface of HSCs and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), which is secreted by bone marrow stromal cells.[1][2][3] Disrupting this axis is a key strategy for inducing rapid and efficient HSC mobilization. Standard mobilizing agents include Granulocyte-Colony Stimulating Factor (G-CSF) and Plerixafor, another CXCR4 antagonist.[4][5][6] this compound (formerly TG-0054) is a next-generation CXCR4 inhibitor designed to improve upon existing therapies.[1][7]
Mechanism of Action: this compound
This compound is a potent small molecule that selectively binds to the CXCR4 receptor, acting as a direct antagonist.[8] By blocking the binding of CXCL12 to CXCR4, this compound effectively severs the primary retention signal holding HSCs in the bone marrow.[1][3] This disruption leads to the rapid release of HSCs into the peripheral circulation.
Comparative In Vivo Performance
Recent clinical and preclinical data highlight this compound's significant advantages, particularly in its rapid kinetics and high efficacy, even in difficult-to-mobilize patient populations.
Key Performance Advantages:
-
Rapid Mobilization Kinetics : this compound demonstrates remarkably fast action. Peak levels of circulating CD34+ stem cells are observed approximately one hour after intravenous infusion.[9][10][11][12] This is a stark contrast to other CXCR4 inhibitors like Plerixafor, which require 10 to 12 hours to reach peak mobilization.[9] This rapid onset allows for same-day drug administration and apheresis, significantly improving patient convenience and clinical workflow.[9][11]
-
High Efficacy : In a multi-center Phase II clinical trial (NCT05561751) in multiple myeloma patients, the combination of this compound, G-CSF, and propranolol (B1214883) showed high efficacy. Approximately 90% of participants achieved the primary endpoint of collecting ≥2 × 10⁶ CD34+ cells/kg within two apheresis sessions.[9][10][12][13]
-
Effective in Challenging Populations : The regimen proved effective in patients who had previously received treatments known to impede stem cell mobilization, such as daratumumab and lenalidomide.[9][11] In this subgroup, 85-87.5% of patients successfully met the primary collection goal.[9][11]
-
Synergistic Action with G-CSF : Preclinical studies in mice have shown that this compound acts synergistically with G-CSF.[8] The combination produces a more substantial increase in mobilized CD34+ cells compared to either agent alone or the combination of G-CSF and Plerixafor.[8]
Quantitative Data Summary
The following table summarizes the key performance indicators for this compound compared to alternative mobilization agents based on available clinical and preclinical data.
| Parameter | This compound (+ G-CSF) | Plerixafor (+ G-CSF) | G-CSF (Alone) |
| Drug Class | CXCR4 Antagonist | CXCR4 Antagonist | Cytokine |
| Time to Peak Mobilization | ~1 hour[9][10][11] | 10-11 hours[4][9] | 4-5 days |
| Administration Schedule | Single IV dose on day of apheresis[9] | Subcutaneous injection the evening before apheresis[4] | Daily subcutaneous injections for 4-5 days |
| Clinical Efficacy | ~90% success in collecting ≥2x10⁶ CD34+ cells/kg in ≤2 sessions[12][13] | Significantly increases CD34+ cell yield compared to G-CSF alone[4][5] | Suboptimal yields in a significant proportion of patients[3] |
| Fold Increase in CD34+ (vs. Baseline) | 3 to 14-fold increase observed in healthy subjects with this compound alone[1] | Synergistic increase with G-CSF[3] | Variable |
| Safety Profile | Well-tolerated; most AEs are low-grade and related to G-CSF[9][11] | Generally well-tolerated; potential for gastrointestinal side effects | Bone pain is a common side effect |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are representative protocols for in vivo assessment.
A. In Vivo Mouse Mobilization Protocol
This protocol outlines a typical experiment to compare mobilizing agents in a preclinical mouse model.
-
Animal Model : Use 8-week-old BALB/c or C57/BL6 mice.[8][14]
-
Acclimatization : House animals in standard conditions for at least one week before the experiment.
-
Treatment Groups :
-
Control: Saline (vehicle).
-
G-CSF alone: Administer G-CSF (e.g., 100 µg/kg, subcutaneous) daily for 4-5 days.[8]
-
This compound alone: Administer a single intravenous (IV) dose of this compound.
-
Combination Therapy: Administer G-CSF for 4 days, followed by a single IV dose of this compound on day 5.
-
-
Blood Collection : Collect peripheral blood via cardiac puncture at specified time points post-injection (e.g., 30 minutes, 1 hour, 4 hours) to capture peak mobilization.[1][14]
-
Cell Analysis :
-
Perform a complete blood count to determine the total number of white blood cells (WBCs).
-
Use flow cytometry to quantify HSC populations. Stain cells with a cocktail of antibodies against lineage markers (Lin), Sca-1, and c-Kit (LSK cells are a common murine HSC marker).[15]
-
Colony-forming unit (CFU) assays can also be performed in methylcellulose (B11928114) to assess progenitor cell function.[14]
-
B. Human Clinical Trial Protocol (Phase II Summary)
This protocol is a summary of the methodology used in the NCT05561751 study.
-
Patient Population : Patients with multiple myeloma eligible for autologous hematopoietic cell transplantation.[9][13]
-
Mobilization Regimen :
-
Apheresis : Leukapheresis (the procedure to collect the mobilized stem cells) begins 45 to 120 minutes after the completion of the this compound infusion.[9]
-
Primary Endpoint : The primary measure of success is the collection of a sufficient cell dose, typically defined as ≥2.0 × 10⁶ CD34+ cells per kilogram of body weight, within a set number of apheresis sessions (e.g., one or two).[12]
This compound's Superiority: A Logical Overview
This compound's profile suggests superiority over existing options through a combination of kinetic advantages, high efficacy, and a favorable safety profile.
Conclusion
The available in vivo data from both preclinical models and human clinical trials strongly support the superiority of this compound for hematopoietic stem cell mobilization. Its primary advantages are its rapid mobilization kinetics, which enable a more convenient and efficient "just-in-time" collection process, and its high rate of success in achieving target cell yields, even in patients who are historically difficult to mobilize. The combination of this compound with G-CSF is well-tolerated and represents a significant advancement over existing standards of care, promising to improve the process of stem cell transplantation for a broad range of patients.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plerixafor, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plerixafor and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel CXCR4 antagonist for hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR4 Antagonist TG-0054 Mobilizes Mesenchymal Stem Cells, Attenuates Inflammation, and Preserves Cardiac Systolic Function in a Porcine Model of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taigenbiotech.com [taigenbiotech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Exicure Reports Positive Phase 2 Results for this compound in Multiple Myeloma Stem Cell Mobilization [longbridge.com]
- 11. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]
- 12. Exicure Reports Positive Phase 2 Results for this compound in Multiple Myeloma Stem Cell Mobilization [sahmcapital.com]
- 13. Phase II study of this compound + propranolol + G-CSF for stem cell mobilization in myeloma | VJHemOnc [vjhemonc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Burixafor's Chemosensitization Properties in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Burixafor (GPC-100), a potent and selective CXCR4 antagonist, focusing on its chemosensitization effects in cancer therapy. By mobilizing cancer cells from the protective bone marrow niche, this compound aims to increase their susceptibility to cytotoxic agents. This document compares its performance with other CXCR4 antagonists, namely Plerixafor (B1678892) and Motixafortide, and with standard chemotherapy regimens, supported by available preclinical and clinical data.
Introduction to CXCR4 Inhibition and Chemosensitization
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), play a crucial role in tumor progression, metastasis, and the development of chemoresistance. The interaction between CXCR4 on cancer cells and CXCL12 secreted by the bone marrow stroma promotes the homing and retention of malignant cells within the protective bone marrow microenvironment, shielding them from the effects of chemotherapy.[1]
CXCR4 antagonists, such as this compound, Plerixafor, and Motixafortide, disrupt this interaction, leading to the mobilization of cancer cells into the peripheral circulation.[2][3] This mobilization is hypothesized to render them more vulnerable to standard chemotherapeutic agents, a concept known as chemosensitization.[3]
Comparative Efficacy of CXCR4 Antagonists in Chemosensitization
While clinical development of this compound has largely focused on hematopoietic stem cell mobilization, preclinical evidence highlights its potential as a chemosensitizing agent.[2][4] This section compares the available data on this compound with the more established CXCR4 antagonists, Plerixafor and Motixafortide.
This compound (GPC-100)
Preclinical studies have demonstrated that this compound, particularly in combination with other agents, can significantly enhance the efficacy of chemotherapy in acute myeloid leukemia (AML). A key preclinical study showed that the combination of this compound and the beta-blocker propranolol (B1214883) increased the sensitivity of AML cells to cytarabine (B982) (araC) when co-cultured with stromal cells.[5] This combination reduced the half-maximal inhibitory concentration (IC50) of cytarabine by a factor of four to over ten compared to cytarabine alone, indicating a potent chemosensitization effect.[5]
Furthermore, in a murine model, this compound demonstrated superior mobilization of white blood cells compared to Plerixafor.[6] This enhanced mobilization capacity could translate to a more effective chemosensitization by flushing a greater number of cancer cells from their protective niches.
Plerixafor (AMD3100)
Plerixafor is the most studied CXCR4 antagonist in the context of chemosensitization. Numerous preclinical and clinical studies have evaluated its efficacy in various hematological malignancies. In a mouse model of acute promyelocytic leukemia (APL), the combination of Plerixafor with chemotherapy resulted in a decreased tumor burden and improved overall survival compared to chemotherapy alone.[3] Specifically, Plerixafor administration led to a 9-fold increase in circulating APL blast counts, making them more accessible to cytotoxic drugs.[3]
A phase 1/2 clinical trial in patients with relapsed or refractory AML demonstrated that the addition of Plerixafor to a standard chemotherapy regimen (mitoxantrone, etoposide, and cytarabine) was feasible and resulted in a complete remission rate of 46%.[7][8] The study also observed a 2-fold mobilization of leukemic blasts into the peripheral circulation.[7][8]
Motixafortide (BL-8040)
Motixafortide is another potent CXCR4 antagonist with a high affinity and long receptor occupancy.[9][10] While primarily investigated for stem cell mobilization, its role in chemosensitization is also under exploration.[11] A phase 2a clinical trial investigated Motixafortide in combination with nelarabine (B1678015) for relapsed or refractory T-acute lymphoblastic leukemia (T-ALL) and lymphoblastic lymphoma, aiming to evaluate its anti-leukemic effect alongside conventional chemotherapy.
Quantitative Data Summary
The following tables summarize the available quantitative data on the chemosensitization effects of this compound and its comparators.
Table 1: Preclinical Chemosensitization Efficacy of CXCR4 Antagonists
| Compound | Cancer Model | Combination Agent(s) | Key Finding | Reference |
| This compound (GPC-100) | Acute Myeloid Leukemia (AML) cells on stroma | Propranolol + Cytarabine | Reduced IC50 of Cytarabine by ≥4 to >10 fold | [5] |
| Plerixafor (AMD3100) | Acute Promyelocytic Leukemia (APL) mouse model | Chemotherapy | 9-fold increase in circulating APL blasts; decreased tumor burden and improved overall survival | [3] |
| Plerixafor (AMD3465) | Acute Myeloid Leukemia (AML) in vivo model | Chemotherapy (ara-C) | Eradication of leukemia | [12] |
| LY2510924 | Acute Myeloid Leukemia (AML) xenograft models | Chemotherapy | Reduced leukemic burden and prolonged overall survival | [13] |
Table 2: Clinical Chemosensitization Efficacy of CXCR4 Antagonists
| Compound | Cancer Type | Combination Regimen | Key Efficacy Endpoint | Reference |
| Plerixafor | Relapsed/Refractory AML | Mitoxantrone, Etoposide, Cytarabine | 46% Complete Remission (CR + CRi) rate | [7][8] |
| Plerixafor | Relapsed/Refractory Multiple Myeloma | Bortezomib | 48.5% Overall Response Rate | [14] |
| Motixafortide | Relapsed/Refractory T-ALL/Lymphoblastic Lymphoma | Nelarabine | Under investigation in a Phase 2a trial | [9] |
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway in Chemoresistance
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cancer cell survival, proliferation, and resistance to apoptosis. This compound, by blocking this initial interaction, inhibits these pro-survival signals, thereby sensitizing the cancer cells to chemotherapy-induced cell death.
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Chemosensitization
A typical preclinical workflow to evaluate the chemosensitizing effect of a CXCR4 antagonist like this compound involves in vitro and in vivo studies.
Caption: Workflow for evaluating this compound's chemosensitization effects.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., AML cell lines)
-
Stromal cell line (e.g., HS-5)
-
96-well plates
-
Culture medium
-
This compound, Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate, with or without a layer of stromal cells.
-
Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, can be determined from the dose-response curves.[15][16][17]
Apoptosis Assessment: Annexin V Staining and Flow Cytometry
This assay is used to detect and quantify apoptosis (programmed cell death).
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the experimental compounds (this compound, chemotherapy, or combination) for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
Conclusion
This compound demonstrates significant promise as a chemosensitizing agent, particularly in the context of hematological malignancies like AML. Preclinical data, although still emerging, suggest that its potent mobilization capacity may be superior to that of Plerixafor, potentially leading to enhanced chemosensitization. The observed synergistic effect with cytarabine in reducing the IC50 in AML cells is a strong indicator of its clinical potential.
Further head-to-head comparative studies with other CXCR4 antagonists are warranted to fully elucidate the relative efficacy of this compound in chemosensitization. As more data from planned and ongoing clinical trials become available, the role of this compound in combination with standard chemotherapy will be more clearly defined, potentially offering a new therapeutic strategy to overcome chemoresistance and improve patient outcomes.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 3. Chemosensitization of acute myeloid leukemia (AML) following mobilization by the CXCR4 antagonist AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1/2 study of chemosensitization with the CXCR4 antagonist plerixafor in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 1/2 study of chemosensitization with the CXCR4 antagonist plerixafor in relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What clinical trials have been conducted for Motixafortide? [synapse.patsnap.com]
- 10. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by motixafortide, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Targeting the leukemia microenvironment by CXCR4 inhibition overcomes resistance to kinase inhibitors and chemotherapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antileukemia activity of the novel peptidic CXCR4 antagonist LY2510924 as monotherapy and in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase I Trial Evaluating the Effects of Plerixafor, G-CSF, and Azacitidine for the Treatment of Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. interchim.fr [interchim.fr]
- 17. Targeting the CXCL12/CXCR4 axis in acute myeloid leukemia: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Enhanced Hematopoietic Stem Cell Mobilization: A Comparative Analysis of Burixafor and Propranolol Combination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel hematopoietic stem cell (HSC) mobilization regimen combining Burixafor (a CXCR4 antagonist) and propranolol (B1214883) (a non-selective beta-blocker) with other established methods. The information presented herein is supported by preclinical and clinical data, offering valuable insights for researchers and professionals in the field of drug development and cellular therapies.
Introduction
The successful mobilization of HSCs from the bone marrow to the peripheral blood is a critical step for autologous and allogeneic stem cell transplantation. The current standard of care often involves the use of granulocyte-colony stimulating factor (G-CSF), with or without a CXCR4 antagonist like plerixafor. However, a significant number of patients fail to mobilize an adequate number of stem cells. The combination of this compound and propranolol presents a promising new strategy to enhance mobilization efficacy. This compound, a potent CXCR4 antagonist, directly disrupts the retention signal of HSCs in the bone marrow niche mediated by the CXCL12/CXCR4 axis.[1][2] Propranolol, a beta-blocker, is believed to augment this effect by modulating the bone marrow microenvironment and potentially increasing the pool of available stem cells.[3][4]
Performance Comparison: Preclinical and Clinical Data
The combination of this compound and propranolol has demonstrated superior or comparable efficacy in preclinical and clinical settings when compared to other mobilization agents.
Preclinical Data (Murine Models)
Preclinical studies in mice have shown a significant enhancement in the mobilization of various hematopoietic stem and progenitor cell populations with the this compound and propranolol combination.
| Treatment Group | Fold Increase in LSK Cells | Fold Increase in CD34-LSK and CD150+LSK Cells | Fold Increase in Circulating CD8+ T cells | Reference |
| This compound (GPC-100) alone | 2-4 | - | 3 | [5] |
| This compound + Propranolol | 4 | - | 7 | [5] |
| G-CSF + Plerixafor | - | 4-7 | 2 | [5] |
| G-CSF + this compound + Propranolol | - | 8-17 | - | [5] |
LSK cells: Lin-Sca-1+c-Kit+; a population enriched for hematopoietic stem cells in mice.
Clinical Data (Phase II Study NCT05561751)
An open-label, multi-center Phase II clinical trial (NCT05561751) evaluated the safety and efficacy of this compound, propranolol, and G-CSF in patients with multiple myeloma.[1][3][6][7]
| Primary Endpoint | Overall Population (n=19) | Patients with Prior Daratumumab and Lenalidomide (B1683929) Treatment (n=14) | Reference |
| Patients achieving ≥2 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions | 89.5% (17/19) | 85.7% (12/14) | [6] |
These results are particularly encouraging as prior treatment with daratumumab and lenalidomide has been associated with poor stem cell mobilization.[6] The combination of this compound, propranolol, and G-CSF demonstrated a favorable safety profile, with most adverse events being low-grade and related to G-CSF.[3] A key advantage of this compound is its rapid kinetics, with peak mobilization occurring approximately one hour after infusion, allowing for same-day administration and apheresis.[3] This is a significant improvement over other CXCR4 inhibitors that require a longer interval between administration and collection.[3]
Experimental Protocols
Preclinical Murine Mobilization Studies
While specific, detailed protocols are proprietary, the general methodology for assessing HSC mobilization in mice involves the following steps:
-
Animal Models: C57BL/6 mice are commonly used for these studies.
-
Drug Administration:
-
Propranolol: Administered via oral gavage or intraperitoneal injection for a specified number of days prior to mobilization.
-
This compound (GPC-100): A single subcutaneous or intravenous injection is administered.
-
G-CSF: Administered subcutaneously for several consecutive days.
-
Plerixafor: A single subcutaneous injection is used as a comparator.
-
-
Peripheral Blood Collection: Blood samples are collected at various time points after the administration of the mobilizing agents, typically via retro-orbital or tail vein sampling.
-
Cellular Analysis:
-
Complete blood counts are performed to determine the number of white blood cells, neutrophils, and lymphocytes.
-
Flow cytometry is used to enumerate specific hematopoietic stem and progenitor cell populations (e.g., LSK, CD34-LSK) and immune cell subsets (e.g., CD8+ T cells) using fluorescently labeled antibodies.
-
-
Data Analysis: The fold increase in the number of mobilized cells in the peripheral blood is calculated relative to a vehicle-treated control group.
Clinical Trial Protocol (NCT05561751)
The following is a summary of the protocol for the Phase II clinical trial:
-
Patient Population: Patients with multiple myeloma eligible for autologous stem cell transplantation.[1]
-
Treatment Regimen:
-
Primary Objective: To determine the proportion of patients who achieve a collection of ≥2x10⁶ CD34+ cells/kg in two or fewer apheresis sessions.[1]
-
Leukapheresis: Performed 45 minutes to 2 hours after this compound infusion.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of HSC Retention and Mobilization
The retention of HSCs in the bone marrow is primarily mediated by the interaction of the CXCR4 receptor on HSCs with its ligand, CXCL12 (also known as SDF-1), which is produced by stromal cells in the bone marrow niche.[8][9] This interaction activates downstream signaling pathways that promote cell adhesion and survival. The sympathetic nervous system, through the release of norepinephrine (B1679862) and activation of beta-adrenergic receptors on stromal cells, can downregulate CXCL12 expression, contributing to HSC egress.[2][10][11]
This compound acts as a direct antagonist to the CXCR4 receptor, blocking the CXCL12-mediated retention signal and leading to the rapid mobilization of HSCs into the peripheral blood.[1] Propranolol, by blocking beta-adrenergic receptors, is thought to enhance this process, possibly by increasing the number of progenitor cells in the bone marrow, shifting their phenotype towards a more stem-like state.[3]
Caption: Signaling pathway of HSC retention and mobilization.
Experimental Workflow for Preclinical Mobilization Study
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of this compound and propranolol in mobilizing HSCs in a mouse model.
Caption: Preclinical experimental workflow.
Clinical Trial Workflow (NCT05561751)
This diagram outlines the key stages of the Phase II clinical trial for patients with multiple myeloma.
Caption: Clinical trial workflow.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Role of β3-Adrenergic Receptor in Bone Marrow Transplant as Therapeutical Support in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. β adrenergic signaling regulates hematopoietic stem and progenitor cell commitment and therapy sensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Exicure Presents Positive Topline Phase 2 Data for this compound in Multiple Myeloma at 2025 ASH Annual Meeting [barchart.com]
- 7. researchgate.net [researchgate.net]
- 8. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous blockade of CXCR4 results in dramatic mobilization and expansion of hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cooperation of β2- and β3-adrenergic receptors in hematopoietic progenitor cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cooperation of beta(2)- and beta(3)-adrenergic receptors in hematopoietic progenitor cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
How does Burixafor's binding affinity for CXCR4 compare to other antagonists?
Burixafor demonstrates a high binding affinity for the CXCR4 receptor, exhibiting sub-nanomolar potency in competitive binding assays. When compared to other well-known CXCR4 antagonists, this compound consistently ranks among the most potent binders, a critical attribute for its function as a hematopoietic stem cell mobilizer.
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a significant therapeutic target in various diseases, including cancer and HIV infection. Consequently, the development of antagonists that can effectively block the interaction of CXCR4 with its natural ligand, CXCL12, is of great interest to researchers. This guide provides a comparative analysis of the binding affinity of this compound to CXCR4 against other notable antagonists, supported by experimental data.
Comparative Binding Affinities of CXCR4 Antagonists
The binding affinity of a drug to its target is a key determinant of its potency and efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity.
A study comparing several small-molecule CXCR4 antagonists in a competitive binding assay with the 12G5 antibody revealed this compound's superior binding affinity. In this head-to-head comparison, this compound exhibited an IC50 of 0.3 nM.[1] This was significantly more potent than other antagonists tested in the same assay, including IT1t (IC50 = 1.5 nM), AMD070 (Mavorixafor) (IC50 = 37 nM), and AMD3100 (Plerixafor) (IC50 = 578 nM).[1]
The table below summarizes the binding affinities of this compound and other selected CXCR4 antagonists. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Antagonist | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | 0.3[1] | Sub-nanomolar[1] | 12G5 Competition Assay |
| Plerixafor (B1678892) (AMD3100) | 578[1], 319.6 ± 37.3[2], 44[3], 84[4] | - | 12G5 Competition Assay[1][2], CXCL12 Competitive Binding[5], Not specified[3][4] |
| Mavorixafor (AMD070) | 37[1], 15.6 ± 7.6[2], 13[6], 12.5[7] | - | 12G5 Competition Assay[1][2], 125I-SDF-1α Binding Assay[6], Not specified[7] |
| BKT140 (Motixafortide) | 4[4] | 1-5[8] | Not specified[4], Multiple functional assays[8] |
| IT1t | 1.5[1], 29.65 ± 2.8[2] | - | 12G5 Competition Assay[1][2] |
Experimental Protocols
The determination of binding affinity is crucial for the characterization of drug candidates. A commonly employed method is the competitive binding assay.
Competitive Binding Assay (12G5 Antibody)
This assay measures the ability of a test compound (e.g., this compound) to compete with a labeled ligand (in this case, the CXCR4-specific antibody 12G5) for binding to the CXCR4 receptor.
Methodology:
-
Cell Culture: A cell line expressing the CXCR4 receptor (e.g., SupT1 T cells) is cultured under standard conditions.
-
Incubation: The cells are incubated with a fixed concentration of the 12G5 antibody and varying concentrations of the competing antagonist (e.g., this compound, Plerixafor).
-
Detection: The amount of 12G5 antibody bound to the cells is quantified. This is typically done using a secondary antibody conjugated to a fluorescent marker, followed by analysis with flow cytometry.
-
Data Analysis: The data are plotted as the percentage of 12G5 binding versus the concentration of the antagonist. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the 12G5 antibody, is then determined from the resulting dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the affinity of the labeled ligand for the receptor.[1]
Signaling Pathway and Experimental Workflow
The interaction between CXCR4 and its antagonists can be visualized to better understand the mechanism of action and the experimental setup used to determine binding affinity.
Caption: Simplified diagram of the CXCR4 signaling pathway and the inhibitory action of antagonists.
Caption: Workflow of a competitive binding assay to determine the IC50 of a CXCR4 antagonist.
References
- 1. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased action of the CXCR4-targeting drug plerixafor is essential for its superior hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mavorixafor | CXCR | TargetMol [targetmol.com]
- 7. Results of a phase 2 trial of an oral CXCR4 antagonist, mavorixafor, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Burixafor for Hematopoietic Stem Cell Mobilization
This guide provides a detailed comparison of Burixafor (motixafortide) with other agents, primarily Plerixafor, for hematopoietic stem cell (HSC) mobilization in multiple myeloma patients undergoing autologous stem cell transplantation (ASCT). The analysis is based on data from the pivotal Phase 3 GENESIS clinical trial and other relevant studies.
Mechanism of Action: Targeting the CXCR4/SDF-1 Axis
Both this compound and Plerixafor are CXCR4 antagonists.[1][2] The interaction between the CXCR4 receptor on hematopoietic stem cells and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), anchors these cells in the bone marrow.[3][4] By blocking this interaction, this compound and Plerixafor induce the rapid mobilization of HSCs into the peripheral blood for collection via apheresis.[2][5][6] This mechanism is synergistic with granulocyte colony-stimulating factor (G-CSF), which also promotes HSC mobilization.[6]
Signaling Pathway
The binding of CXCL12 to CXCR4 activates multiple downstream signaling pathways, including those involving G-proteins and the JAK/STAT pathway, which regulate cell migration, proliferation, and survival.[7][8][9] this compound, as a CXCR4 antagonist, blocks the initiation of these signaling cascades.
Figure 1: Simplified CXCR4 signaling pathway and the inhibitory action of this compound.
Clinical Trial Data: The GENESIS Trial
The pivotal Phase 3 GENESIS trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of motixafortide (B606204) in combination with G-CSF versus placebo plus G-CSF for HSC mobilization in multiple myeloma patients.[10][11]
Data Presentation
Table 1: Efficacy of this compound (Motixafortide) + G-CSF vs. Placebo + G-CSF in the GENESIS Trial
| Endpoint | This compound + G-CSF | Placebo + G-CSF | Odds Ratio (95% CI) | P-value |
| Primary Endpoint: | ||||
| Patients collecting ≥6 × 10⁶ CD34+ cells/kg in ≤2 apheresis sessions[12] | 92.5% | 26.2% | 53.3 (14.12–201.33) | <0.0001 |
| Key Secondary Endpoint: | ||||
| Patients collecting ≥6 × 10⁶ CD34+ cells/kg in 1 apheresis session[12] | 88.8% | 9.5% | 118.0 (25.36–549.35) | <0.0001 |
| Additional Data: | ||||
| Median number of CD34+ cells collected (× 10⁶/kg)[13] | 9.0 | N/A | N/A | N/A |
| Patients requiring only one apheresis session[14] | ~90% | N/A | N/A | N/A |
Table 2: Indirect Comparison of this compound (Motixafortide) + G-CSF vs. Plerixafor + G-CSF
| Endpoint | This compound + G-CSF | Plerixafor + G-CSF |
| Patients collecting ≥6 × 10⁶ CD34+ cells/kg in 1 apheresis session[10] | 88.8% | 54.2% |
Note: This is an indirect comparison and should be interpreted with caution.[10][15]
Experimental Protocols
GENESIS Trial Mobilization and Apheresis Protocol:
The GENESIS trial followed a structured protocol for HSC mobilization and collection.[12]
-
G-CSF Administration: All patients received G-CSF (10 mcg/kg) subcutaneously on the morning of days 1 through 5, and if needed, on days 6 through 8.[12]
-
Trial Agent Administration: On the evening of day 4 (and day 6, if needed), patients received either this compound (1.25 mg/kg) or a placebo via subcutaneous injection.[12][16]
-
Apheresis: Apheresis (4 blood volumes) was initiated on day 5 (and continued on days 6-8 if necessary) with the objective of collecting ≥6 × 10⁶ CD34+ cells/kg.[12]
References
- 1. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Plerixafor Monograph for Professionals - Drugs.com [drugs.com]
- 6. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. abeomics.com [abeomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioLineRx Announces Additional Positive Results from Pharmacoeconomic Study Comparing Motixafortide + G-CSF to Plerixafor + G-CSF in Stem Cell Mobilization [prnewswire.com]
- 15. storymd.com [storymd.com]
- 16. researchgate.net [researchgate.net]
Comparative Proteomics of Cells Mobilized by Burixafor Versus Plerixafor: A Data-Driven Comparison
A comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of direct comparative proteomic studies on hematopoietic stem cells mobilized by Burixafor versus Plerixafor. Furthermore, individual proteomic analyses for this compound-mobilized cells are not available in the public domain. This guide, therefore, focuses on the established mechanisms of action and signaling pathways of these CXCR4 antagonists to provide a foundational comparison, while highlighting the critical need for future proteomic research in this area.
Introduction
This compound and Plerixafor are both antagonists of the CXCR4 chemokine receptor, playing a crucial role in the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood for collection and subsequent transplantation. They achieve this by disrupting the interaction between CXCR4 on HSCs and its ligand, CXCL12 (also known as stromal cell-derived factor-1α, SDF-1α), which is produced by the bone marrow stroma and is essential for retaining HSCs within the marrow niche. While both drugs target the same receptor, their distinct molecular structures and binding kinetics may lead to differential effects on the proteome of the mobilized cells, potentially influencing their function and engraftment potential.
Mechanism of Action: A Shared Target, Potentially Different Outcomes
Both this compound and Plerixafor are reversible, selective antagonists of the CXCR4 receptor. The binding of these drugs to CXCR4 prevents its interaction with CXCL12, leading to the release of HSCs into the circulation.
Below is a generalized workflow for hematopoietic stem cell mobilization using a CXCR4 antagonist.
Caption: Generalized workflow of HSC mobilization by a CXCR4 antagonist.
Comparative Data: A Notable Gap in the Literature
A thorough search of scientific databases and clinical trial registries did not yield any studies that directly compare the proteomic profiles of cells mobilized by this compound and Plerixafor. Furthermore, no public data from proteomic analyses of this compound-mobilized cells could be identified.
In contrast, some research exists exploring the proteome of Plerixafor-mobilized cells, often in comparison to mobilization with G-CSF (Granulocyte-colony stimulating factor), the standard mobilizing agent. These studies have provided insights into the molecular characteristics of Plerixafor-mobilized grafts. However, without corresponding data for this compound, a direct, evidence-based comparison of their effects on the cellular proteome is not possible at this time.
Experimental Protocols: A Call for Future Research
The absence of comparative proteomic data necessitates the design and execution of dedicated studies. A proposed experimental workflow to address this knowledge gap is outlined below.
Caption: Proposed workflow for comparative proteomic analysis.
A detailed experimental protocol for such a study would involve:
-
HSC Mobilization and Collection: Standardized administration of this compound or Plerixafor to matched cohorts, followed by apheresis to collect mobilized peripheral blood mononuclear cells.
-
Cell Enrichment: Isolation of CD34+ hematopoietic stem and progenitor cells from the apheresis product using immunomagnetic bead selection.
-
Protein Extraction and Digestion: Lysis of the enriched CD34+ cells and extraction of total protein. Proteins would then be digested into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Labeling of peptides from the this compound and Plerixafor groups with different isobaric tags for multiplexed quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separation of the labeled peptides by liquid chromatography followed by analysis in a high-resolution mass spectrometer to determine their identity and relative abundance.
-
Bioinformatic Analysis: Processing of the raw mass spectrometry data to identify and quantify proteins. Statistical analysis would be performed to identify differentially expressed proteins between the two groups, followed by pathway and functional enrichment analysis to understand the biological implications.
Signaling Pathways: A Look at CXCR4 Downstream Effects
While direct comparative proteomic data is lacking, we can infer potential areas of difference by examining the known downstream signaling pathways of the CXCR4 receptor. Disruption of these pathways by this compound and Plerixafor is the basis of their mobilizing activity. Subtle differences in how each drug modulates these pathways could lead to distinct proteomic signatures in the mobilized cells.
Caption: Simplified CXCR4 downstream signaling pathways.
Key pathways regulated by CXCR4 signaling include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and migration.
-
G-protein Signaling: Activation of CXCR4 by CXCL12 triggers intracellular signaling cascades through G-proteins, which in turn modulate cell adhesion and migration.
Future proteomic studies comparing this compound and Plerixafor should focus on quantifying the proteins involved in these and other related pathways to elucidate any differential effects.
Conclusion and Future Directions
The direct comparison of the proteomic profiles of cells mobilized by this compound and Plerixafor represents a significant knowledge gap in the field of hematopoietic stem cell transplantation. While both drugs are effective CXCR4 antagonists, the potential for subtle differences in their molecular interactions to translate into distinct proteomic signatures in the mobilized graft warrants investigation. Such studies would be invaluable for researchers, scientists, and drug development professionals seeking to optimize HSC mobilization strategies and improve patient outcomes. The generation of this data would not only provide a deeper understanding of the biological effects of these agents but could also inform the development of next-generation mobilizing drugs with enhanced efficacy and safety profiles.
Safety Operating Guide
Navigating the Disposal of Burixafor: A Guide to Safe and Compliant Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) for Burixafor necessitates a cautious approach to its disposal, treating it as a potentially hazardous pharmaceutical waste. This guide provides essential safety and logistical information, drawing from established protocols for hazardous and cytotoxic materials to ensure the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals working with this compound, a potent and selective CXCR4 antagonist, proper end-of-lifecycle management is as critical as its handling during experimentation. While a manufacturer-specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, its classification as a biologically active compound used in cancer and stem cell research warrants its treatment as hazardous pharmaceutical waste. Adherence to general principles of chemical and pharmaceutical waste disposal is therefore paramount.
Core Principles for this compound Disposal
The disposal of this compound should align with the guidelines for hazardous waste management established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The fundamental steps involve proper segregation, containment, labeling, and disposal through a licensed hazardous waste contractor.
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or gown
-
Closed-toe shoes
Step-by-Step Disposal Protocol
-
Segregation: At the point of generation, segregate all this compound-contaminated waste from non-hazardous laboratory trash. This includes unused or expired this compound, solutions containing this compound, and any materials that have come into contact with the compound, such as vials, pipette tips, gloves, and absorbent paper.
-
Containment:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and puncture-resistant container. This container should be clearly labeled as "Hazardous Pharmaceutical Waste." Following common practice, a black waste container is often used for this purpose.[1]
-
Liquid Waste: Do not pour liquid this compound waste down the drain.[1] Collect it in a sealed, leak-proof, and clearly labeled container compatible with the solvent used. The container should be marked "Hazardous Pharmaceutical Waste."
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound should be placed in a designated, puncture-proof sharps container that is also labeled as "Hazardous Drug Waste Only."[2]
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" or "Hazardous Pharmaceutical Waste"
-
The name of the chemical (this compound)
-
The date the waste was first added to the container
-
The specific hazards associated with the chemical (if known)
-
-
Storage: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic while awaiting pickup. This area should be well-ventilated and have secondary containment to prevent spills.
-
Disposal: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2] These specialized services will ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[3] Incineration at a permitted facility is a common disposal method for hazardous pharmaceutical waste.[1][3]
Summary of this compound Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Solid Waste (vials, gloves, etc.) | Leak-proof, puncture-resistant container (typically black) | "Hazardous Pharmaceutical Waste" with chemical name and date | Collection by a licensed hazardous waste contractor |
| Liquid Waste (solutions) | Sealed, leak-proof container | "Hazardous Pharmaceutical Waste" with chemical name and date | Collection by a licensed hazardous waste contractor |
| Sharps (needles, syringes) | Puncture-proof sharps container | "Hazardous Drug Waste Only" | Collection by a licensed hazardous waste contractor |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel, the public, and the environment from potential harm. Always consult your institution's specific waste management policies and EHS office for guidance.
References
Essential Safety and Operational Guidance for Handling Burixafor
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Burixafor. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this potent CXCR4 antagonist.
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for this compound has not been publicly available. The following recommendations are therefore based on general best practices for handling potent, biologically active small molecules and investigational drugs in a laboratory setting. It is imperative to supplement this guidance with a substance-specific risk assessment and to adhere to all institutional and regulatory safety protocols.
I. Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to preventing exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required PPE | Specifications & Best Practices |
| Receiving & Unpacking | • Double Chemotherapy Gloves• Impermeable Gown• Eye Protection (Safety Glasses with Side Shields) | Inspect packaging for any signs of damage upon receipt. If the container is compromised, add respiratory protection (N95 or higher) and handle it within a chemical fume hood. |
| Weighing & Aliquoting (Solid Form) | • Double Chemotherapy Gloves• Impermeable Gown• Eye Protection (Safety Goggles)• Respiratory Protection (N95 or higher) | Perform these activities in a ventilated enclosure, such as a chemical fume hood or a powder containment hood, to minimize inhalation of airborne particles. |
| Solution Preparation & Handling | • Double Chemotherapy Gloves• Impermeable Gown• Eye Protection (Safety Goggles or Face Shield) | Handle all solutions within a chemical fume hood. A face shield is recommended when there is a risk of splashing. |
| General Laboratory Use | • Single Pair of Chemotherapy Gloves• Lab Coat• Eye Protection (Safety Glasses with Side Shields) | Standard laboratory PPE is sufficient for routine handling of dilute solutions, provided there is no risk of aerosolization or splashing. |
| Spill Cleanup | • Double Chemotherapy Gloves• Impermeable Gown• Eye Protection (Face Shield and Goggles)• Respiratory Protection (Elastomeric half-mask with appropriate cartridges for organic vapors and particulates) | Use a spill kit specifically designed for hazardous drugs. |
| Waste Disposal | • Double Chemotherapy Gloves• Impermeable Gown | Ensure all waste containers are properly labeled and sealed before handling. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the external packaging for any damage.
-
Don appropriate PPE (double gloves, gown, eye protection) before opening the shipping container.
-
Verify that the primary container is sealed and intact.
-
Store this compound according to the manufacturer's recommendations, typically in a dry, dark place at controlled temperatures (short-term at 0-4°C, long-term at -20°C).
2. Preparation of Stock Solutions:
-
All manipulations involving solid this compound should be conducted in a certified chemical fume hood or other ventilated containment device to prevent inhalation of the powder.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
Conduct all procedures involving this compound with the appropriate PPE as outlined in the table above.
-
Minimize the creation of aerosols and splashes.
-
Work surfaces should be decontaminated with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surface decontaminant) at the end of each procedure and at the end of the day.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate spill cleanup PPE.
-
Contain the spill using absorbent materials from a hazardous drug spill kit.
-
Clean the area from the outer edge of the spill towards the center.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Classification: Unused this compound and materials heavily contaminated with it should be treated as hazardous chemical waste.
-
Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), weigh boats, and other contaminated materials should be placed in a designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow bag with a cytotoxic waste label).
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container specifically designated for hazardous chemical waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
-
Collection and Removal: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Ensure that all waste containers are properly sealed and labeled before being removed from the laboratory.
IV. Experimental Workflow Diagram
The following diagram illustrates the key stages and safety precautions for the handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
